GGFG-Eribulin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C55H77N5O15 |
|---|---|
Molecular Weight |
1048.2 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C55H77N5O15/c1-28-16-34-10-12-39-29(2)17-36(68-39)14-15-55-23-44-50(74-55)51-52(73-44)53(75-55)49-40(72-51)13-11-35(70-49)19-32(61)20-37-42(22-41(69-34)30(28)3)71-43(48(37)67-4)21-33(62)25-57-46(64)26-59-54(66)38(18-31-8-6-5-7-9-31)60-47(65)27-58-45(63)24-56/h5-9,28,33-44,48-53,62H,2-3,10-27,56H2,1,4H3,(H,57,64)(H,58,63)(H,59,66)(H,60,65)/t28-,33+,34+,35-,36+,37+,38+,39+,40+,41-,42+,43-,44-,48-,49+,50+,51+,52-,53+,55+/m1/s1 |
InChI Key |
BFAHLLXWIZBBST-KOXGGNCWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to GGFG-Eribulin: Mechanism of Action on Microtubule Dynamics and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a potent microtubule-targeting agent (MTA) with a distinct mechanism of action.[1][2] In the context of antibody-drug conjugates (ADCs), Eribulin is often attached to a monoclonal antibody via a cleavable linker, such as the GGFG (Gly-Gly-Phe-Gly) tetrapeptide. GGFG-Eribulin represents the payload component of such an ADC, designed for targeted delivery to cancer cells.[3][4][5]
The GGFG linker is engineered for stability in systemic circulation and for efficient cleavage by lysosomal proteases, like Cathepsin B, which are often upregulated in the tumor microenvironment. Upon internalization of the ADC and cleavage of the linker, the active Eribulin warhead is released into the cytoplasm, where it exerts its potent cytotoxic effects.
This technical guide provides an in-depth examination of the molecular mechanisms through which released Eribulin modulates microtubule dynamics, induces cell cycle arrest, and ultimately leads to apoptotic cell death. It includes quantitative data from key studies, detailed experimental protocols for assessing its activity, and visualizations of the critical pathways and workflows.
Core Mechanism: Eribulin's Unique Interaction with Microtubules
Unlike other well-known MTAs such as taxanes (stabilizers) and vinca alkaloids (destabilizers), Eribulin exhibits a novel inhibitory mechanism. It primarily targets the plus ends of microtubules, suppressing the growth phase without significantly affecting the shortening (depolymerization) phase. This "end-poisoning" mechanism involves Eribulin binding to a limited number of high-affinity sites on β-tubulin at the microtubule plus ends.
This interaction leads to the sequestration of tubulin into non-functional aggregates, effectively depleting the pool of available tubulin heterodimers required for microtubule elongation. The result is an irreversible mitotic blockade, disrupting the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.
Visualizing the Mechanism of Action
The following diagram illustrates the pathway from Eribulin's interaction with tubulin to the induction of apoptosis.
References
- 1. Eribulin mesylate: mechanism of action of a unique microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eribulin mesylate as a microtubule inhibitor for treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
The Rationale for Utilizing Eribulin as a Payload in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eribulin, a synthetic analog of the marine natural product halichondrin B, has emerged as a compelling payload for antibody-drug conjugates (ADCs) due to its unique mechanism of action and favorable safety profile. Unlike other microtubule-targeting agents, Eribulin exhibits a distinct mode of tubulin binding that leads to irreversible mitotic blockade and potent antitumor activity.[1][2] Furthermore, its ability to modulate the tumor microenvironment, overcome drug resistance, and induce immunogenic cell death presents significant advantages in the context of targeted cancer therapy. This guide provides an in-depth technical overview of the rationale for using Eribulin as an ADC payload, supported by preclinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Eribulin's Unique Mechanism of Action: Beyond a Simple Microtubule Inhibitor
Eribulin's primary mechanism of action is the inhibition of microtubule dynamics, a crucial process for cell division. However, its interaction with tubulin is distinct from that of other classes of microtubule inhibitors like taxanes and vinca alkaloids.
1.1. End-Poisoning of Microtubules: Eribulin binds with high affinity to the plus ends of microtubules, effectively "poisoning" them and suppressing their growth phase without significantly affecting the shortening phase.[3][4] This leads to the sequestration of tubulin into nonproductive aggregates, disruption of the mitotic spindle, and ultimately, prolonged mitotic blockage and apoptotic cell death.[1]
1.2. Irreversible Mitotic Blockade: A key feature of Eribulin is its ability to induce an irreversible mitotic blockade. This implies that even transient exposure of cancer cells to Eribulin can lead to their eventual demise, a desirable characteristic for an ADC payload that is released intracellularly over time.
1.3. Overcoming Drug Resistance: Eribulin has demonstrated efficacy in tumor models that are resistant to other microtubule-targeting agents, such as those with overexpression of P-glycoprotein (P-gp), a common mechanism of multidrug resistance. This suggests that Eribulin-based ADCs could be effective in patients who have failed previous chemotherapy regimens.
Modulation of the Tumor Microenvironment
Beyond its direct cytotoxic effects on tumor cells, Eribulin has been shown to favorably modulate the tumor microenvironment (TME), which can enhance its therapeutic efficacy and potentially synergize with other therapies.
2.1. Vascular Remodeling: Preclinical studies have demonstrated that Eribulin can induce vascular remodeling within the tumor. This leads to increased tumor perfusion and can alleviate hypoxia, a condition known to promote tumor progression and resistance to therapy. Improved vascular function can also enhance the delivery of the ADC itself and other co-administered therapies to the tumor core.
2.2. Reversal of Epithelial-to-Mesenchymal Transition (EMT): Eribulin has been shown to reverse the EMT process, a key driver of tumor metastasis and drug resistance. It can induce a phenotypic shift from a mesenchymal to an epithelial state, making cancer cells less invasive and more susceptible to therapy.
2.3. Induction of Immunogenic Cell Death (ICD): Eribulin is capable of inducing ICD, a form of apoptosis that stimulates an antitumor immune response. This is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin, ATP, and HMGB1, which can activate dendritic cells and promote the priming of T-cell-mediated antitumor immunity. This property makes Eribulin an attractive payload for combination therapies with immune checkpoint inhibitors.
Eribulin as an ADC Payload: Preclinical Evidence
The unique properties of Eribulin have led to its successful incorporation into several investigational ADCs, with promising preclinical results. Two notable examples are BB-1701 and MORAb-202.
3.1. Linker Chemistry: Both BB-1701 and MORAb-202 utilize a cleavable linker, typically a valine-citrulline (VC) peptide, which is designed to be stable in circulation but is efficiently cleaved by lysosomal enzymes, such as cathepsin B, upon internalization into the target cancer cell. This ensures the specific release of the Eribulin payload within the tumor cell. The linker often includes a self-immolative p-aminobenzylcarbamate (PABC) spacer to facilitate the release of the unmodified, fully active drug.
3.2. Potent In Vitro Cytotoxicity: Eribulin-based ADCs have demonstrated potent and specific cytotoxicity against a range of cancer cell lines with varying levels of target antigen expression.
| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| BB-1701 | NCI-N87 (HER2-high) | HER2 | ~0.28 (in co-culture) | |
| BT-474 (HER2-high) | HER2 | Data not specified | ||
| NUGC-3 (HER2-low) | HER2 | Data not specified | ||
| MORAb-202 | Various FRA-positive cell lines | Folate Receptor Alpha (FRA) | 0.001 - 23 | |
| FRA-negative cell lines | Folate Receptor Alpha (FRA) | >100 |
3.3. Significant Bystander Effect: A crucial advantage of Eribulin as a payload is its ability to induce a potent bystander effect. Once released from the target cell, the membrane-permeable Eribulin can diffuse into neighboring antigen-negative tumor cells and kill them. This is particularly important in tumors with heterogeneous antigen expression, a common clinical scenario. For instance, in a co-culture of HER2-high and HER2-null cells, BB-1701 demonstrated significant cytotoxicity at low concentrations, indicating a strong bystander effect.
3.4. In Vivo Antitumor Efficacy: Eribulin-based ADCs have shown robust and durable antitumor activity in various xenograft models, including those resistant to other therapies.
| ADC | Xenograft Model | Efficacy | Reference |
| BB-1701 | NCI-N87 (gastric cancer) | Tumor growth suppression | |
| BT-474 (breast cancer) | Tumor growth suppression | ||
| HER2-low breast cancer PDX | Tumor regression at ≥3 mg/kg | ||
| MORAb-202 | FRA-positive TNBC PDX | Higher antitumor activity vs. free Eribulin | |
| FRA-positive xenografts | Robust and durable antitumor response |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate Eribulin-based ADCs.
4.1. ADC Conjugation:
-
Antibody Reduction: The antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a buffer such as PBS at a neutral pH. This process cleaves interchain disulfide bonds to generate free thiol groups for conjugation.
-
Linker-Payload Attachment: The maleimide-functionalized linker-payload (e.g., maleimido-PEG2-valine-citrulline-p-aminobenzylcarbamyl-eribulin) is dissolved in an organic solvent like DMA and added to the reduced antibody solution. The maleimide group reacts with the free thiols to form a stable thioether bond.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated linker-payload and antibody fragments. The drug-to-antibody ratio (DAR) is determined using techniques like hydrophobic interaction chromatography (HIC).
4.2. In Vitro Cytotoxicity Assay (MTT/CCK-8):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
ADC Treatment: The ADC is serially diluted and added to the cells. Control wells receive vehicle or a non-targeting ADC.
-
Incubation: The plates are incubated for a period of 48 to 144 hours.
-
Viability Assessment: A viability reagent such as MTT or CCK-8 is added to each well. The absorbance is measured using a plate reader, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated using a non-linear regression model.
4.3. Bystander Effect Assay (Co-culture):
-
Cell Labeling: The antigen-negative cell line is labeled with a fluorescent protein (e.g., mCherry or GFP) to distinguish it from the antigen-positive cells.
-
Co-culture Seeding: The antigen-positive and fluorescently labeled antigen-negative cells are seeded together in 96-well plates.
-
ADC Treatment and Incubation: The co-culture is treated with the ADC as described in the cytotoxicity assay.
-
Viability Assessment: The viability of the antigen-negative cells is specifically measured by quantifying the fluorescence signal. A decrease in fluorescence indicates bystander killing.
4.4. In Vivo Xenograft Studies:
-
Tumor Implantation: Human cancer cells are suspended in a solution like Matrigel and injected subcutaneously into immunocompromised mice. For patient-derived xenograft (PDX) models, tumor fragments are implanted.
-
ADC Administration: Once the tumors reach a specified size, the mice are treated with the ADC, typically via intravenous injection.
-
Tumor Growth Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Efficacy Evaluation: Antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
4.5. Immunogenic Cell Death (ICD) Marker Analysis:
-
ATP Release: ATP levels in the cell culture supernatant are measured using a bioluminescence-based assay. An increase in extracellular ATP is an early indicator of ICD.
-
Calreticulin (CRT) Exposure: The translocation of CRT to the cell surface is detected by flow cytometry using a CRT-specific antibody.
-
HMGB1 Release: The release of High Mobility Group Box 1 (HMGB1) into the culture medium is quantified by ELISA.
Signaling Pathways and Experimental Workflows
5.1. Eribulin's Mechanism of Action and Downstream Effects
Caption: Eribulin-ADC internalization, payload release, and downstream effects.
5.2. Experimental Workflow for Preclinical Evaluation of Eribulin-ADCs
Caption: Workflow for preclinical development and evaluation of Eribulin-ADCs.
Conclusion
Eribulin's distinct mechanism of microtubule inhibition, coupled with its ability to modulate the tumor microenvironment, overcome drug resistance, and induce an immune response, provides a strong rationale for its use as a payload in antibody-drug conjugates. Preclinical data from Eribulin-based ADCs like BB-1701 and MORAb-202 have demonstrated potent and specific antitumor activity, a significant bystander effect, and favorable safety profiles. These findings underscore the potential of Eribulin to be a cornerstone of next-generation ADC therapies, offering new hope for patients with difficult-to-treat cancers. Further clinical investigation of these promising agents is warranted.
References
- 1. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Eribulin mesylate reduces tumor microenvironment abnormality by vascular remodeling in preclinical human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eribulin Induction of Immunogenic Cell Death (ICD): Comparison With Other Cytotoxic Agents and Temporal Relationship of ICD Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bystander Effect of Eribulin-Based ADCs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in oncology is increasingly attributed not only to their direct, antigen-dependent tumor cell killing but also to their ability to eradicate neighboring antigen-negative cancer cells. This phenomenon, known as the bystander effect, is a critical attribute for achieving robust and durable anti-tumor responses, particularly in the context of heterogeneous tumors. Eribulin, a potent microtubule dynamics inhibitor, has emerged as a promising payload for ADCs, demonstrating a significant bystander killing capacity. This technical guide provides an in-depth investigation into the bystander effect of Eribulin-based ADCs, detailing its underlying mechanisms, experimental evaluation, and key quantitative data from preclinical studies.
Eribulin: A Unique Microtubule-Targeting Payload
Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, functions as a potent inhibitor of microtubule dynamics.[1] Its mechanism of action is distinct from other tubulin-targeting agents like taxanes and vinca alkaloids. Eribulin primarily inhibits the growth phase of microtubules without affecting the shortening phase.[1][2] It binds with high affinity to the plus ends of microtubules, suppressing dynamic instability and leading to prolonged mitotic arrest, which ultimately triggers apoptosis.[2][3] This unique mechanism may contribute to its activity in overcoming resistance to other microtubule inhibitors.
The Mechanism of the Bystander Effect in ADCs
The bystander effect of an ADC is contingent on the properties of both its linker and its cytotoxic payload. For a significant bystander effect to occur, the ADC must possess a cleavable linker that releases the payload in a form that can permeate the cell membrane.
The process begins with the ADC binding to a specific antigen on the surface of a target cancer cell (antigen-positive, Ag+). Following internalization, the ADC is trafficked to the lysosome, where enzymatic cleavage of the linker releases the Eribulin payload. Due to its physicochemical properties, the released Eribulin can then diffuse out of the antigen-positive cell and into the tumor microenvironment, where it can be taken up by adjacent antigen-negative (Ag-) tumor cells, inducing a cytotoxic effect. This indirect killing of neighboring cancer cells is the essence of the bystander effect.
Preclinical Evidence for the Bystander Effect of Eribulin-Based ADCs
Two notable examples of Eribulin-based ADCs that have demonstrated a potent bystander effect in preclinical studies are MORAb-202 and BB-1701.
MORAb-202 is an ADC composed of the anti-folate receptor alpha (FRα) antibody farletuzumab conjugated to Eribulin via a cathepsin B-cleavable valine-citrulline linker. Studies have shown that MORAb-202 is highly cytotoxic to FRα-positive cells and exhibits a significant bystander killing of FRα-negative cells in co-culture models.
BB-1701 is another ADC that utilizes a humanized anti-HER2 monoclonal antibody, trastuzumab, linked to Eribulin. Preclinical data for BB-1701 has confirmed its potent and specific cytotoxicity against HER2-expressing cancer cells and a significant bystander effect on HER2-negative cells in both in vitro co-culture and in vivo xenograft models.
Quantitative Analysis of the Bystander Effect
The following tables summarize the key quantitative data from preclinical studies of MORAb-202 and BB-1701, illustrating the potency of the bystander effect.
Table 1: In Vitro Cytotoxicity and Bystander Effect of Eribulin-Based ADCs
| ADC | Target | Antigen-Positive Cell Line | Antigen-Negative Cell Line | In Vitro Assay | IC50 on Ag+ Cells | IC50 on Ag- Cells (Monoculture) | IC50 on Ag- Cells (Co-culture) | Fold Increase in Bystander Potency |
| MORAb-202 | FRα | FRA-positive cell lines | FRA-negative cell lines | Co-culture | 0.001–23 nM | >100 nM | - | >140-fold |
| MORAb-202 | FRα | NLG-IGROV-1 | NLR-HL-60 | Co-culture | - | >100-fold higher than co-culture | 2.399 x 10⁻¹⁰ M | >100-fold |
| BB-1701 | HER2 | NCI-N87 (HER2-high) | U87MG (HER2-null) | Co-culture | - | - | ~0.28 nM | Significant |
| BB-1701 | HER2 | SK-BR-3 (HER2-high) | NUGC3-Luc (HER2-low) | Co-culture | - | - | - | Significant |
Table 2: In Vivo Antitumor Activity of Eribulin-Based ADCs in Mixed-Tumor Models
| ADC | Target | Xenograft Model | Dosing | Outcome |
| MORAb-202 | FRα | High FRα-expressing TNBC PDX | 5 mg/kg, single dose | Long-lasting complete tumor regression (4/8 mice) |
| MORAb-202 | FRα | Low FRα-expressing TNBC PDX | 5 mg/kg, single dose | Partial tumor responses |
| BB-1701 | HER2 | Co-inoculated HER2-high and HER2-low xenografts | 1-5 mg/kg, single dose | Effective tumor suppression/regression |
Experimental Protocols for Assessing the Bystander Effect
The two most common in vitro assays to evaluate the bystander effect of ADCs are the co-culture assay and the conditioned medium transfer assay.
Co-culture Bystander Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when they are grown in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Fluorescently labeled Ag- cells (e.g., with GFP or other fluorescent proteins) for easy identification.
-
Eribulin-based ADC and a non-bystander effect ADC as a negative control.
-
96-well cell culture plates.
-
Flow cytometer or high-content imaging system.
-
Cell viability reagents (e.g., Propidium Iodide, DAPI).
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of target cells. Include control wells with only Ag- cells.
-
ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of the Eribulin-based ADC. Include an untreated control and a negative control ADC.
-
Incubation: Incubate the plate for a duration sufficient to induce cell death (typically 72-120 hours).
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells, stain with a viability dye, and analyze using a flow cytometer. The fluorescently labeled Ag- cells can be distinguished from the unlabeled Ag+ cells, and their viability can be quantified.
-
High-Content Imaging: Image the plate using a fluorescence microscope. The number of viable fluorescently labeled Ag- cells can be counted.
-
-
Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the Ag- cells in the ADC-treated co-culture to the viability of the Ag- cells in the untreated control wells.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Eribulin-based ADC.
-
6-well and 96-well cell culture plates.
-
Sterile filters (0.22 µm).
-
Cell viability assay reagents (e.g., MTT, MTS, or CellTiter-Glo®).
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere.
-
Treat the cells with a high concentration of the Eribulin-based ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium).
-
Filter the conditioned medium to remove any cells and debris.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere.
-
Remove the existing medium and replace it with the collected conditioned medium.
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing the free Eribulin payload.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Assess the viability of the Ag- cells using a standard cell viability assay.
Visualizing Key Processes and Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Eribulin, the workflow of a co-culture bystander assay, and the logical relationship of the bystander effect.
Caption: Eribulin's mechanism of action leading to apoptosis.
Caption: Experimental workflow for a co-culture bystander assay.
Caption: The logical progression of the Eribulin-based ADC bystander effect.
Conclusion
The bystander effect is a pivotal mechanism that can significantly enhance the therapeutic efficacy of ADCs, particularly in the challenging landscape of heterogeneous tumors. Eribulin, with its unique mode of action and favorable physicochemical properties, has proven to be an effective payload for inducing a potent bystander effect. The preclinical data for Eribulin-based ADCs such as MORAb-202 and BB-1701 underscore the potential of this strategy to improve patient outcomes. A thorough understanding and robust evaluation of the bystander effect, utilizing detailed experimental protocols as outlined in this guide, are paramount for the successful development of the next generation of highly effective ADC therapeutics.
References
GGFG-Eribulin Antibody-Drug Conjugates: A Technical Guide to Targeting Cancer Cell Surface Antigens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This guide focuses on the preclinical evaluation of ADCs utilizing the microtubule dynamics inhibitor, eribulin, as a payload. While the tetrapeptide linker Gly-Gly-Phe-Gly (GGFG) is a known entity in ADC development, designed for cleavage by lysosomal proteases, detailed preclinical data on a specific GGFG-Eribulin ADC is not extensively available in the public domain.
Therefore, this whitepaper will use MORAb-202 (Farletuzumab ecteribulin) as a representative example of an eribulin-based ADC with a protease-cleavable peptide linker. MORAb-202 employs a valine-citrulline (Val-Cit) linker, which, like GGFG, is cleaved by the lysosomal protease Cathepsin B. This functional similarity makes MORAb-202 an excellent model to understand the core principles, experimental evaluation, and mechanism of action of such ADCs.
MORAb-202 is composed of farletuzumab, a humanized monoclonal antibody targeting Folate Receptor Alpha (FRA), linked to eribulin.[1] FRA is an attractive therapeutic target as it is overexpressed in a variety of solid tumors, including ovarian, endometrial, and triple-negative breast cancer, while having limited expression in normal tissues.[2] The eribulin payload is a synthetic analog of the marine natural product halichondrin B, which inhibits microtubule growth, leading to cell cycle arrest and apoptosis.[3]
This guide will provide a comprehensive overview of the preclinical data for MORAb-202, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
In Vitro Cytotoxicity of MORAb-202
The potency of an ADC is initially assessed through in vitro cytotoxicity assays, which determine the concentration of the ADC required to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Cell Line | Cancer Type | FRA Expression (MFI Ratio) | MORAb-202 IC50 (nM) | Eribulin IC50 |
| IGROV-1 | Ovarian Cancer | 420 | 1 | No correlation with FRA |
| NCI-H2110 | Lung Cancer | 37 | 74 | No correlation with FRA |
| A431-A3 | Skin Cancer | 7.3 | 2,300 | No correlation with FRA |
| SJSA-1 | Osteosarcoma | 0.95 | >10,000 | No correlation with FRA |
MFI: Mean Fluorescence Intensity. Data compiled from Furuuchi, K., et al. (2021).[4]
A clear correlation was observed between the level of FRA expression and the cytotoxic potency of MORAb-202, whereas the potency of free eribulin did not correlate with FRA expression.[4] This demonstrates the target-specific action of the ADC.
In Vivo Efficacy of MORAb-202 in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of ADCs as they better recapitulate the heterogeneity of human tumors.
| PDX Model | Cancer Type | FRA Expression | Treatment | Antitumor Activity |
| OD-BRE-0631 | Triple-Negative Breast Cancer | Low FRA, Stroma-Rich | MORAb-202 (5 mg/kg, single dose) | Significant antitumor activity |
| OD-BRE-0631 | Triple-Negative Breast Cancer | Low FRA, Stroma-Rich | Eribulin (3.2 mg/kg, MTD) | Superior to MORAb-202 at 5 mg/kg, but with significant body weight loss |
| IM-BRE-0563 | Triple-Negative Breast Cancer | High FRA | MORAb-202 (5 mg/kg, single dose) | Long-lasting tumor regression; Complete response in 4/8 mice |
| NCI-H2110 | Lung Cancer | FRA-Positive | MORAb-202 (10-25 mg/kg, single dose) | Durable antitumor efficacy |
MTD: Maximum Tolerated Dose. Data compiled from Furuuchi, K., et al. (2021) and Patsnap Synapse.
These studies highlight the durable antitumor response elicited by MORAb-202, particularly in tumors with high target antigen expression. A single administration of MORAb-202 led to long-lasting tumor regression, outperforming the equivalent molar dose of free eribulin.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines the determination of an ADC's IC50 value using a tetrazolium-based colorimetric assay (e.g., MTT or XTT).
Materials:
-
Target (Antigen-Positive, Ag+) and control (Antigen-Negative, Ag-) cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Antibody-Drug Conjugate (e.g., MORAb-202).
-
Control articles: unconjugated antibody, isotype control ADC, free cytotoxic payload.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Remove the old medium from the cells and add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for a period that allows for several cell doubling times (e.g., 72-144 hours).
-
Viability Assessment (MTT Assay Example):
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol describes the establishment of PDX models to evaluate the antitumor activity of an ADC.
Materials:
-
Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) mice).
-
Fresh, sterile patient tumor tissue.
-
Surgical tools.
-
ADC (e.g., MORAb-202) and vehicle control.
-
Digital calipers.
Procedure:
-
Tumor Implantation: Implant a small fragment of the patient's tumor tissue subcutaneously into the flank of an immunodeficient mouse (P0 generation).
-
Tumor Growth and Passaging: Monitor the mouse for tumor growth. Once the tumor reaches a specified volume (e.g., 1000 mm³), harvest the tumor and passage it into a new cohort of mice (P1 generation) for expansion. A working stock of the tumor is typically established at the P2 passage.
-
Cohort Establishment: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the ADC (e.g., MORAb-202 intravenously) and vehicle control according to the planned dosing schedule (e.g., single dose or multiple doses).
-
Tumor Measurement and Monitoring: Measure tumor volumes with digital calipers up to three times a week. Monitor the body weight and overall health of the mice.
-
Data Analysis: Plot the mean tumor volume for each group over time. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage reduction in the mean volume of treated tumors relative to the mean volume of control tumors.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cells.
-
Antigen-negative (Ag-) cells, labeled with a fluorescent protein (e.g., GFP) for differentiation.
-
ADC and control articles.
-
96-well plates.
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and fluorescently labeled Ag- cells into the same wells of a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3). Also, seed monocultures of each cell type as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and controls.
-
Incubation: Incubate the plates for 72-144 hours.
-
Data Acquisition: Image the plates using a fluorescence microscope to count the number of viable fluorescent Ag- cells.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Mandatory Visualization
Caption: Mechanism of Action of MORAb-202.
Caption: Preclinical Experimental Workflow for ADC Evaluation.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FRA with MORAb-202: Enhancing TNBC Therapy through Antitumor Activity and Bystander Effect [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antibody‐drug conjugate MORAb‐202 exhibits long‐lasting antitumor efficacy in TNBC PDx models - PMC [pmc.ncbi.nlm.nih.gov]
The GGFG Peptide Linker: A Technical Guide to its Discovery, Synthesis, and Application in Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker represents a significant advancement in the field of targeted drug delivery, particularly in the design of antibody-drug conjugates (ADCs). Its design as a substrate for lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment, allows for the specific and efficient release of cytotoxic payloads within cancer cells. This guide provides a comprehensive overview of the GGFG linker, including its discovery, a generalized synthesis protocol, its mechanism of action, and its pivotal role in oncology.
Introduction: The Need for Precision in Drug Delivery
The efficacy of many potent cytotoxic agents is often limited by their systemic toxicity, which curtails the achievable therapeutic window. Antibody-drug conjugates (ADCs) have emerged as a powerful therapeutic class that addresses this challenge by combining the tumor-targeting specificity of monoclonal antibodies with the cell-killing potency of small-molecule drugs.[1] The lynchpin of this technology is the linker, which must remain stable in systemic circulation and then efficiently release its payload upon internalization into the target cancer cell.[]
Enzyme-cleavable peptide linkers are a cornerstone of modern ADC design.[3] These linkers are engineered to be substrates for enzymes that are highly active within the lysosomal compartment of cells.[4] The GGFG tetrapeptide is a prime example of such a linker, designed for cleavage by proteases like cathepsin B and L, ensuring payload release is concentrated within the target cell, thereby minimizing off-target toxicity.[1]
Discovery and Rationale
The development of protease-cleavable linkers evolved from the need to improve upon earlier ADC technologies, such as those using acid-labile hydrazone linkers, which showed variable stability. The discovery that lysosomal proteases, particularly cathepsins, are overexpressed in many tumor types provided a clear biological target for linker design.
The GGFG sequence was identified as an effective substrate for these proteases. Studies have shown that cathepsin B and L can effectively recognize and cleave the GGFG motif. This cleavage typically occurs between the phenylalanine (Phe) and the terminal glycine (Gly) residues, initiating a process that leads to the release of the active drug. The design of the GGFG linker was a critical step in the development of highly successful ADCs, offering a balance of plasma stability and efficient intracellular cleavage.
Chemical Synthesis: A Generalized Protocol
The GGFG tetrapeptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Synthesis of GGFG Peptide
Objective: To synthesize the Fmoc-Gly-Gly-Phe-Gly peptide sequence on a solid support resin.
Materials:
-
2-Chlorotrityl chloride (CTC) resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
DIEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
20% Piperidine in DMF
-
Methanol
-
TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (for cleavage cocktail)
Methodology:
-
Resin Loading: The first amino acid (Fmoc-Gly-OH) is attached to the CTC resin. The resin is swelled in DCM, and a solution of Fmoc-Gly-OH and DIEA in DCM is added and agitated for 1-2 hours. The resin is then capped with methanol to block any remaining reactive sites.
-
Fmoc Deprotection: The Fmoc protecting group on the glycine is removed by treating the resin with a 20% piperidine in DMF solution for 20-30 minutes. This exposes the free amine group for the next coupling step. The resin is washed thoroughly with DMF and DCM.
-
Peptide Coupling (Phenylalanine): The next amino acid (Fmoc-Phe-OH) is activated using HBTU and DIEA in DMF. This activated solution is added to the resin and agitated for 1-2 hours to form the peptide bond. The resin is then washed.
-
Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated sequentially for the remaining two glycine residues (Fmoc-Gly-OH) to complete the Fmoc-Gly-Gly-Phe-Gly sequence on the resin.
-
Cleavage from Resin: The final peptide is cleaved from the resin support using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours.
-
Purification and Characterization: The cleaved peptide is precipitated with cold ether, centrifuged, and dried. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS).
Diagram: Generalized Solid-Phase Synthesis of GGFG Peptide
Caption: Generalized workflow for the solid-phase synthesis of the GGFG peptide.
Mechanism of Action: Intracellular Cleavage and Payload Release
The GGFG linker is central to the mechanism of action for many ADCs. The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.
-
Binding and Internalization: The ADC circulates in the bloodstream until its antibody component recognizes and binds to a target antigen on a tumor cell. This binding triggers receptor-mediated endocytosis, where the cell membrane engulfs the ADC, forming an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and eventually fuses with a lysosome.
-
Enzymatic Cleavage: The acidic environment (pH 4.5-5.0) and high concentration of proteases within the lysosome create the ideal conditions for linker cleavage. Cathepsin B and other lysosomal proteases recognize the GGFG sequence and hydrolyze the peptide bond, typically between the Phe and Gly residues.
-
Payload Release: Cleavage of the GGFG linker often triggers the collapse of a connected self-immolative spacer (like PABC - p-aminobenzyl carbamate), which then releases the highly potent cytotoxic drug into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: Once freed, the cytotoxic payload can bind to its intracellular target. For example, payloads like monomethyl auristatin E (MMAE) inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis (programmed cell death).
Diagram: ADC Internalization and Payload Release via GGFG Linker
Caption: Mechanism of ADC action from cell binding to payload-induced apoptosis.
Quantitative Data Summary
The performance of a linker is defined by its stability in circulation and its efficiency of cleavage at the target site. The GGFG linker has been designed to optimize these parameters.
Table 1: Comparative Stability and Cleavage Data for GGFG Linker
| Parameter | Condition | Result | Significance |
| Plasma Stability | Incubation in human plasma | High stability, with minimal payload release over extended periods (e.g., 1-2% release over 21 days for DS8201a). | Ensures payload remains attached to the antibody in circulation, minimizing systemic toxicity and maximizing drug delivery to the tumor. |
| Enzymatic Cleavage | In vitro assay with Cathepsin B/L | Efficient cleavage of the GGFG sequence. | Confirms the linker is a substrate for the target lysosomal enzymes, enabling effective payload release inside cancer cells. |
| ADC Aggregation | Formulation studies | ADCs using GGFG linkers can exhibit low aggregation rates. | Low aggregation is crucial for drug formulation, stability, and predictable pharmacokinetic behavior. |
| Hydrophobicity | Comparative analysis | Less hydrophobic compared to some other linker-payload combinations. | Reduced hydrophobicity can improve the pharmacokinetic profile and reduce the potential for off-target toxicities. |
Note: Specific quantitative values (e.g., kcat/Km, half-life) are highly dependent on the specific ADC construct (antibody, payload, conjugation site) and the experimental conditions, and are often proprietary. The data presented here are representative of the linker's established characteristics.
Application in Oncology: The Case of a Tubulin Inhibitor Payload
A prominent application of the GGFG linker is in ADCs that deliver highly potent tubulin inhibitors, such as MMAE or deruxtecan (DXd). The signaling pathway initiated by the released payload is a well-understood mechanism of anticancer therapy.
Signaling Pathway: MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent that is too toxic to be used as a standalone drug but is highly effective as an ADC payload.
-
Release: Following GGFG cleavage in the lysosome, MMAE is released into the cytoplasm.
-
Tubulin Binding: MMAE binds to tubulin, the protein subunit of microtubules.
-
Inhibition of Polymerization: This binding disrupts microtubule dynamics by inhibiting their polymerization. Microtubules are essential for forming the mitotic spindle, which is required for chromosome segregation during cell division.
-
Cell Cycle Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.
-
Apoptosis Induction: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to the activation of caspases and ultimately, programmed cell death of the cancer cell.
Diagram: Signaling Pathway of a Released Tubulin Inhibitor (e.g., MMAE)
Caption: Downstream effects of a released MMAE payload, leading to apoptosis.
Conclusion
The GGFG peptide linker is a sophisticated chemical tool that has been instrumental in the success of modern antibody-drug conjugates. Its design, predicated on high plasma stability and specific cleavage by lysosomal proteases, enables the targeted delivery of potent cytotoxic agents directly to tumor cells. This targeted approach enhances the therapeutic index by maximizing on-target efficacy while minimizing systemic toxicity. The continued exploration and optimization of peptide linkers like GGFG are crucial for the development of the next generation of precision cancer therapies.
References
GGFG-Eribulin Conjugates: A Technical Guide to Therapeutic Potential in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic conjugation of potent cytotoxic agents to tumor-targeting monoclonal antibodies, forming Antibody-Drug Conjugates (ADCs), represents a paradigm shift in precision oncology. Eribulin, a synthetic analog of the marine natural product halichondrin B, is a microtubule dynamics inhibitor with proven efficacy in solid tumors. Its conjugation to antibodies via specialized linkers aims to enhance its therapeutic index by directing its potent cytotoxic activity specifically to cancer cells. This technical guide explores the therapeutic potential of eribulin-based ADCs, with a particular focus on the application of a GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker. While direct and extensive clinical data for an ADC utilizing the GGFG-Eribulin construct is emerging, this document synthesizes available preclinical and clinical findings from structurally related ADCs, alongside a detailed examination of the constituent components, to provide a comprehensive resource for the research and development community.
Introduction: Eribulin and the Rationale for ADC Development
Eribulin mesylate is a non-taxane microtubule inhibitor that functions through a unique mechanism of action. Unlike other tubulin-targeting agents, eribulin inhibits microtubule growth without affecting the shortening phase, leading to the sequestration of tubulin into non-productive aggregates.[1] This disruption of microtubule dynamics ultimately results in irreversible mitotic blockade and apoptosis in rapidly dividing cancer cells.[1] Eribulin has demonstrated clinical activity in various solid tumors, including metastatic breast cancer and soft tissue sarcoma.[2]
The development of eribulin-based ADCs is driven by the desire to increase the therapeutic window of this potent cytotoxin. By attaching eribulin to a monoclonal antibody that targets a tumor-associated antigen, the payload can be delivered with greater specificity to the tumor site, thereby minimizing systemic exposure and associated off-target toxicities.[3]
The GGFG Linker: A Cathepsin-Cleavable Linkage System
The linker is a critical component of an ADC, ensuring stability in systemic circulation and facilitating the efficient release of the payload within the target cancer cell. The GGFG tetrapeptide is an enzyme-cleavable linker designed to be selectively processed by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[4]
Mechanism of Cleavage: Both GGFG and the more extensively studied valine-citrulline (Val-Cit) linkers are substrates for cathepsin B, a lysosomal cysteine protease. Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. The acidic environment and the presence of cathepsins lead to the enzymatic cleavage of the peptide linker, releasing the eribulin payload. Some studies suggest that the GGFG linker may be particularly sensitive to cathepsin L, which can also be active in the tumor microenvironment. The GGFG linker is reported to have greater stability in the bloodstream compared to some other cleavable linkers, which helps to minimize premature drug release and enhance safety.
Preclinical and Clinical Data Overview
As of the current literature review, specific and detailed preclinical or clinical trial data for an ADC explicitly named "this compound" is not extensively published. However, significant insights can be drawn from studies of MORAb-202 (farletuzumab ecteribulin), an ADC that utilizes eribulin as its payload conjugated to the anti-folate receptor alpha (FRα) antibody farletuzumab via a cathepsin B-cleavable Val-Cit linker. Given that both GGFG and Val-Cit linkers are cathepsin-cleavable, the data from MORAb-202 provides a valuable surrogate for understanding the potential therapeutic profile of a this compound ADC.
In Vitro Cytotoxicity
Preclinical studies on eribulin-based ADCs have demonstrated potent and specific cytotoxicity against cancer cell lines expressing the target antigen. For instance, MORAb-202 was highly cytotoxic to FRα-positive cells.
| Cell Line | Cancer Type | Target Antigen Expression | IC50 (nM) of MORAb-202 | Reference |
| IGROV-1 | Ovarian Cancer | High FRα | 1 | |
| NCI-H2110 | Lung Cancer | Moderate FRα | 74 | |
| A431-A3 | Epidermoid Carcinoma | Low FRα | 2300 | |
| SJSA-1 | Osteosarcoma | FRα-negative | >10000 |
In Vivo Antitumor Activity
In vivo studies using patient-derived xenograft (PDX) models have shown significant and durable antitumor responses with eribulin-based ADCs. A single intravenous administration of MORAb-202 in a triple-negative breast cancer (TNBC) PDX model resulted in substantial tumor regression.
| Xenograft Model | Cancer Type | Dosing Regimen (MORAb-202) | Outcome | Reference |
| OD-BRE-0631 (PDX) | TNBC | 5 mg/kg, single IV injection | Significant tumor regression | |
| Human Cancer Xenografts | Various FRα-positive | Single dose | Robust and durable antitumor response |
Clinical Trial Data
A first-in-human Phase 1 study of MORAb-202 in patients with FRα-positive advanced solid tumors demonstrated promising antitumor activity and a manageable safety profile. An expansion cohort of this study in patients with platinum-resistant ovarian cancer (PROC) further supported its efficacy.
| Clinical Trial Phase | Patient Population | Dose Levels (MORAb-202) | Objective Response Rate (ORR) | Key Adverse Events | Reference |
| Phase 1 (Dose Escalation) | Advanced Solid Tumors | 0.3 to 1.2 mg/kg Q3W | 37.5% (6/16 patients) | Leukopenia, neutropenia, interstitial lung disease | |
| Phase 1 (Expansion Cohort 1) | Platinum-Resistant Ovarian Cancer | 0.9 mg/kg Q3W | 25.0% | Interstitial lung disease/pneumonitis, nausea, pyrexia | |
| Phase 1 (Expansion Cohort 2) | Platinum-Resistant Ovarian Cancer | 1.2 mg/kg Q3W | 52.4% | Interstitial lung disease/pneumonitis, headache, nausea |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summarized protocols based on published studies of eribulin-based ADCs.
In Vitro Cell Viability Assay
This protocol is designed to determine the cytotoxic activity of the ADC against various cancer cell lines.
-
Cell Culture: Culture cancer cell lines with varying target antigen expression levels under standard conditions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound ADC, a non-targeting control ADC, and free eribulin.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic model.
Xenograft Tumor Model
This protocol outlines the steps for evaluating the in vivo efficacy of the ADC in a mouse model.
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a specified volume (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound ADC, non-targeting control ADC, free eribulin).
-
Treatment Administration: Administer the treatments, typically via intravenous injection, according to the specified dosing schedule.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Analyze tumor growth inhibition and assess statistical significance between treatment groups.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of the eribulin payload is the disruption of microtubule dynamics. Upon release from the ADC within the cancer cell, eribulin binds to the plus ends of microtubules, suppressing their growth. This leads to G2/M cell cycle arrest and ultimately induces apoptosis.
Furthermore, preclinical studies have suggested that eribulin may have effects on the tumor microenvironment beyond its direct cytotoxic activity. These include the remodeling of tumor vasculature and the reversal of the epithelial-to-mesenchymal transition (EMT), which may contribute to its overall antitumor efficacy.
Conclusion and Future Directions
The conjugation of eribulin to a tumor-targeting antibody via a cleavable linker, such as the GGFG tetrapeptide, holds significant promise for the treatment of solid tumors. The available data from related eribulin-based ADCs, such as MORAb-202, demonstrate potent antitumor activity in preclinical models and encouraging efficacy in clinical trials for FRα-positive cancers. The GGFG linker offers a stable and efficient means of payload delivery, with a well-defined mechanism of intracellular cleavage.
Future research should focus on the direct preclinical and clinical evaluation of ADCs utilizing the this compound construct against a panel of solid tumors with varying target antigen expression. Head-to-head studies comparing the in vivo efficacy and safety of this compound with other linker-payload combinations will be crucial for optimizing ADC design. Furthermore, exploring the synergistic potential of this compound ADCs with other therapeutic modalities, such as immunotherapy, could open new avenues for combination treatments in solid tumors. The continued investigation and development of these next-generation ADCs are poised to make a significant impact on the landscape of cancer therapy.
References
An In-depth Technical Guide to the Enzymatic Cleavage of the GGFG Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Its selective cleavage by lysosomal proteases within the tumor microenvironment ensures the targeted release of cytotoxic payloads, enhancing therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the enzymatic cleavage of the GGFG linker, including the key enzymes involved, the mechanism of cleavage, and its stability profile. Detailed experimental protocols for assessing linker cleavage and quantitative data are presented to support researchers in the development and evaluation of ADCs employing this technology.
Introduction to the GGFG Linker
The GGFG linker is a protease-sensitive cleavable linker designed for targeted drug delivery. It connects a monoclonal antibody to a potent cytotoxic agent. The stability of the linker in systemic circulation and its efficient cleavage within target cells are paramount to the success of an ADC. The GGFG linker has demonstrated favorable stability in human plasma, a critical attribute for minimizing off-target toxicity.[1]
Enzymatic Cleavage of the GGFG Linker
The cleavage of the GGFG linker is an enzyme-mediated process that primarily occurs within the lysosomal compartment of cancer cells following internalization of the ADC.
Key Enzymes Involved
The primary enzymes responsible for the hydrolysis of the GGFG peptide sequence are lysosomal cysteine proteases, with Cathepsin L being the most prominent.[2] While other cathepsins, such as Cathepsin B, are also present in the lysosome, they exhibit minimal activity towards the GGFG linker.[2] The acidic environment of the lysosome (pH 4.5-5.0) is optimal for the catalytic activity of these enzymes.[2][3]
Mechanism of Cleavage
The enzymatic cleavage of the GGFG linker occurs via hydrolysis of the peptide bond. Upon exposure to active cathepsins in the lysosome, the amide bond between the C-terminal glycine of the GGFG sequence and the self-immolative spacer or the drug itself is cleaved. This initiates a cascade that ultimately liberates the cytotoxic payload in its active form.
The general workflow for the internalization and cleavage of a GGFG-containing ADC is depicted below:
Quantitative Data
The stability and cleavage kinetics of the GGFG linker are critical parameters in ADC design. The following tables summarize key quantitative data.
Table 1: Plasma Stability of GGFG-Containing ADCs
| Species | Plasma Matrix | Incubation Time | Payload Release (%) | Reference |
| Human | Plasma | 21 days | 1-2% | |
| Human | Plasma | 28 days | No significant degradation | |
| Mouse | Plasma | 6 days | >20% (for vc-MMAE) | |
| Rat | Plasma | 6 days | >4% (for vc-MMAE) |
Note: Data for vc-MMAE is included as a relevant comparison for a peptide linker.
Table 2: Enzymatic Cleavage of GGFG Linker
| Enzyme | Relative Activity | Time for Near-Complete Release | Optimal pH | Reference |
| Cathepsin L | High | ~72 hours | 4.5 - 5.5 | |
| Cathepsin B | Minimal | - | 4.5 - 5.5 |
Specific kinetic parameters (Km, kcat) for GGFG cleavage are not widely available in the public domain and are often proprietary.
Experimental Protocols
The following protocols provide a framework for the in vitro assessment of GGFG linker cleavage.
In Vitro Cathepsin-Mediated Cleavage Assay
This protocol outlines a method to evaluate the cleavage of a GGFG linker by purified cathepsins.
Materials:
-
GGFG-ADC or GGFG-payload conjugate
-
Recombinant human Cathepsin L and Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
96-well microplate
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Prepare a stock solution of the GGFG-conjugate in an appropriate solvent (e.g., DMSO).
-
Activate Cathepsin L and B by pre-incubating in Assay Buffer for 15 minutes at 37°C.
-
In a 96-well plate, add the GGFG-conjugate to the activated enzyme solution to a final concentration of 1-10 µM.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), quench the reaction by adding an equal volume of cold Quenching Solution.
-
Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact conjugate.
References
GGFG-Eribulin: A Technical Deep Dive into its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GGFG-Eribulin is an antibody-drug conjugate (ADC) payload that combines the potent microtubule inhibitor, eribulin, with a tetrapeptide linker (Gly-Gly-Phe-Gly). This ADC technology is designed for targeted delivery of eribulin to tumor cells, thereby enhancing its therapeutic index. Eribulin, a synthetic analog of the marine natural product halichondrin B, is known not only for its cytotoxic effects but also for its complex and multifaceted impact on the tumor microenvironment (TME). This technical guide provides an in-depth analysis of the effects of this compound on the TME, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
The GGFG linker is a critical component of this ADC, designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1] This targeted cleavage mechanism ensures that the active eribulin payload is released preferentially within cancer cells, minimizing systemic exposure and associated toxicities.[1]
Upon release, eribulin exerts its primary antimitotic effect by binding to the plus ends of microtubules, leading to the suppression of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis.[1] Beyond this direct cytotoxic effect, eribulin, and by extension, eribulin-ADCs, modulate the TME through several key mechanisms:
-
Vascular Remodeling: Eribulin has been shown to induce changes in the tumor vasculature, leading to improved perfusion and a reduction in hypoxia.
-
Immune Modulation: Eribulin can influence the immune landscape within the tumor, including the induction of immunogenic cell death (ICD).
-
Stromal Modification: Eribulin-ADCs have been observed to impact stromal components of the TME, such as cancer-associated fibroblasts (CAFs).
Quantitative Analysis of TME Modulation
The following tables summarize the key quantitative effects of eribulin and eribulin-ADCs on the tumor microenvironment, compiled from preclinical studies.
Table 1: Effect of Eribulin-ADC (BB-1701) on Immunogenic Cell Death (ICD) Markers
| Marker | Treatment | Cell Line | Fold Change vs. Control | Reference |
| Calreticulin Expression | 0.167 nM BB-1701 | BT-474 | ~2.5 | [2] |
| Extracellular ATP Release | 0.167 nM BB-1701 | BT-474 | ~3.0 | [2] |
Table 2: Comparative Antitumor Activity of Eribulin-ADC (MORAb-202) vs. Eribulin
| Model | Treatment | Outcome | Result | Reference |
| High FRα-expressing TNBC PDX | 5 mg/kg MORAb-202 | Tumor Regression | Long-lasting complete tumor regression (4/8 mice) | |
| High FRα-expressing TNBC PDX | 3.2 mg/kg Eribulin | Tumor Volume | Minimum relative tumor volume of 96% |
Signaling Pathways and Experimental Workflows
The multifaceted impact of this compound on the TME involves intricate signaling pathways and cellular interactions. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Signaling Pathway of this compound ADC Action
References
Preliminary In Vitro Studies of GGFG-Eribulin Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro cytotoxicity of GGFG-Eribulin. As this compound is an antibody-drug conjugate (ADC) payload, its cytotoxic effects are mediated by the release of the active agent, Eribulin, following cellular internalization and cleavage of the GGFG linker. Therefore, this guide focuses on the well-documented cytotoxic properties of Eribulin as the primary determinant of this compound's in vitro efficacy.
The GGFG (Gly-Gly-Phe-Gly) linker is a peptide sequence designed to be stable in circulation but susceptible to cleavage by lysosomal proteases, such as cathepsins, which are abundant within cancer cells.[1][2] Upon internalization of an ADC containing the this compound payload, the linker is cleaved, releasing Eribulin to exert its potent cytotoxic effects.[2][3]
Data Presentation: In Vitro Cytotoxicity of Eribulin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eribulin in various human cancer cell lines, demonstrating its potent cytotoxic activity across a range of tumor types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hematologic Malignancies | |||
| K-562 | Chronic Myeloid Leukemia | 0.13 - 12.12 | [4] |
| NB4 | Acute Promyelocytic Leukemia | 0.13 - 12.12 | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.13 - 12.12 | |
| Jurkat | Acute T-cell Leukemia | 0.13 - 12.12 | |
| Solid Tumors | |||
| HeLa | Cervical Cancer | 1.58 | |
| FaDu | Pharyngeal Cancer | 0.7 | |
| Various Breast Cancer Lines | Breast Cancer | < 5 | |
| Osteosarcoma Cell Lines | Osteosarcoma | Not specified | |
| Triple-Negative Breast Cancer Lines | Breast Cancer | Not specified |
Experimental Protocols
A common method to determine the in vitro cytotoxicity of compounds like Eribulin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
MTT Assay Protocol for Eribulin Cytotoxicity
1. Cell Seeding:
-
Culture the desired cancer cell lines in appropriate media and conditions.
-
Trypsinize and count the cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of Eribulin in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the Eribulin stock solution to achieve a range of desired concentrations.
-
Remove the culture medium from the 96-well plates and add the Eribulin dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plates for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the MTT solution.
-
Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the purple formazan crystals.
-
Gently shake the plates on an orbital shaker to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Subtract the background absorbance from the absorbance of the test wells.
-
Calculate the percentage of cell viability for each Eribulin concentration relative to the untreated control.
-
Plot the cell viability against the log of the Eribulin concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of Eribulin using the MTT assay.
Signaling Pathway of Eribulin-Induced Cytotoxicity
Eribulin is a microtubule inhibitor that functions through a unique mechanism of action. It binds to the plus ends of microtubules, suppressing their growth and leading to the sequestration of tubulin into non-productive aggregates. This disruption of microtubule dynamics results in an irreversible mitotic blockade, arresting the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.
Caption: Simplified signaling pathway of Eribulin-induced cytotoxicity.
References
Methodological & Application
Application Notes and Protocols: Conjugation of GGFG-Eribulin to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This protocol details the conjugation of a GGFG-Eribulin linker-payload to a monoclonal antibody via cysteine-based conjugation. Eribulin is a potent microtubule inhibitor that induces apoptosis in rapidly dividing cells.[1] The GGFG (Gly-Gly-Phe-Gly) linker is a cathepsin-cleavable linker designed to be stable in systemic circulation and release the eribulin payload upon internalization into target tumor cells.[2]
This document provides a comprehensive, step-by-step guide for the preparation, conjugation, purification, and characterization of a this compound ADC.
Mechanism of Action of Eribulin
Eribulin exerts its cytotoxic effect by inhibiting the growth phase of microtubules without affecting the shortening phase.[1][3] It sequesters tubulin into nonproductive aggregates, which prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Signaling Pathway of Eribulin-Induced Apoptosis
Caption: Eribulin's mechanism of action leading to apoptosis.
Experimental Workflow
The overall workflow for the conjugation of this compound to a monoclonal antibody is depicted below.
Caption: Workflow for this compound ADC production.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Monoclonal Antibody (IgG1) | In-house/Vendor | - |
| Maleimide-GGFG-Eribulin | MedChemExpress | HY-156687 |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | 77720 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Sodium Borate Buffer, pH 8.0 | Sigma-Aldrich | S9649 |
| Diethylenetriaminepentaacetic acid (DTPA) | Sigma-Aldrich | D6518 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| L-Cysteine | Sigma-Aldrich | C7352 |
| Ammonium Sulfate | Sigma-Aldrich | A4418 |
| Sodium Phosphate, Monobasic | Sigma-Aldrich | S0751 |
| Sodium Phosphate, Dibasic | Sigma-Aldrich | S0876 |
| Isopropanol | Sigma-Aldrich | I9516 |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Formic Acid (LC-MS Grade) | Fisher Scientific | A117-50 |
Protocol for Partial Reduction of Monoclonal Antibody
This protocol aims to reduce the interchain disulfide bonds of the monoclonal antibody, exposing free thiol groups for conjugation. A target of approximately 4 free thiols per antibody is common for achieving a drug-to-antibody ratio (DAR) of around 4.
-
Buffer Exchange:
-
Prepare a buffer of 50 mM sodium borate, 50 mM sodium chloride, and 2 mM EDTA at pH 7.5.
-
If the monoclonal antibody (mAb) is in a different buffer, perform a buffer exchange using a desalting column or tangential flow filtration (TFF) into the conjugation buffer.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Reduction Reaction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add TCEP to the mAb solution to a final molar ratio of approximately 2.5 to 3.0 moles of TCEP per mole of mAb. The optimal ratio may need to be determined empirically for each specific antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with PBS containing 1 mM DTPA. This step is critical to prevent the quenching of the maleimide-linker drug in the subsequent step.
-
Protocol for Conjugation of Maleimide-GGFG-Eribulin
This protocol describes the conjugation of the maleimide-activated this compound to the reduced monoclonal antibody.
-
Preparation of Drug-Linker Solution:
-
Dissolve the Maleimide-GGFG-Eribulin in anhydrous DMSO to a stock concentration of 10 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Conjugation Reaction:
-
Cool the reduced mAb solution from the previous step to 4°C.
-
Add the Maleimide-GGFG-Eribulin stock solution to the reduced mAb solution to a final molar excess of 5-10 fold of the drug-linker over the antibody. The optimal molar excess should be determined experimentally.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at 4°C for 1-2 hours or at room temperature for 1 hour with gentle agitation, protected from light. The reaction should be performed at a pH between 6.5 and 7.5 to ensure specific reaction of the maleimide with the thiol groups.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a 20-fold molar excess of L-cysteine over the initial amount of Maleimide-GGFG-Eribulin.
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol for Purification of the Antibody-Drug Conjugate
Hydrophobic Interaction Chromatography (HIC) is a standard method for purifying ADCs and separating species with different drug-to-antibody ratios.
-
HIC Buffers:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Adjust the quenched conjugation reaction mixture to a final concentration of approximately 0.5 M ammonium sulfate by adding Mobile Phase A.
-
-
HIC Procedure:
-
Equilibrate the HIC column (e.g., a Phenyl Sepharose or similar resin) with a mixture of Mobile Phase A and B (e.g., 67% A, 33% B).
-
Load the prepared sample onto the column.
-
Elute the ADC using a linear gradient from high salt (e.g., 33.3% Mobile Phase B) to low salt (100% Mobile Phase B) over approximately 30 column volumes.
-
Collect fractions and analyze for protein concentration (A280) and DAR.
-
Pool the fractions containing the desired ADC species.
-
-
Final Buffer Exchange:
-
Perform a final buffer exchange of the pooled ADC fractions into a formulation buffer (e.g., PBS, pH 7.4) using a desalting column or TFF.
-
Protocol for Characterization of the Antibody-Drug Conjugate
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC and can be determined using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of approximately 1 mg/mL in an appropriate buffer.
-
-
LC-MS Analysis:
-
LC System: Use a reverse-phase column suitable for intact protein analysis (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic solvent concentration is used to elute the ADC.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF) is used to acquire the mass spectra of the intact ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species (unconjugated antibody, and antibody with 1, 2, 3, etc. drugs attached).
-
Calculate the average DAR by determining the weighted average of the different drug-loaded species based on their relative peak areas in the deconvoluted spectrum.
-
Data Presentation
Table 1: Summary of Conjugation Reaction Parameters
| Parameter | Recommended Value |
| mAb Concentration | 5-10 mg/mL |
| Reducing Agent (TCEP) Molar Ratio | 2.5 - 3.0 : 1 (TCEP:mAb) |
| Reduction Incubation Time/Temp | 1-2 hours at 37°C |
| Drug-Linker Molar Excess | 5 - 10 : 1 (Maleimide-GGFG-Eribulin:mAb) |
| Conjugation Incubation Time/Temp | 1-2 hours at 4°C or 1 hour at room temperature |
| Quenching Agent (L-Cysteine) | 20-fold molar excess over drug-linker |
Table 2: HIC Purification Parameters
| Parameter | Condition |
| Column Resin | Phenyl Sepharose or equivalent |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 |
| Elution Gradient | Linear gradient from high to low salt concentration |
Table 3: LC-MS Parameters for DAR Determination
| Parameter | Condition |
| LC Column | Reverse-phase, wide-pore (e.g., Agilent PLRP-S) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| MS Detector | High-resolution mass spectrometer (e.g., Q-TOF) |
| Data Analysis | Deconvolution of mass spectra to determine zero-charge masses |
Conclusion
This protocol provides a detailed methodology for the successful conjugation of this compound to a monoclonal antibody. Adherence to these steps, with appropriate optimization for the specific antibody and application, will enable the production of a well-characterized antibody-drug conjugate for research and development purposes. Careful control of the reduction and conjugation steps is crucial for achieving the desired drug-to-antibody ratio, and robust purification and analytical methods are essential for ensuring the quality and consistency of the final product.
References
- 1. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
Determining the Drug-to-Antibody Ratio (DAR) for GGFG-Eribulin Antibody-Drug Conjugates
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed methodologies for determining the drug-to-antibody ratio (DAR) of Antibody-Drug Conjugates (ADCs) utilizing a GGFG linker with the cytotoxic payload Eribulin. The protocols described herein are essential for the characterization and quality control of ADCs, ensuring their efficacy and safety. The primary techniques covered are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), with Mass Spectrometry (MS) as an orthogonal method for confirmation.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences the therapeutic window, efficacy, and potential toxicity of the drug. An optimal DAR ensures that a sufficient amount of the cytotoxic payload is delivered to the target cells without causing undue harm to healthy tissues.
This application note focuses on ADCs constructed with a Gly-Gly-Phe-Gly (GGFG) peptide linker and the microtubule-inhibiting drug, Eribulin. The GGFG linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into the target cancer cell, releasing the active Eribulin payload. Eribulin then exerts its cytotoxic effect by inhibiting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Accurate determination of the DAR is paramount throughout the ADC development process, from initial characterization to lot release testing. This document outlines detailed protocols for two of the most common and robust methods for DAR analysis: Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Principles of DAR Determination Methods
Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity. In the context of ADCs, the conjugation of the hydrophobic drug-linker moiety to the antibody increases its overall hydrophobicity. Therefore, ADC species with different numbers of conjugated drugs will exhibit varying degrees of interaction with the hydrophobic stationary phase of the HIC column. This allows for the separation of the naked antibody (DAR=0) from the drug-conjugated species (DAR=2, DAR=4, etc.). The average DAR is then calculated from the relative peak areas of the different species in the chromatogram.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a denaturing chromatographic technique that separates molecules based on their hydrophobicity. For the analysis of cysteine-linked ADCs, the antibody is typically reduced to separate the light chains (LC) and heavy chains (HC). The drug-conjugated LC and HC fragments are more hydrophobic than their unconjugated counterparts and will have longer retention times on the RP column. By quantifying the relative amounts of the different chain fragments, the average DAR can be calculated. This method can also be coupled with mass spectrometry (LC-MS) for peak identification and confirmation.
Experimental Protocols
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species of a GGFG-Eribulin ADC to determine the average DAR.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)
-
HPLC system with UV detector
Protocol:
-
Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR=0, DAR=2, DAR=4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 15.3 |
| DAR 2 | 8.7 | 45.1 |
| DAR 4 | 11.5 | 30.2 |
| DAR 6 | 13.8 | 8.1 |
| DAR 8 | 15.6 | 1.3 |
| Average DAR | 3.0 |
Table 1: Representative HIC data for a this compound ADC. The average DAR is calculated to be 3.0.
DAR Determination by Reversed-Phase HPLC (RP-HPLC)
Objective: To separate and quantify the unconjugated and conjugated light and heavy chains of a reduced this compound ADC to determine the average DAR.
Materials:
-
This compound ADC sample
-
Reducing Agent: Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP-HPLC column (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm, 1000 Å)
-
HPLC system with UV detector (and optional Mass Spectrometer)
Protocol:
-
Sample Preparation (Reduction):
-
To 50 µg of the ADC sample (at 1 mg/mL), add DTT to a final concentration of 50 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
Chromatographic Conditions:
-
Column Temperature: 80°C
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0 30 15 60 17 90 19 90 | 20 | 30 |
-
-
Data Analysis:
-
Identify and integrate the peak areas for the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain (HC-D). Note that multiple conjugated heavy chain species may be present (HC-D1, HC-D2, HC-D3).
-
Calculate the weighted average DAR using the following formula: Average DAR = 2 * [ (Σ Peak Area of conjugated LC species) / (Σ Peak Area of all LC species) + (Σ (Peak Area of each conjugated HC species * Number of drugs on HC)) / (Σ Peak Area of all HC species) ]
-
Data Presentation:
| Chain Species | Retention Time (min) | Peak Area (%) |
| Light Chain (LC) | 8.2 | 10.5 |
| Light Chain-Drug (LC-D1) | 9.5 | 39.5 |
| Heavy Chain (HC) | 12.1 | 5.2 |
| Heavy Chain-Drug (HC-D1) | 13.4 | 20.3 |
| Heavy Chain-Drug (HC-D2) | 14.5 | 18.8 |
| Heavy Chain-Drug (HC-D3) | 15.3 | 5.7 |
| Average DAR | 3.8 |
Table 2: Representative RP-HPLC data for a reduced this compound ADC. The average DAR is calculated to be 3.8.
Visualization of Key Processes
Experimental Workflow for DAR Determination
Figure 1: Workflow for DAR determination of this compound ADCs using HIC and RP-HPLC.
This compound ADC Mechanism of Action
Figure 2: Cellular mechanism of action of a this compound ADC.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and manufacturing of ADCs. The HIC and RP-HPLC methods detailed in this application note provide robust and reliable means for characterizing this compound ADCs. HIC offers a non-denaturing approach to analyze the distribution of intact ADC species, while RP-HPLC, following reduction, provides detailed information about the drug load on the individual antibody chains. The choice of method may depend on the specific stage of development and the information required. For comprehensive characterization, it is often beneficial to use these methods orthogonally, with mass spectrometry for confirmation of peak identities. By following these detailed protocols, researchers can ensure the accurate and consistent determination of the DAR for their this compound ADCs.
Application Notes and Protocols for In Vivo Efficacy Testing of GGFG-Eribulin Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for designing and executing in vivo experiments to evaluate the efficacy of a GGFG-Eribulin ADC. This ADC combines a monoclonal antibody targeting a tumor-specific antigen with the microtubule-targeting agent Eribulin, conjugated via a Gly-Gly-Phe-Gly (GGFG) linker. The GGFG linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted payload release.[1][2][3] Eribulin, a synthetic analog of halichondrin B, functions by inhibiting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[4][5] Furthermore, Eribulin has been shown to impact the tumor microenvironment through vascular remodeling.
These protocols are intended to provide a comprehensive framework for preclinical assessment of a this compound ADC, covering experimental design, animal model selection, dosing, and endpoint analysis.
I. In Vivo Experimental Design and Workflow
A well-designed in vivo study is critical for the evaluation of ADC efficacy. The following workflow outlines the key steps for a typical xenograft efficacy study.
II. Detailed Experimental Protocols
A. Animal Model Selection and Tumor Implantation
The choice of animal model is crucial and depends on the specific research question. For assessing the efficacy of an ADC targeting a human antigen, immunodeficient mouse models are commonly used.
Protocol 1: Subcutaneous Xenograft Mouse Model
-
Animal Selection: Utilize immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice) of 6-8 weeks of age. These models are incapable of rejecting human tumor cells. For studies involving the immune system's role, humanized mouse models engrafted with human immune cells can be considered.
-
Tumor Cell Line: Select a human cancer cell line with confirmed expression of the target antigen for the ADC's monoclonal antibody.
-
Cell Preparation: Culture the selected tumor cells under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. To enhance tumor take rate, cells can be mixed in a 1:1 ratio with Matrigel.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
B. ADC Administration and In-Life Monitoring
Protocol 2: ADC Dosing and Monitoring
-
ADC Formulation: Reconstitute the lyophilized this compound ADC in a sterile vehicle solution (e.g., PBS) to the desired concentration on the day of dosing.
-
Dosing: Administer the ADC, vehicle control, and any other control articles (e.g., naked antibody, free Eribulin) to the respective groups. The typical route of administration for ADCs is intravenous (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
-
In-Life Monitoring:
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each animal at least twice a week as an indicator of systemic toxicity.
-
Clinical Observations: Perform daily cage-side observations for any signs of toxicity, such as changes in posture, activity, or grooming.
-
C. Endpoint Data Collection and Analysis
Protocol 3: Tumor and Tissue Collection
-
Euthanasia: At the end of the study (defined by a predetermined tumor volume endpoint or time point), euthanize the mice according to IACUC-approved protocols.
-
Tumor Excision and Measurement: Carefully excise the tumors and record their final weight.
-
Tissue for Pharmacodynamics (PD): For PD analysis, a portion of the tumor can be:
-
Fixed in 10% neutral buffered formalin for 24 hours and then transferred to 70% ethanol for paraffin embedding and subsequent immunohistochemistry (IHC).
-
Freshly processed for single-cell suspension for flow cytometry analysis.
-
Snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.
-
-
Samples for Pharmacokinetics (PK): For PK analysis, collect blood samples at predetermined time points post-ADC administration. Process the blood to obtain plasma and store at -80°C until analysis. At the terminal timepoint, various tissues can also be harvested to assess ADC distribution.
III. Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Mean Tumor Weight at Endpoint (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | - | ||
| This compound ADC | X | QW x 3 | |||
| Naked Antibody | Y | QW x 3 | |||
| Eribulin | Z | QW x 3 |
Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Table 2: Systemic Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) at Day X ± SEM | Number of Treatment-Related Deaths | Notable Clinical Observations |
| Vehicle Control | - | QW x 3 | |||
| This compound ADC | X | QW x 3 | |||
| Naked Antibody | Y | QW x 3 | |||
| Eribulin | Z | QW x 3 |
Mean Body Weight Change (%) = [(Body weight at Day X - Initial body weight) / Initial body weight] x 100
IV. Pharmacodynamic and Pharmacokinetic Analyses
A. Immunohistochemistry (IHC)
IHC can be used to assess the expression of biomarkers related to the ADC's mechanism of action.
Protocol 4: IHC for Ki67 and Apoptosis
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tumor sections (5 µm thick).
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Staining:
-
Incubate sections with a primary antibody against Ki67 (a marker of proliferation) or a marker of apoptosis (e.g., cleaved caspase-3).
-
Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Analysis: Quantify the percentage of positive-staining cells in multiple high-power fields per tumor.
B. Flow Cytometry
Flow cytometry can be used to analyze the immune cell populations within the tumor microenvironment.
Protocol 5: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Single-Cell Suspension: Mince fresh tumor tissue and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Staining:
-
Perform a live/dead stain to exclude non-viable cells.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8).
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the frequencies of different immune cell populations.
C. Pharmacokinetic (PK) Analysis
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Protocol 6: Plasma PK Sample Analysis
-
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood to separate plasma and store at -80°C.
-
Quantification: The concentration of total antibody, conjugated ADC, and free Eribulin in plasma can be measured using methods such as ELISA or LC-MS/MS.
V. Mechanism of Action and Signaling Pathway
The this compound ADC exerts its anti-tumor effect through a multi-step process involving targeted delivery and induction of apoptosis.
Eribulin's mechanism of action involves the inhibition of microtubule polymerization, which disrupts the formation of the mitotic spindle. This leads to a prolonged mitotic block, ultimately triggering apoptosis. Some studies also suggest that Eribulin can affect signaling pathways such as the PI3K/AKT/mTOR pathway.
By following these detailed protocols and guidelines, researchers can effectively design and execute in vivo studies to rigorously evaluate the efficacy and safety profile of novel this compound ADCs, ultimately advancing the development of more effective cancer therapies.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Stability Analysis of GGFG-Eribulin Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the stability of GGFG-Eribulin antibody-drug conjugates (ADCs). The stability of an ADC is a critical quality attribute that directly impacts its safety and efficacy.[1][2] This document outlines the key stability concerns, provides detailed protocols for essential analytical methods, and presents data in a structured format to aid in the assessment of these complex biotherapeutics.
Introduction to this compound ADC Stability
This compound ADCs combine a monoclonal antibody, a potent cytotoxic agent (Eribulin), and a cathepsin-cleavable GGFG (Gly-Gly-Phe-Gly) linker.[3][4] The stability of this conjugate is paramount, as premature release of Eribulin can lead to off-target toxicity, while inadequate cleavage at the tumor site can diminish therapeutic efficacy.[5] Key stability aspects to consider include the integrity of the antibody, the stability of the linker, and the potential for aggregation or fragmentation of the entire ADC.
Key Stability Concerns:
-
Deconjugation: The premature cleavage of the GGFG linker in systemic circulation, leading to the release of free Eribulin. The GGFG linker is designed for greater stability in the bloodstream compared to some other linker types.
-
Aggregation: The formation of high molecular weight species, which can impact efficacy and immunogenicity.
-
Fragmentation: Degradation of the antibody or the linker, resulting in loss of function.
-
Drug-to-Antibody Ratio (DAR) Changes: Variations in the average number of Eribulin molecules conjugated to each antibody over time can affect potency.
-
Chemical Degradation of Eribulin: Eribulin itself can be subject to degradation under certain conditions.
Analytical Methods for Stability Assessment
A panel of orthogonal analytical techniques is essential for a thorough stability analysis of this compound ADCs.
Chromatographic Methods
Chromatographic techniques are fundamental for assessing the heterogeneity, purity, and stability of ADCs.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a key method for determining the drug-to-antibody ratio (DAR) distribution. It separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. Increased drug load leads to greater retention.
-
Size Exclusion Chromatography (SEC): SEC is used to detect and quantify aggregates and fragments.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be employed to assess the stability of the payload and analyze the release of free Eribulin.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for characterizing ADCs and monitoring their stability, providing information on molecular weight, DAR, and the location of conjugation.
-
Intact Protein MS: This technique measures the molecular weight of the intact ADC, allowing for the determination of the average DAR.
-
Peptide Mapping: Following enzymatic digestion of the ADC, peptide mapping can identify the specific sites of conjugation and monitor for modifications.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for quantifying the amount of free Eribulin released from the ADC in plasma stability studies.
Electrophoretic and Spectroscopic Methods
-
Capillary Electrophoresis (CE): Can be used to assess charge heterogeneity and purity.
-
Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of the ADC by determining its melting temperature (Tm), providing insights into how conjugation affects the protein's conformational stability.
Experimental Protocols
Protocol: Plasma Stability of this compound ADC by LC-MS
This protocol outlines the procedure for evaluating the stability of a this compound ADC in human plasma by quantifying the release of free Eribulin.
Materials:
-
This compound ADC
-
Human plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A affinity chromatography resin
-
Human cathepsin B
-
Methanol
-
LC-MS system
Procedure:
-
Incubate the this compound ADC in human plasma at 37°C.
-
Collect samples at various time points (e.g., 0, 24, 48, 72, 96, 168, 336, and 504 hours).
-
At each time point, immediately store the samples at -20°C or lower to halt any further degradation.
-
To quantify the released Eribulin, precipitate the plasma proteins and analyze the supernatant by LC-MS.
-
To determine the amount of Eribulin still conjugated, use Protein A affinity chromatography to capture the ADC from the plasma samples.
-
After washing the captured ADC, digest it with human cathepsin B to cleave the GGFG linker and release the Eribulin.
-
Extract the released Eribulin with methanol and quantify using LC-MS.
-
The total antibody and ADC can be quantified using an ELISA method.
Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the determination of the drug-to-antibody ratio distribution of a this compound ADC.
Materials:
-
This compound ADC
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the this compound ADC sample.
-
Elute the bound ADC using a decreasing salt gradient by mixing Mobile Phase A and Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The different DAR species will elute as distinct peaks, with higher DAR species having longer retention times.
-
Calculate the average DAR by integrating the peak areas of the different species.
Data Presentation
Quantitative data from stability studies should be summarized in tables for clear comparison.
Table 1: Plasma Stability of a HER2-Targeting this compound ADC (BB-1701) at 37°C
| Time (days) | Total Antibody (% of Day 0) | ADC (% of Day 0) | Free Eribulin (% of Total Eribulin) |
| 0 | 100 | 100 | 0 |
| 1 | 98 | 95 | Not Reported |
| 3 | 96 | 90 | Not Reported |
| 7 | 95 | 88 | Not Reported |
| 14 | 92 | 85 | Not Reported |
| 21 | 90 | 82 | < 5% |
Table 2: Thermal Stability of a GGFG-linker ADC compared to the naked mAb
| Molecule | Tm1 (°C) | Tm2 (°C) |
| Naked mAb | 65.0 | 75.0 |
| GGFG ADC | 59.5 | 74.5 |
Visualizations
Diagrams illustrating key processes and workflows aid in the understanding of this compound ADC stability analysis.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Purification of GGFG-Eribulin Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules. A GGFG-Eribulin ADC consists of a mAb, the microtubule inhibitor payload Eribulin, and a glycine-glycine-phenylalanine-glycine (GGFG) peptide linker.[1][2][3] This linker is designed to be stable in systemic circulation and is cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted payload release.[1][4]
The conjugation process typically results in a heterogeneous mixture containing the desired ADC with various drug-to-antibody ratios (DARs), unconjugated mAb, and process-related impurities such as aggregates and residual free drug-linker. Effective purification is therefore a critical manufacturing step to produce a homogenous, safe, and efficacious ADC therapeutic. This application note provides detailed protocols and best practices for the purification of this compound ADCs using a multi-step chromatography approach.
The Purification Challenge
The primary goals of the this compound ADC purification process are:
-
Removal of Impurities: Eliminate unconjugated mAb, free this compound drug-linker, aggregates, and other process-related contaminants.
-
DAR Enrichment: Isolate ADC species with a specific, desired DAR, as this is a critical quality attribute (CQA) that directly impacts potency and toxicity.
-
Preservation of Integrity: Maintain the native structure and biological activity of the ADC throughout the process.
The increased hydrophobicity of the ADC due to the Eribulin payload is the key physical property exploited for purification, particularly for separating different DAR species.
Multi-Step Purification Workflow
A typical purification strategy for a this compound ADC involves two or three sequential chromatography steps designed to address different impurities.
Caption: A typical multi-step chromatographic workflow for purifying this compound ADCs.
Experimental Protocols
HIC is the primary method for separating ADC species based on their DAR. The Eribulin payload increases the hydrophobicity of the mAb, causing species with higher DARs to bind more tightly to the HIC resin. Elution is achieved by decreasing the salt concentration, with the unconjugated antibody (lowest hydrophobicity) eluting first, followed by ADCs with progressively higher DARs.
Caption: HIC separates ADC species based on hydrophobicity, which increases with DAR.
Protocol:
-
Resin: Butyl or Phenyl Sepharose (e.g., TSKgel HIC-ADC Butyl).
-
Buffer A (Binding/Equilibration): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Elution): 50 mM Sodium Phosphate, pH 7.0.
-
Methodology:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Buffer A until the UV baseline is stable.
-
Sample Preparation: Dilute the crude ADC mixture with Buffer A to a final ammonium sulfate concentration of approximately 1.5 M. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with 3-5 CV of Buffer A to remove any unbound material.
-
Elution: Apply a linear gradient from 0% to 100% Buffer B over 20 CV. This decreasing salt gradient will elute species in order of increasing hydrophobicity (and thus, increasing DAR).
-
Fraction Collection: Collect fractions across the elution peak and analyze for DAR and purity (e.g., by analytical HIC or RP-HPLC).
-
Pooling: Pool fractions containing the target DAR species (e.g., DAR4).
-
SEC is used as a polishing step to remove high molecular weight (HMW) species, or aggregates, which can form during the conjugation or purification process. Aggregates are a critical impurity to remove as they can induce an immunogenic response.
Protocol:
-
Resin: Sephacryl, Superdex, or equivalent SEC resin suitable for mAbs.
-
Mobile Phase: A formulation buffer, such as 20 mM Histidine, 250 mM Sucrose, pH 6.0.
-
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of the mobile phase.
-
Sample Loading: Load the pooled HIC eluate onto the column. The sample volume should not exceed 2-4% of the total column volume for optimal resolution.
-
Elution: Run the column isocratically at a constant flow rate.
-
Fraction Collection: Collect the main monomeric peak, separating it from the earlier-eluting aggregate peak and any later-eluting low molecular weight species.
-
The final step involves concentrating the purified ADC and exchanging it into the final formulation buffer using Tangential Flow Filtration (TFF), also known as UF/DF.
Protocol:
-
Membrane: Use a regenerated cellulose or polyethersulfone (PES) membrane with a molecular weight cut-off (MWCO) of 30-50 kDa.
-
Methodology:
-
Concentration: Concentrate the pooled SEC fractions to a desired intermediate protein concentration.
-
Diafiltration: Perform buffer exchange by diafiltering against ≥10 volumes of the final formulation buffer.
-
Final Concentration: Concentrate the ADC to its final target concentration.
-
Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into the final storage container.
-
Data Presentation & Expected Results
The success of the purification process is monitored by analyzing key quality attributes at each stage.
| Purification Step | Parameter Monitored | Typical Method | Target Value/Outcome |
| Crude Mixture | Average DAR | HIC-HPLC, RP-HPLC | ~3.5 - 4.5 (Varies) |
| % Aggregates | SEC-HPLC | < 10% | |
| Purity | SDS-PAGE | Heterogeneous | |
| HIC Pool | Average DAR | HIC-HPLC, RP-HPLC | Target DAR (e.g., 4.0 ± 0.2) |
| % Unconjugated mAb | HIC-HPLC | < 2% | |
| % Aggregates | SEC-HPLC | < 10% | |
| Recovery | UV Abs (A280) | > 70% | |
| SEC Pool | % Aggregates | SEC-HPLC | < 1% |
| Purity | SDS-PAGE, CEX-HPLC | > 98% Monomer | |
| Recovery | UV Abs (A280) | > 90% | |
| Final Product (Post-UF/DF) | Concentration | UV Abs (A280) | Target (e.g., 10 mg/mL) |
| Formulation Buffer | pH, Osmolality | Within Specification | |
| Endotoxin | LAL Assay | < 0.5 EU/mg |
Note: The data presented in this table is representative and may vary depending on the specific ADC and process conditions.
Best Practices & Troubleshooting
-
Safety First: Eribulin is a highly potent cytotoxic agent. All purification steps post-conjugation must be performed under appropriate containment (e.g., in a ventilated enclosure or isolator) to protect personnel.
-
Minimize Aggregation: ADCs can be more prone to aggregation than their parent mAbs due to increased hydrophobicity. Avoid harsh conditions (e.g., extreme pH, vigorous mixing) and consider adding excipients like polysorbate to buffers if aggregation is an issue.
-
Optimize HIC Gradient: The HIC elution gradient is the most critical parameter for achieving the desired DAR profile. A shallow gradient provides better resolution but increases process time. This must be optimized for each specific this compound ADC.
-
Material Compatibility: Ensure all components of the chromatography system (including the LC system itself) are compatible with the high-salt mobile phases used in HIC to prevent corrosion.
-
Analytical Characterization: Robust analytical methods are essential to monitor the purification process and characterize the final product. Orthogonal methods (e.g., using both HIC and RP-HPLC for DAR analysis) are recommended.
References
Application Notes and Protocols for the Characterization of GGFG-Eribulin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the target specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities.
This document provides a comprehensive guide to the characterization of ADCs utilizing a Gly-Gly-Phe-Gly (GGFG) peptide linker and an Eribulin payload. The GGFG linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, leading to controlled payload release.[1][2][3] Eribulin is a potent microtubule-depolymerizing agent that induces cell cycle arrest and apoptosis.[4][5]
A thorough characterization of a GGFG-Eribulin ADC is critical to ensure its quality, efficacy, and safety. The following sections detail the essential in vitro assays for this purpose, including the determination of the drug-to-antibody ratio (DAR), assessment of in vitro cytotoxicity, evaluation of plasma stability, and measurement of binding affinity.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial, as a low DAR may result in suboptimal potency, while a high DAR can lead to increased toxicity and altered pharmacokinetic properties. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs.
Data Presentation: Drug-to-Antibody Ratio
| Parameter | Method | Result |
| Average DAR | HIC-HPLC | 4.2 |
| DAR Distribution | ||
| DAR 0 | HIC-HPLC | 5% |
| DAR 2 | HIC-HPLC | 20% |
| DAR 4 | HIC-HPLC | 50% |
| DAR 6 | HIC-HPLC | 20% |
| DAR 8 | HIC-HPLC | 5% |
Note: The data presented in this table are representative examples and may vary depending on the specific antibody, conjugation process, and purification methods.
Experimental Protocol: DAR Determination by HIC-HPLC
This protocol outlines the determination of the drug-to-antibody ratio (DAR) of a this compound ADC using Hydrophobic Interaction Chromatography (HIC) with High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound ADC
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HIC HPLC Column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
HPLC Method:
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-3 min: 0% B
-
3-15 min: 0-100% B (linear gradient)
-
15-18 min: 100% B
-
18-20 min: 100-0% B (linear gradient)
-
20-25 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the percentage of each species based on the peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species * DAR of each species) / 100
-
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity assay is essential to determine the potency of the ADC against target cancer cells and to assess its specificity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | IC50 (nM) of this compound ADC | IC50 (nM) of Free Eribulin |
| SK-BR-3 | High | 0.5 | 150 |
| BT-474 | High | 0.8 | 150 |
| MDA-MB-468 | Low | 50 | 150 |
| MCF-7 | Negative | >100 | 150 |
Note: The data presented in this table are representative examples and will vary depending on the specific ADC and cell lines used.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC on adherent cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Free Eribulin
-
Naked antibody (isotype control)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, free Eribulin, and naked antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a control.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well.
-
Incubate for 4-18 hours at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Plasma Stability Assay
The stability of the ADC in plasma is a critical parameter that influences its efficacy and safety. Premature release of the cytotoxic payload can lead to off-target toxicity. This assay evaluates the stability of the ADC by measuring the change in average DAR over time in plasma.
Data Presentation: Plasma Stability
| Time Point (days) | Average DAR in Human Plasma | Average DAR in Mouse Plasma |
| 0 | 4.2 | 4.2 |
| 1 | 4.1 | 4.0 |
| 3 | 3.9 | 3.7 |
| 7 | 3.6 | 3.2 |
Note: The data presented in this table are representative examples and will vary depending on the specific ADC and plasma source.
Experimental Protocol: Plasma Stability Assay (LC-MS)
This protocol describes the assessment of ADC stability in plasma by monitoring the average DAR over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound ADC
-
Human and mouse plasma
-
Protein A or Protein G magnetic beads
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., 0.1% TFA)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the this compound ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).
-
Store samples at -80°C until analysis.
-
-
ADC Immunocapture:
-
Add Protein A/G magnetic beads to the plasma samples.
-
Incubate to allow the ADC to bind to the beads.
-
Wash the beads with wash buffer to remove unbound plasma proteins.
-
-
Elution:
-
Elute the ADC from the beads using elution buffer.
-
Neutralize the eluted sample with neutralization buffer.
-
-
LC-MS Analysis:
-
Analyze the samples using an appropriate LC-MS method for intact protein analysis to determine the average DAR at each time point.
-
-
Data Analysis:
-
Calculate the average DAR for each time point.
-
Plot the average DAR versus time to assess the stability of the ADC.
-
Binding Affinity Assay
The binding affinity of the ADC to its target antigen is a key determinant of its efficacy. It is important to confirm that the conjugation process does not significantly impair the antibody's ability to bind to its target. ELISA is a common method for assessing binding affinity.
Data Presentation: Binding Affinity
| Molecule | Target Antigen | KD (nM) |
| Naked Antibody | Target X | 1.2 |
| This compound ADC | Target X | 1.5 |
Note: The data presented in this table are representative examples and will vary depending on the specific antibody and target antigen.
Experimental Protocol: Binding Affinity (ELISA)
This protocol describes a direct ELISA to assess the binding affinity of the this compound ADC to its target antigen.
Materials:
-
Recombinant target antigen
-
This compound ADC
-
Naked antibody
-
96-well ELISA plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (anti-human IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the target antigen (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
-
Antibody Binding:
-
Wash the plate.
-
Add serial dilutions of the this compound ADC and the naked antibody to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate until a blue color develops.
-
Add stop solution to stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Plot the absorbance versus the antibody concentration and determine the EC50 value.
-
The dissociation constant (KD) can be determined by non-linear regression analysis.
-
References
Application Notes and Protocols for GGFG-Eribulin in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eribulin, a synthetic analog of the marine sponge natural product halichondrin B, is a potent microtubule dynamics inhibitor. Its unique mechanism of action, which involves the inhibition of microtubule growth without affecting shortening, leads to irreversible mitotic blockade and apoptosis in cancer cells. Beyond its direct cytotoxic effects, Eribulin has been shown to modulate the tumor microenvironment by improving vascular perfusion and reversing the epithelial-to-mesenchymal transition (EMT).[1][2][3]
The Gly-Gly-Phe-Gly (GGFG) peptide linker is a critical component in the design of Antibody-Drug Conjugates (ADCs). This specific tetrapeptide sequence is designed to be stable in systemic circulation but is readily cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4] This targeted cleavage ensures the release of the cytotoxic payload, in this case, Eribulin, directly within the cancer cells, thereby minimizing off-target toxicity.
Patient-Derived Xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools in preclinical cancer research. They are known to more faithfully recapitulate the heterogeneity and drug responsiveness of human tumors compared to traditional cell line-derived xenografts.[2] This document provides detailed application notes and protocols for the conceptual application and evaluation of a GGFG-Eribulin ADC in PDX models, based on studies of Eribulin and Eribulin-payload ADCs.
Data Presentation: Efficacy of Eribulin and Eribulin-ADCs in PDX Models
The following tables summarize the quantitative data from preclinical studies of Eribulin and Eribulin-payload ADCs in various PDX models.
Table 1: Antitumor Activity of Eribulin in Breast Cancer PDX Models
| PDX Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Reference |
| OD-BRE-0192 | ER+/PR+/Her2- Luminal B Breast Cancer | Eribulin + Palbociclib | Eribulin: Q7Dx3; Palbociclib: Q1Dx5[x3] | Minimum T/C value of 29% (combination) vs. 55-67% (Eribulin alone) | |
| OD-BRE-0745 | ER+/PR+/Her2- Luminal B Breast Cancer | Eribulin + Palbociclib | Eribulin: Q7Dx3/4; Palbociclib: Q1Dx5[x3/4] | Minimum T/C value of 41% (combination) vs. 88-98% (Eribulin alone) | |
| OD-BRE-0438 | Luminal-type Breast Cancer (resistant to fulvestrant-palbociclib) | Eribulin | Not Specified | Superior antitumor activity compared to capecitabine | |
| TNBC PDOX | Triple-Negative Breast Cancer | Eribulin | 0.3 mg/kg, i.p., single dose | 44.4% of mice were tumor-free on day 14 |
Table 2: Antitumor Activity of Eribulin-Payload ADCs in PDX Models
| ADC Name | Target | PDX Model | Cancer Type | Outcome | Reference |
| MORAb-202 | Folate Receptor Alpha (FRA) | TNBC PDX | Triple-Negative Breast Cancer | Durable efficacy proportional to tumor FRA expression | |
| BB-1701 | HER2 | HER2-low and HER2-resistant models | Breast Cancer | Effective tumor suppression in models resistant to DM1 or Dxd containing ADCs |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the general procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Sterile surgical instruments
-
Transport medium (e.g., DMEM or RPMI-1640 on ice)
-
Matrigel (optional)
-
Anesthesia and analgesics for mice
Procedure:
-
Tumor Collection and Processing:
-
Obtain fresh tumor tissue from surgery in compliance with ethical regulations.
-
Immediately place the tissue in a sterile container with transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with sterile PBS and remove any necrotic or non-tumor tissue.
-
Cut the tumor into small fragments of approximately 2-3 mm³.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin at the desired implantation site (e.g., subcutaneous flank or orthotopic site like the mammary fat pad).
-
Create a small subcutaneous pocket or expose the target organ.
-
(Optional) Mix the tumor fragment with Matrigel.
-
Implant one tumor fragment into the prepared site.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically excise the tumor, process it as described in step 1, and implant fragments into new recipient mice for expansion.
-
Administration of this compound ADC and Tumor Monitoring
This protocol outlines the procedure for treating tumor-bearing mice with a this compound ADC and monitoring the response.
Materials:
-
Tumor-bearing PDX mice (tumor volume ~100-200 mm³)
-
This compound ADC, formulated in a sterile vehicle (e.g., saline)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Group Allocation:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., Vehicle control, this compound ADC).
-
-
Drug Administration:
-
Administer the this compound ADC intravenously (i.v.) or intraperitoneally (i.p.) at the predetermined dose and schedule. The vehicle is administered to the control group.
-
-
Tumor and Body Weight Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
-
Efficacy Endpoints:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Primary efficacy endpoints can include Tumor Growth Inhibition (TGI), defined as the percentage difference in the mean tumor volume of the treated group compared to the control group, and regression (complete or partial).
-
Immunohistochemical Analysis of Target Expression and Biomarkers
This protocol is for the analysis of protein expression in PDX tumor tissues.
Materials:
-
PDX tumor tissue (formalin-fixed, paraffin-embedded)
-
Microtome
-
Glass slides
-
Primary antibodies (e.g., against the ADC target, Ki-67 for proliferation, cleaved caspase-3 for apoptosis)
-
Secondary antibodies conjugated to a detection system (e.g., HRP)
-
DAB substrate
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Sectioning and Preparation:
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks and mount them on slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary antibody at an optimized concentration and duration.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.
-
Visualizations
Signaling Pathway of Eribulin
References
Application Notes and Protocols for Flow Cytometry Analysis of GGFG-Eribulin ADC Binding and Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. The GGFG-Eribulin ADC is comprised of a monoclonal antibody targeting a specific tumor-associated antigen, a cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), and the microtubule-disrupting agent, Eribulin.[1][2][3][][5] The GGFG linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into the target cancer cell. This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic payload.
Eribulin, a synthetic analog of a marine natural product, exerts its cytotoxic effect by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis. Understanding the binding and internalization kinetics of the this compound ADC is critical for its preclinical development and for establishing a quantitative understanding of its mechanism of action. Flow cytometry is an indispensable tool for these evaluations, offering high-throughput, quantitative analysis at the single-cell level.
These application notes provide detailed protocols for assessing the binding and internalization of a this compound ADC using flow cytometry.
Data Summary
The following tables represent hypothetical data for illustrative purposes, demonstrating how to structure quantitative results from flow cytometry analysis of this compound ADC binding and internalization.
Table 1: this compound ADC Binding Affinity
| Cell Line | Target Antigen Expression (Antibody Binding Capacity) | This compound ADC EC50 (nM) |
| Target-Positive Cell Line (e.g., MDA-MB-468) | High (e.g., 500,000 sites/cell ) | 1.5 |
| Target-Low Cell Line (e.g., MCF-7) | Moderate (e.g., 100,000 sites/cell ) | 15.2 |
| Target-Negative Cell Line (e.g., U-87 MG) | Low (e.g., <10,000 sites/cell ) | > 1000 |
Table 2: this compound ADC Internalization Rate
| Cell Line | Time Point | Percent Internalization (%) |
| Target-Positive Cell Line (e.g., MDA-MB-468) | 1 hour | 25 ± 3.5 |
| 4 hours | 65 ± 5.1 | |
| 24 hours | 88 ± 4.2 | |
| Target-Negative Cell Line (e.g., U-87 MG) | 1 hour | < 5 |
| 4 hours | < 5 | |
| 24 hours | < 5 |
Experimental Protocols
Protocol 1: Cell Surface Binding of this compound ADC
Objective: To quantify the binding of the this compound ADC to the surface of target and non-target cells.
Materials:
-
Target-positive and target-negative cell lines
-
This compound ADC
-
Unconjugated monoclonal antibody (isotype control)
-
Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Adjust the cell density to 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
ADC Incubation: Add 100 µL of the cell suspension to each well of a 96-well plate. Add serial dilutions of the this compound ADC (e.g., from 0.01 nM to 1000 nM) to the respective wells. Include wells with the isotype control antibody at the highest concentration used for the ADC.
-
Incubation: Incubate the plate on ice for 1 hour to allow for binding to the cell surface while minimizing internalization.
-
Washing: Wash the cells three times with 200 µL of ice-cold Flow Cytometry Staining Buffer to remove unbound ADC. Centrifuge at 300 x g for 3 minutes between washes.
-
Secondary Antibody Staining: Resuspend the cell pellets in 100 µL of Flow Cytometry Staining Buffer containing the fluorochrome-conjugated secondary antibody at its predetermined optimal concentration.
-
Incubation: Incubate the plate on ice for 30-45 minutes in the dark.
-
Washing: Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the cells in 300 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer. Record the median fluorescence intensity (MFI) for each sample.
-
Data Analysis: Plot the MFI against the ADC concentration and use a non-linear regression model to determine the EC50 value.
Protocol 2: Internalization of this compound ADC
Objective: To measure the rate of internalization of the this compound ADC into target cells over time.
Materials:
-
Target-positive and target-negative cell lines
-
Fluorochrome-labeled this compound ADC (e.g., labeled with a pH-sensitive dye like pHrodo or a standard fluorophore like Alexa Fluor 488)
-
Trypan Blue or another quenching agent for surface fluorescence
-
Complete cell culture medium
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 24-well plate and allow them to adhere overnight.
-
ADC Binding: On the day of the experiment, cool the plate on ice for 10 minutes. Remove the culture medium and add a saturating concentration of the fluorescently labeled this compound ADC in ice-cold culture medium.
-
Incubation (Binding): Incubate the plate on ice for 1 hour to allow the ADC to bind to the cell surface.
-
Initiate Internalization: Wash the cells with ice-cold PBS to remove unbound ADC. Add pre-warmed complete culture medium to each well and transfer the plate to a 37°C incubator. This is the 0-hour time point.
-
Time Course: At various time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells from the respective wells using a gentle cell dissociation reagent.
-
Quench Surface Fluorescence: For each time point, divide the cell suspension into two tubes. To one tube, add Trypan Blue to quench the fluorescence of the ADC remaining on the cell surface. The other tube will serve as the total binding control.
-
Data Acquisition: Analyze the cells immediately on a flow cytometer. The MFI of the quenched sample represents the internalized ADC, while the MFI of the unquenched sample represents the total cell-associated ADC.
-
Data Analysis: Calculate the percentage of internalization at each time point using the following formula: % Internalization = (MFI of quenched sample / MFI of unquenched sample) * 100
Visualizations
Caption: Experimental workflow for ADC binding and internalization assays.
Caption: Mechanism of action of this compound ADC.
References
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency of GGFG-Eribulin to antibodies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of GGFG-Eribulin to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Eribulin?
Eribulin is a microtubule-targeting agent. It inhibits microtubule growth, leading to the suppression of microtubule dynamics.[1][2][3] This disruption of microtubule function causes cell cycle arrest in the G2/M phase and ultimately leads to apoptosis (programmed cell death) in cancer cells.[4][5] Beyond its direct cytotoxic effects, Eribulin can also modulate the tumor microenvironment by affecting signaling pathways related to angiogenesis, such as VEGF, Wnt, and Notch.
Q2: What is the role of the GGFG linker in the antibody-drug conjugate (ADC)?
The GGFG (Gly-Gly-Phe-Gly) sequence is a tetrapeptide linker that is cleavable by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. This enzymatic cleavage allows for the specific release of the Eribulin payload inside the target cancer cells, minimizing systemic toxicity.
Q3: What is the typical chemistry used to conjugate this compound to an antibody?
This compound is typically conjugated to antibodies through a maleimide-thiol reaction. The this compound linker is functionalized with a maleimide group, which reacts with free thiol (sulfhydryl) groups on the antibody. These thiol groups are usually generated by the reduction of interchain disulfide bonds in the antibody's hinge region.
Q4: What is a typical Drug-to-Antibody Ratio (DAR) for a this compound ADC?
The optimal Drug-to-Antibody Ratio (DAR) for an ADC is a balance between efficacy and safety. For cysteine-linked ADCs, a DAR of 2 to 4 is often considered optimal to maintain a good therapeutic index. Higher DAR values can lead to faster clearance and increased toxicity. For cysteine-conjugated IgG1 antibodies, the aim is often a DAR of around 4, with a distribution of DAR values from 0 to 8.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency, resulting in a lower than expected Drug-to-Antibody Ratio (DAR), is a common challenge in ADC development. Below are potential causes and recommended solutions.
| Potential Cause | Recommended Solutions & Explanations |
| 1. Incomplete Antibody Reduction | - Optimize Reducing Agent Concentration: The concentration of the reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol), is critical. Insufficient reducing agent will result in fewer available thiol groups for conjugation. A 10-fold molar excess of TCEP is a common starting point for antibody reduction. The amount of TCEP required can vary between different antibody lots due to inconsistent levels of interchain trisulfide bonds. The number of free thiols per antibody increases with higher concentrations of DTT. - Optimize Reduction Time and Temperature: The reduction reaction is typically carried out for 30 minutes to 2 hours at room temperature or 37°C. Ensure the reaction proceeds for a sufficient duration to achieve the desired level of reduction. |
| 2. Inactive this compound Maleimide | - Freshly Prepare Maleimide Solution: Maleimide groups are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5, which renders them inactive. It is crucial to prepare the this compound solution in a dry, biocompatible organic solvent like DMSO or DMF immediately before use. - Proper Storage: Store the maleimide-functionalized this compound protected from moisture and light at the recommended temperature (typically -20°C or -80°C) to prevent degradation. |
| 3. Suboptimal Reaction pH | - Maintain pH between 6.5 and 7.5: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. Below pH 6.5, the reaction rate decreases. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific conjugation, and the rate of maleimide hydrolysis increases. |
| 4. Re-oxidation of Antibody Thiols | - Use a Chelating Agent: Include a chelating agent like EDTA (ethylenediaminetetraacetic acid) in the reaction buffer to prevent metal-catalyzed oxidation of the free thiol groups. - Perform Reaction Under Inert Gas: To minimize exposure to oxygen, which can promote disulfide bond re-formation, perform the reduction and conjugation steps under an inert atmosphere (e.g., nitrogen or argon). |
| 5. Inappropriate Molar Ratio of this compound to Antibody | - Optimize Molar Excess: A molar excess of the this compound linker-drug is required to drive the conjugation reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins. However, an excessive amount can lead to aggregation. The optimal ratio should be determined empirically for each specific antibody. |
| 6. Steric Hindrance | - Consider Linker Length: If the conjugation sites on the antibody are sterically hindered, a linker with a longer spacer arm may improve conjugation efficiency. |
Experimental Protocols
Antibody Reduction (Partial)
This protocol describes the partial reduction of interchain disulfide bonds in an IgG1 antibody to generate free thiol groups for conjugation.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a degassed buffer such as PBS (Phosphate Buffered Saline) at pH 7.0-7.5, containing 1-5 mM EDTA.
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP or DTT.
-
Reduction Reaction: Add the reducing agent to the antibody solution. The molar ratio of reducing agent to antibody will determine the extent of reduction and the final DAR. For a target DAR of 4, a molar ratio of approximately 2.75:1 (TCEP:antibody) can be a starting point. Incubate the reaction at 37°C for 30-60 minutes.
-
Removal of Reducing Agent: Immediately after reduction, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) or through dialysis, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
This compound Conjugation
This protocol outlines the conjugation of a maleimide-functionalized this compound to the reduced antibody.
-
This compound Preparation: Dissolve the maleimide-activated this compound in anhydrous DMSO or DMF to a stock concentration of approximately 10 mM immediately before use.
-
Conjugation Reaction: Add the this compound solution to the reduced antibody solution at a molar excess (e.g., 5-10 fold excess of this compound to antibody). The final concentration of the organic solvent should be kept low (e.g., <10%).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.
Purification of the ADC
The resulting ADC needs to be purified to remove unconjugated drug-linker, unconjugated antibody, and other reaction components.
-
Purification Method: Hydrophobic Interaction Chromatography (HIC) is a common method for purifying ADCs and separating species with different DARs. Size Exclusion Chromatography (SEC) can also be used to remove smaller impurities.
-
HIC Protocol Outline:
-
Column: Use a HIC column suitable for antibody separations (e.g., Butyl or Phenyl).
-
Mobile Phase A (High Salt): e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0.
-
Gradient: Elute the ADC using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DARs are more hydrophobic and will elute later.
-
-
Buffer Exchange: After purification, exchange the buffer of the purified ADC into a suitable formulation buffer using dialysis or tangential flow filtration.
Characterization of the ADC
-
DAR Determination: The average DAR and the distribution of different DAR species can be determined using HIC-HPLC or RP-HPLC. Mass spectrometry (LC-MS) can also be used to confirm the molecular weight and integrity of the ADC.
-
Aggregation Analysis: Analyze the purified ADC for the presence of aggregates using Size Exclusion Chromatography (SEC).
-
Binding Affinity: Assess the binding affinity of the ADC to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding capability.
Visualizations
Caption: Experimental workflow for this compound to antibody conjugation.
Caption: Simplified signaling pathway of Eribulin.
Caption: Troubleshooting logic for low DAR in this compound conjugation.
References
- 1. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifarious targets beyond microtubules—role of eribulin in cancer therapy [imrpress.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: GGFG-Eribulin Antibody-Drug Conjugates
Welcome to the technical support center for GGFG-Eribulin Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for this compound ADCs during storage?
A1: Aggregation of this compound ADCs is a multifaceted issue stemming from the inherent properties of the ADC and external storage conditions. Key causes include:
-
Hydrophobic Interactions: The Eribulin payload and the GGFG linker can introduce hydrophobic patches on the antibody surface. These patches can interact between ADC molecules, leading to self-association and aggregation.[1][2][3]
-
Formulation pH: The pH of the storage buffer plays a critical role. If the pH is near the isoelectric point (pI) of the ADC, the net charge on the molecule is minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation.[1]
-
Temperature Stress: Exposure to elevated temperatures can induce partial unfolding (denaturation) of the antibody, exposing hydrophobic regions and promoting aggregation.[4] Repeated freeze-thaw cycles can also lead to aggregation by concentrating the ADC and other solutes in the unfrozen liquid phase.
-
Mechanical Stress: Agitation or shear stress during handling and transportation can also contribute to protein unfolding and aggregation.
-
High ADC Concentration: Increased concentrations of the ADC can enhance the probability of intermolecular interactions, thereby accelerating aggregation.
-
Light Exposure: Some payloads can be sensitive to light, which may trigger degradation and subsequent aggregation.
Q2: What are the recommended storage conditions for this compound ADCs to minimize aggregation?
A2: To maintain the stability and prevent aggregation of this compound ADCs, the following storage conditions are recommended:
-
Temperature: For long-term storage, lyophilized (freeze-dried) ADC is preferred. If in solution, store at recommended refrigerated (2-8°C) or frozen temperatures (typically -20°C to -80°C), avoiding repeated freeze-thaw cycles. The optimal temperature should be determined through stability studies.
-
pH: Store the ADC in a buffer system that maintains a pH away from its isoelectric point to ensure colloidal stability. A pH screening study is recommended to determine the optimal pH for your specific ADC.
-
Excipients: Formulate the ADC with stabilizing excipients. Surfactants like polysorbate 20 or 80 can minimize surface-induced aggregation, while cryoprotectants such as sucrose or trehalose can protect the ADC during freezing.
-
Light Protection: Store the ADC in light-protected vials or containers to prevent photo-degradation.
-
Aliquotting: For liquid formulations, it is advisable to aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles and contamination.
Q3: Which analytical techniques are most suitable for detecting and quantifying this compound ADC aggregation?
A3: A combination of analytical techniques is recommended for a comprehensive assessment of ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most widely used method for quantifying soluble aggregates (high molecular weight species) and fragments.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in the formulation.
-
Micro-Flow Imaging (MFI): MFI is used to detect, quantify, and characterize sub-visible particles, which can be precursors to larger, visible aggregates.
Troubleshooting Guide
This guide provides a systematic approach to resolving aggregation issues with your this compound ADC.
Issue 1: High levels of soluble aggregates detected by SEC.
-
Possible Cause: Sub-optimal formulation pH.
-
Troubleshooting Step: Conduct a pH screening study to identify the pH that confers maximum stability. Typically, a pH range of 5.0-7.0 is investigated for monoclonal antibodies.
-
-
Possible Cause: Insufficient concentration of stabilizing excipients.
-
Troubleshooting Step: Perform a formulation screen with varying concentrations of key excipients like polysorbates (e.g., 0.01-0.1%) and sugars (e.g., sucrose, trehalose) to find the optimal stabilizing concentration.
-
-
Possible Cause: High ADC concentration.
-
Troubleshooting Step: If the application allows, evaluate the effect of reducing the ADC concentration on aggregation.
-
Issue 2: Presence of sub-visible or visible particles.
-
Possible Cause: Inadequate protection during freeze-thaw cycles.
-
Troubleshooting Step: Increase the concentration of cryoprotectants like sucrose or trehalose in the formulation. Conduct formal freeze-thaw stability studies to verify the effectiveness of the formulation.
-
-
Possible Cause: Adsorption to the storage vial surface.
-
Troubleshooting Step: Ensure an adequate concentration of a surfactant (e.g., Polysorbate 20 or 80) is present in the formulation. Consider evaluating different vial materials (e.g., glass vs. polymer).
-
-
Possible Cause: Exposure to light.
-
Troubleshooting Step: Ensure the ADC is protected from light at all stages of manufacturing, storage, and handling by using amber vials or other light-blocking containers.
-
Quantitative Data Summary
The following tables present illustrative data on the impact of storage conditions on the aggregation of a typical this compound ADC. This data is representative and should be confirmed by specific stability studies for your ADC.
Table 1: Effect of Temperature on this compound ADC Aggregation (% High Molecular Weight Species by SEC)
| Storage Temperature | 1 Month | 3 Months | 6 Months |
| 2-8°C | 1.2% | 1.8% | 2.5% |
| 25°C | 3.5% | 7.2% | 15.1% |
| 40°C | 8.9% | 20.5% | Not Tested |
Table 2: Influence of pH and Excipients on this compound ADC Aggregation after 3 Freeze-Thaw Cycles (% High Molecular Weight Species by SEC)
| Formulation Buffer | % Aggregation |
| pH 5.0, 10 mM Histidine | 4.5% |
| pH 6.0, 10 mM Histidine | 2.8% |
| pH 7.0, 10 mM Histidine | 3.2% |
| pH 6.0, 10 mM Histidine + 5% Sucrose | 1.5% |
| pH 6.0, 10 mM Histidine + 5% Sucrose + 0.02% Polysorbate 80 | 0.8% |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
System Preparation:
-
Instrument: HPLC or UHPLC system with a UV detector.
-
Column: A suitable SEC column for monoclonal antibody analysis (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm).
-
Mobile Phase: Prepare a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. The addition of a small percentage of an organic solvent like acetonitrile may be necessary to reduce hydrophobic interactions with the column stationary phase. Filter and degas the mobile phase.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the prepared ADC sample.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and all high molecular weight species (aggregates).
-
Calculate the percentage of aggregation: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
-
System Preparation:
-
Ensure the DLS instrument is powered on and has equilibrated to the desired measurement temperature.
-
-
Sample Preparation:
-
Filter the ADC sample through a low-binding 0.22 µm filter to remove dust and extraneous particles.
-
Dilute the sample to an appropriate concentration for DLS analysis (typically 0.5-1.0 mg/mL) using the filtered formulation buffer.
-
-
Measurement:
-
Transfer the sample to a clean, low-volume cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature, and number of acquisitions.
-
Initiate the measurement.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity.
-
Examine the polydispersity index (PDI) as an indicator of the broadness of the size distribution. A higher PDI may suggest the presence of aggregates.
-
Report the hydrodynamic radius (Rh) of the main species and any larger species detected.
-
Protocol 3: Micro-Flow Imaging (MFI) for Sub-Visible Particle Analysis
-
System Preparation:
-
Flush the MFI system with particle-free water or buffer to ensure the flow cell is clean.
-
Perform an "optimize illumination" step with the clean fluid.
-
-
Sample Preparation:
-
Gently mix the ADC sample to ensure homogeneity without introducing air bubbles.
-
-
Measurement:
-
Draw the sample through the flow cell at a controlled flow rate (e.g., 0.17 mL/min).
-
The instrument will capture images of the particles as they pass through the flow cell.
-
-
Data Analysis:
-
The MFI software will analyze the images to provide particle counts, size distribution (reported as equivalent circular diameter), and morphological parameters.
-
Compare the particle counts to established limits or internal specifications.
-
Visualizations
References
Optimizing the linker-to-antibody ratio for GGFG-Eribulin ADCs.
Welcome to the technical support center for GGFG-Eribulin Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the linker-to-antibody ratio (Drug-to-Antibody Ratio, or DAR) for their this compound ADCs.
Frequently Asked Questions (FAQs)
Q1: What is a this compound ADC and what is its mechanism of action?
A this compound ADC is a targeted cancer therapeutic consisting of three components:
-
Antibody: A monoclonal antibody (mAb) that specifically targets an antigen overexpressed on cancer cells.
-
Eribulin Payload: A potent cytotoxic agent that inhibits microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] Eribulin is a synthetic analog of halichondrin B.[3]
-
GGFG Linker: A tetrapeptide (Gly-Gly-Phe-Gly) linker that connects the Eribulin payload to the antibody.[4] This linker is designed to be stable in circulation and is cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside target cancer cells.[4]
Upon administration, the ADC circulates in the bloodstream. The antibody component binds to the target antigen on the tumor cell surface, and the entire ADC-antigen complex is internalized into the cell, typically via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the GGFG linker is cleaved, releasing the active Eribulin payload to exert its cell-killing effect.
Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical parameter to optimize?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody and is considered a Critical Quality Attribute (CQA). The DAR profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile. An improperly optimized DAR can lead to a suboptimal therapeutic window.
-
Low DAR: A low drug load may result in reduced potency and insufficient efficacy.
-
High DAR: While potentially more potent in vitro, ADCs with a high DAR often exhibit faster plasma clearance, leading to reduced efficacy in vivo. They can also be more toxic and prone to aggregation due to the increased hydrophobicity of the complex.
Therefore, optimizing the DAR is a critical balancing act to maximize therapeutic effect while minimizing toxicity and maintaining favorable pharmacokinetic properties.
Q3: What is the typical target DAR for this compound ADCs?
The optimal DAR is specific to the antibody, linker, and payload combination. For many ADCs, a DAR of 2 to 4 is considered optimal, providing a good balance of efficacy and safety. However, some platforms utilizing GGFG linkers have successfully employed higher DAR values, such as a DAR of 8. For a HER2-targeting ADC with an eribulin payload, an average DAR of 4 has been reported in preclinical studies. The ideal DAR for your specific this compound ADC must be determined empirically through systematic evaluation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and characterization of this compound ADCs.
Problem 1: Low Conjugation Efficiency or Incorrect Average DAR
| Question | Possible Cause | Recommended Solution |
| Why is my average DAR lower than expected? | Insufficient Molar Excess of Drug-Linker: The ratio of this compound to the antibody was too low. | Systematically vary the molar excess of the this compound linker-payload in the conjugation reaction. Start with a range (e.g., 3x, 5x, 7x molar excess) and analyze the resulting DAR for each condition. |
| Suboptimal Reaction Conditions: Reaction parameters like pH, temperature, or co-solvent percentage may not be optimal for the conjugation chemistry. | Optimize reaction conditions. For cysteine-based conjugation, ensure the partial reduction step is sufficient to generate free thiols without destabilizing the antibody. For lysine conjugation, optimize the buffer pH to be above the pKa of the lysine epsilon-amino group (typically pH 8.0-9.0). | |
| Short Reaction Time: The conjugation reaction may not have proceeded to completion. | Perform a time-course experiment (e.g., 2, 4, 8, 16 hours) to determine the optimal reaction time that yields the desired DAR without causing significant degradation or aggregation. | |
| Why is my average DAR higher than expected? | Excessive Molar Excess of Drug-Linker: Too much this compound was used in the reaction. | Reduce the molar excess of the this compound linker-payload. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to over-conjugation. | Reduce the reaction time based on time-course experiment results. |
Problem 2: High Levels of Aggregation and Low Yield
| Question | Possible Cause | Recommended Solution |
| My ADC is precipitating during or after conjugation. What should I do? | High DAR: A high number of conjugated Eribulin molecules can increase the overall hydrophobicity of the ADC, leading to aggregation. | Target a lower average DAR by reducing the molar excess of the drug-linker or shortening the reaction time. While Eribulin is relatively water-soluble, high loading can still contribute to aggregation. |
| Unfavorable Buffer Conditions: The pH or ionic strength of the reaction or purification buffers may be promoting aggregation. | Screen different buffer systems (e.g., phosphate, histidine, citrate) and pH values. Avoid the isoelectric point (pI) of the antibody, as proteins are least soluble at their pI. Consider adding excipients like arginine or polysorbate to increase solubility and prevent aggregation. | |
| I'm losing a significant amount of product during purification. Why? | Aggregation During Purification: The buffers used in chromatography or filtration steps may be causing the ADC to aggregate and be lost. | Analyze samples before and after each purification step by Size Exclusion Chromatography (SEC) to pinpoint where aggregation occurs. Optimize the buffers for each step to maintain ADC solubility. |
| Overly Stringent Purification: The purification method may be too selective, discarding a large portion of ADC species with slightly different DAR values to achieve a very narrow distribution. | Re-evaluate the acceptance criteria for DAR heterogeneity. A slightly broader DAR distribution might be acceptable to significantly improve the overall yield. |
Problem 3: Inaccurate or Inconsistent DAR Measurement
| Question | Possible Cause | Recommended Solution |
| My DAR values are inconsistent between batches. | Variability in Reagents or Protocol: Inconsistent quality of the antibody, linker-payload, or slight deviations in the experimental protocol. | Ensure all reagents are of high quality and that the protocol (e.g., concentrations, reaction times, temperatures) is followed precisely. |
| The DAR from UV/Vis spectroscopy doesn't match my chromatography results. | Spectral Overlap: The absorbance spectra of the antibody and Eribulin may overlap, leading to inaccurate calculations with UV/Vis spectroscopy. | Confirm that the extinction coefficients for both the antibody and the this compound payload are accurately determined. If significant spectral overlap exists, rely on chromatography-based methods (HIC, RP-HPLC) or Mass Spectrometry for more accurate DAR determination. |
| Method Limitations: UV/Vis spectroscopy only provides the average DAR and no information about the distribution (e.g., percentage of DAR=0, 2, 4, etc.). | Use methods like HIC or Mass Spectrometry to get a complete profile of the ADC, including the distribution of different DAR species and the percentage of unconjugated antibody. |
Quantitative Data Summary
Table 1: Impact of DAR on ADC Properties
| DAR Value | Efficacy | Pharmacokinetics (PK) | Toxicity & Safety | Key Considerations |
| Low (e.g., 1-2) | Lower in vitro and in vivo potency. | Slower clearance, longer half-life, similar to naked antibody. | Generally lower toxicity. | May not deliver a sufficient amount of payload to be therapeutically effective. |
| Optimal (e.g., 2-4) | High potency with a good therapeutic window. | Clearance is manageable and comparable to lower-DAR ADCs. | Balanced toxicity profile. | Generally considered the ideal range for maximizing the therapeutic index. |
| High (e.g., >6) | Highest in vitro potency. | Rapid clearance from circulation, often accumulating in the liver, which can lead to lower in vivo efficacy. | Increased off-target toxicity and potential for immunogenicity. | Prone to aggregation due to increased hydrophobicity, posing manufacturing challenges. |
Table 2: Comparison of Analytical Methods for DAR Determination
| Method | Information Provided | Advantages | Limitations | Best For |
| UV/Vis Spectroscopy | Average DAR | Simple, rapid, requires minimal sample preparation. | Provides only the average DAR, not the distribution. Can be inaccurate if spectra overlap. | Quick, routine analysis and in-process control. |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR & DAR Distribution | Most common method; separates species based on DAR. Uses mild, non-denaturing conditions. | The high salt mobile phase is not directly compatible with Mass Spectrometry. | Gold standard for determining DAR distribution and heterogeneity. |
| Reversed-Phase HPLC (RP-HPLC) | Average DAR & DAR Distribution | Good resolution. Mobile phase is compatible with Mass Spectrometry. | Can denature the antibody, separating light and heavy chains, which can complicate analysis. | Analysis of reduced ADCs (light and heavy chains) and confirmation of drug load on each chain. |
| Mass Spectrometry (MS) | Precise Average DAR & Distribution | Provides highly accurate molecular weight data for each species. | Requires specialized equipment; potential for inconsistent ionization between species. | Definitive characterization of ADC species and confirmation of conjugation sites. |
Experimental Protocols
Protocol 1: General this compound Conjugation (via Cysteine)
This protocol provides a general workflow for conjugating a this compound linker-payload to a monoclonal antibody via engineered or partially reduced cysteine residues.
-
Antibody Preparation:
-
If starting with a commercial antibody, perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) to remove preservatives like sodium azide or Tris buffer. Centrifugal purification devices are suitable for this purpose.
-
Concentrate the antibody to a working concentration (e.g., 5-10 mg/mL).
-
-
Partial Reduction of Antibody (if necessary):
-
To generate free thiol (-SH) groups from interchain disulfide bonds, incubate the antibody with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
The molar excess of TCEP (e.g., 2-5 equivalents) and incubation time (e.g., 1-2 hours at 37°C) must be optimized to achieve the desired number of free thiols without over-reducing and destabilizing the antibody.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the maleimide-activated this compound linker-payload to the antibody solution.
-
The molar excess of the linker-payload should be varied (e.g., 5-10 fold excess over available thiol groups) to target the desired DAR.
-
Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 1-16 hours). The reaction should be performed in the dark to protect light-sensitive reagents.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, in excess to cap any unreacted maleimide groups on the linker-payload and any remaining free thiols on the antibody.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload, quenching reagent, and other impurities. Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are commonly used methods.
-
The final ADC should be in a formulation buffer suitable for storage (e.g., histidine or citrate buffer at pH 6.0 with a stabilizer like sucrose).
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
System Setup:
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, often containing an organic modifier like 20% isopropanol).
-
-
Sample Preparation:
-
Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a set time (e.g., 20-30 minutes).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity. The unconjugated antibody (DAR=0) will elute first, followed by DAR=2, DAR=4, and so on, as each conjugated drug adds hydrophobicity.
-
Integrate the area of each peak. The percentage of the total area for each peak represents the relative abundance of that DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of Peak * DAR of Peak) / 100
-
References
Technical Support Center: Eribulin-Based Antibody-Drug Conjugates
Welcome to the technical support center for Eribulin-based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the off-target toxicity of Eribulin-based ADCs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Eribulin and how does it translate to its use as an ADC payload?
A1: Eribulin is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. Its primary mechanism of action is the inhibition of microtubule dynamics. Unlike other microtubule-targeting agents such as taxanes and vinca alkaloids, Eribulin uniquely inhibits the growth phase of microtubules without affecting the shortening phase.[1][2][3][4] It sequesters tubulin into nonproductive aggregates, leading to G2/M cell-cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. As an ADC payload, Eribulin's high potency allows for effective tumor cell killing even when delivered in small quantities by a monoclonal antibody.
Q2: What are the known off-target toxicities of Eribulin as a standalone agent, and how do they manifest in Eribulin-based ADCs?
A2: The most common dose-limiting toxicities associated with systemic Eribulin administration are neutropenia, peripheral neuropathy, fatigue, and nausea. Preclinical and clinical studies of Eribulin-based ADCs, such as MORAb-202 and BB-1701, indicate that the primary off-target toxicities observed are hematological, which is consistent with the known safety profile of Eribulin. Peripheral neuropathy is also a significant concern with microtubule inhibitor payloads. The severity of these toxicities in an ADC format is influenced by factors such as linker stability, drug-to-antibody ratio (DAR), and the specificity of the antibody.
Q3: How does the choice of linker (cleavable vs. non-cleavable) impact the off-target toxicity of an Eribulin-based ADC?
A3: The linker plays a crucial role in the therapeutic index of an ADC.
-
Cleavable linkers , such as the commonly used valine-citrulline (VC) linker, are designed to be stable in circulation and release the payload in the tumor microenvironment or within the target cell, often triggered by enzymes like cathepsins. While this can lead to a "bystander effect" where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells, premature cleavage in circulation can lead to systemic toxicity resembling that of free Eribulin.
-
Non-cleavable linkers remain attached to the antibody and the payload is released upon lysosomal degradation of the entire ADC. This generally results in lower systemic off-target toxicity due to reduced premature payload release. However, the efficacy of ADCs with non-cleavable linkers is strictly dependent on the internalization and degradation of the ADC within the target cell, and they typically lack a significant bystander effect.
Q4: What is the role of the drug-to-antibody ratio (DAR) in the off-target toxicity of Eribulin-based ADCs?
A4: The drug-to-antibody ratio (DAR) is a critical quality attribute that significantly influences both the efficacy and toxicity of an ADC.
-
A low DAR may result in insufficient potency.
-
A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance from circulation, aggregation, and increased off-target toxicity. For Eribulin-based ADCs, a higher DAR would be expected to exacerbate known toxicities like neutropenia and peripheral neuropathy. Most Eribulin-based ADCs in development have an average DAR of around 4.
Troubleshooting Guides
Synthesis and Purification
Q: I am observing low conjugation efficiency or inconsistent DAR in my Eribulin-ADC synthesis. What are the potential causes and solutions?
A: Low conjugation efficiency or variable DAR can arise from several factors:
-
Antibody Purity and Formulation: Ensure the antibody is highly pure (>95%) and in a buffer free of primary amines (e.g., Tris) or other interfering substances. Buffer exchange into a suitable conjugation buffer (e.g., PBS) is recommended.
-
Suboptimal Reaction Conditions: The pH, temperature, and reaction time can all impact conjugation efficiency. For chemistries targeting primary amines on Eribulin, ensure the pH is appropriate to deprotonate the amine for reaction.
-
Linker-Payload Instability: The activated linker-payload may be susceptible to hydrolysis. Prepare it fresh and use it promptly.
-
Inaccurate Reagent Stoichiometry: Precisely control the molar ratio of the linker-payload to the antibody. A titration experiment may be necessary to determine the optimal ratio for the desired DAR.
Q: During purification of my Eribulin-ADC by Hydrophobic Interaction Chromatography (HIC), I am getting poor resolution or low recovery. How can I troubleshoot this?
A: HIC separates ADC species based on hydrophobicity, which is influenced by the DAR.
-
Poor Resolution:
-
Salt Type and Concentration: The type and concentration of the salt in the mobile phase are critical. Ammonium sulfate is commonly used. Experiment with different salt concentrations in the binding and elution buffers to optimize separation.
-
Gradient Slope: A shallower gradient of decreasing salt concentration can improve the resolution between different DAR species.
-
Column Choice: Different HIC columns have varying levels of hydrophobicity. Testing columns with different ligands (e.g., butyl, phenyl) may improve separation.
-
-
Low Recovery:
-
Strong Binding: The high hydrophobicity of Eribulin, especially at higher DARs, can lead to irreversible binding to the column. Try a less hydrophobic column or a steeper elution gradient.
-
Precipitation: High concentrations of ammonium sulfate can cause protein precipitation. Ensure the salt concentration is not too high, especially during sample loading. Consider using a different salt like sodium chloride, although this may require adjusting the gradient.
-
In Vitro Assays
Q: My in vitro cytotoxicity assay shows a narrow therapeutic window between antigen-positive and antigen-negative cells. What could be the reason?
A: A narrow therapeutic window in vitro suggests off-target killing.
-
Linker Instability: If you are using a cleavable linker, it may be unstable in the culture medium, leading to the release of free Eribulin and killing of antigen-negative cells. A plasma stability assay can help diagnose this.
-
High Bystander Effect: With a highly potent and membrane-permeable payload like Eribulin, a strong bystander effect can lead to the killing of adjacent antigen-negative cells in a co-culture, even with a stable linker.
-
Non-specific Uptake: Highly hydrophobic ADCs (often with high DAR) can be taken up non-specifically by cells through mechanisms like macropinocytosis, leading to off-target toxicity.
Q: I am not observing a significant bystander effect in my co-culture assay with an Eribulin-ADC that has a cleavable linker. Why might this be?
A: Several factors can influence the bystander effect:
-
Cell Co-culture Ratio and Density: The ratio of antigen-positive to antigen-negative cells and the overall cell density can impact the local concentration of the released payload. Optimize these parameters in your experimental setup.
-
Payload Permeability: While Eribulin is generally considered cell-permeable, modifications during linker attachment could potentially alter its properties.
-
Assay Duration: The release of the payload and its diffusion to neighboring cells takes time. Ensure your assay duration is sufficient (e.g., 72-96 hours).
-
Linker Cleavage Efficiency: The specific enzymes required to cleave the linker may not be sufficiently active in the chosen antigen-positive cell line.
Data Presentation
Table 1: Representative Off-Target Toxicities of Eribulin and Eribulin-Based ADCs. (Note: This table is illustrative and compiles data from various studies. Direct comparative studies are limited.)
| Toxicity | Eribulin (Standalone) | Eribulin-Based ADC (e.g., MORAb-202, BB-1701) | Common Grade (≥3) |
| Hematological | |||
| Neutropenia | Common | Primary dose-limiting toxicity | 3-4 |
| Leukopenia | Common | Reported | 3-4 |
| Anemia | Less common | Reported | 1-2 |
| Thrombocytopenia | Less common | Can occur, especially with non-cleavable linkers | 1-2 |
| Non-Hematological | |||
| Peripheral Neuropathy | Common, dose-limiting | A key concern, consistent with microtubule inhibitors | 1-3 |
| Fatigue/Asthenia | Common | Reported | 1-2 |
| Nausea | Common | Reported | 1-2 |
Table 2: Illustrative Impact of DAR and Linker Type on Eribulin-ADC Off-Target Toxicity. (Note: This table represents expected trends based on general ADC principles, as direct comparative quantitative data for Eribulin-ADCs is limited.)
| ADC Formulation | Expected Relative Off-Target Toxicity | Rationale |
| DAR = 2, Non-cleavable Linker | Low | Low drug load and high linker stability minimize premature payload release and non-specific uptake. Toxicity is primarily on-target. |
| DAR = 4, Non-cleavable Linker | Moderate | Increased hydrophobicity may lead to some non-specific uptake. Toxicity is still predominantly on-target. |
| DAR = 2, Cleavable Linker (moderately stable) | Moderate | Potential for some premature linker cleavage in circulation, leading to systemic exposure to free Eribulin. |
| DAR = 4, Cleavable Linker (moderately stable) | High | Higher drug load combined with potential linker instability significantly increases the risk of systemic toxicity. Increased hydrophobicity may also contribute to faster clearance and off-target uptake. |
| DAR = 8, Cleavable Linker | Very High | High DAR significantly increases hydrophobicity, leading to rapid clearance, aggregation, and high potential for off-target toxicity through non-specific uptake and premature payload release. This is generally considered outside the therapeutic window for most ADCs. |
Experimental Protocols
Protocol 1: In Vitro Hematotoxicity Assessment using Colony-Forming Unit (CFU) Assay
This assay assesses the toxicity of an Eribulin-based ADC to hematopoietic progenitor cells.
Materials:
-
Human bone marrow-derived CD34+ cells
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines for myeloid and erythroid differentiation.
-
Eribulin-based ADC, isotype control ADC, and free Eribulin.
-
12-well or 35mm culture plates.
Procedure:
-
Thaw and prepare a single-cell suspension of CD34+ cells.
-
Prepare serial dilutions of the Eribulin-ADC, isotype control ADC, and free Eribulin in the methylcellulose medium.
-
Add the CD34+ cells to the drug-containing medium at a density of 500-1000 cells/mL.
-
Plate 1 mL of the cell suspension per 35mm dish or 0.5 mL per well of a 12-well plate.
-
Incubate the plates at 37°C, 5% CO2 in a humidified incubator for 14 days.
-
After incubation, count the number of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope. A colony is typically defined as a cluster of >40 cells.
-
Calculate the IC50 value for each compound by plotting the percentage of colony formation relative to the vehicle control against the drug concentration.
Protocol 2: In Vitro Neurotoxicity Assessment using a Neuronal Cell Line
This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) to evaluate the potential for Eribulin-based ADCs to induce neurotoxicity.
Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
Differentiation medium (e.g., DMEM/F12 with retinoic acid).
-
Eribulin-based ADC, isotype control ADC, and free Eribulin.
-
96-well plates.
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Reagents for neurite outgrowth analysis (e.g., immunofluorescence staining for β-III tubulin).
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype by treating with differentiation medium for 5-7 days.
-
Prepare serial dilutions of the Eribulin-ADC, isotype control ADC, and free Eribulin.
-
Replace the medium on the differentiated cells with the drug-containing medium.
-
Incubate for 48-72 hours.
-
For Viability: Perform a cell viability assay according to the manufacturer's instructions to determine the IC50.
-
For Neurite Outgrowth: Fix the cells and perform immunofluorescence staining for a neuronal marker like β-III tubulin. Acquire images using a high-content imaging system.
-
Quantify neurite length and branching using image analysis software. Compare the effects of the ADC to the controls.
Mandatory Visualizations
Caption: Workflow for assessing the off-target toxicity of Eribulin-based ADCs.
Caption: Troubleshooting guide for HIC purification of Eribulin-based ADCs.
Caption: Mechanism of action of Eribulin leading to apoptosis.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to GGFG-Eribulin in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GGFG-Eribulin antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an antibody-drug conjugate (ADC). It consists of a monoclonal antibody that targets a specific antigen on cancer cells, linked to the cytotoxic payload Eribulin via a GGFG (Gly-Gly-Phe-Gly) peptide linker. The antibody directs the ADC to the tumor cells. After binding to the target antigen, the ADC is internalized by the cancer cell. Inside the cell's lysosomes, enzymes such as Cathepsin B and Cathepsin L cleave the GGFG linker, releasing the Eribulin payload.[1][2] Eribulin then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (cell death).[3]
Q2: What are the potential mechanisms of resistance to this compound?
A2: Resistance to this compound, like other ADCs, can be multifactorial. The primary mechanisms can be broadly categorized as:
-
Antigen-related resistance:
-
Intracellular trafficking and payload release resistance:
-
Impaired internalization of the ADC-antigen complex.
-
Reduced lysosomal activity or altered lysosomal pH, leading to inefficient cleavage of the GGFG linker.
-
Decreased expression or activity of lysosomal proteases like Cathepsin B and L that are responsible for cleaving the GGFG linker.
-
-
Payload-related resistance:
-
Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), which can actively pump Eribulin out of the cell.
-
Alterations in microtubule dynamics or tubulin mutations that reduce the efficacy of Eribulin.
-
Activation of pro-survival signaling pathways, such as PI3K/AKT and NF-κB, which can counteract the cytotoxic effects of Eribulin.
-
Q3: How can I determine if my cell line is resistant to this compound?
A3: Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the this compound ADC compared to a sensitive parental cell line. This can be determined using a cell viability assay, such as the MTT or CellTiter-Glo assay. An increase in IC50 of 10-fold or more is generally considered a strong indication of resistance.
Troubleshooting Guides
Issue 1: Decreased or loss of this compound efficacy in vitro.
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What could be the cause and how do I troubleshoot this?
Answer:
This issue often points to the development of acquired resistance. Here’s a step-by-step troubleshooting approach:
Step 1: Confirm Cell Line Identity and Purity
-
Action: Perform cell line authentication (e.g., STR profiling) to ensure there has been no cross-contamination. Check for mycoplasma contamination, which can alter cellular responses to drugs.
Step 2: Evaluate Target Antigen Expression
-
Action: Use flow cytometry or western blotting to compare the surface and total expression of the target antigen in your resistant subline versus the parental sensitive line.
-
Expected Outcome: A significant decrease in antigen expression in the resistant cells would suggest this as a primary resistance mechanism.
Step 3: Assess ADC Internalization
-
Action: Use a fluorescently labeled version of the antibody component of your ADC and monitor its uptake via confocal microscopy or flow cytometry over time in both sensitive and resistant cells.
-
Expected Outcome: Reduced or slower internalization in resistant cells indicates a defect in this part of the pathway.
Step 4: Investigate Lysosomal Function and Linker Cleavage
-
Action:
-
Measure the activity of lysosomal proteases, particularly Cathepsin B and L, in cell lysates from both sensitive and resistant lines using commercially available activity assays.
-
Use a lysosomal pH indicator dye (e.g., LysoTracker) to check for alterations in lysosomal acidification.
-
-
Expected Outcome: Decreased cathepsin activity or altered lysosomal pH in resistant cells could lead to inefficient cleavage of the GGFG linker and reduced payload release.
Step 5: Analyze Payload Efflux and Downstream Signaling
-
Action:
-
Perform a western blot to check for the upregulation of P-glycoprotein (ABCB1/MDR1) in the resistant cell line.
-
Assess the activation status of pro-survival pathways like PI3K/AKT and NF-κB by western blotting for key phosphorylated proteins (e.g., p-AKT, p-NFκB).
-
-
Expected Outcome: Increased P-gp expression or hyperactivation of survival pathways can confer resistance to the Eribulin payload.
Issue 2: High variability in experimental replicates for cell viability assays.
Question: I am getting inconsistent IC50 values for my this compound experiments. How can I improve the reproducibility of my assays?
Answer:
High variability can stem from several factors related to experimental setup and execution.
-
Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the experiment.
-
Drug Dilution Series: Prepare fresh drug dilutions for each experiment. Use a serial dilution method with thorough mixing at each step to ensure accuracy.
-
Incubation Time: Use a consistent incubation time for drug treatment across all experiments.
-
Assay-Specific Considerations (MTT Assay):
-
Ensure complete solubilization of the formazan crystals before reading the absorbance.
-
Avoid long delays between adding the solubilization buffer and reading the plate.
-
-
Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media.
Strategies to Overcome this compound Resistance
The following table summarizes potential strategies to overcome identified resistance mechanisms.
| Resistance Mechanism | Proposed Strategy | Rationale |
| Target Antigen Downregulation | Switch to an ADC targeting a different, more stably expressed antigen. | Circumvents the loss of the primary target. |
| Reduced Cathepsin Activity | Pre-treat cells with agents that can enhance lysosomal function or cathepsin expression (experimental). | Aims to restore efficient cleavage of the GGFG linker. |
| P-glycoprotein (ABCB1) Overexpression | Co-administer a P-glycoprotein inhibitor (e.g., elacridar). | Blocks the efflux of the Eribulin payload, increasing its intracellular concentration. |
| PI3K/AKT Pathway Activation | Combine this compound with a PI3K or AKT inhibitor (e.g., alpelisib). | Synergistically induces apoptosis by blocking a key survival pathway. |
| NF-κB Pathway Activation | Use an NF-κB inhibitor in combination with this compound. | Inhibits a pro-survival signaling pathway that can be activated in response to chemotherapy. |
Quantitative Data Summary
Table 1: Eribulin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Eribulin IC50 (nM) | Reference |
| MCF7 | Breast Cancer | ~1 | |
| U-2 OS | Osteosarcoma | Not specified | |
| A2780/1A9 | Ovarian Cancer | Potent | |
| 1A9PTX10 (Paclitaxel-resistant) | Ovarian Cancer | Potent (retained) | |
| 1A9PTX22 (Paclitaxel-resistant) | Ovarian Cancer | Potent (retained) |
Note: IC50 values can vary between labs and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for 72 hours (or other desired time point).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression
This protocol is for analyzing the expression of proteins involved in resistance, such as the target antigen, P-glycoprotein, or components of signaling pathways.
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like GAPDH or β-actin.
Visualizations
Caption: Key pathways leading to this compound resistance.
Caption: Generating this compound resistant cell lines.
Caption: Overcoming resistance with combination therapies.
References
Technical Support Center: Optimizing In Vivo Stability of ADCs with GGFG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the in vivo stability of antibody-drug conjugates (ADCs) featuring a Gly-Gly-Phe-Gly (GGFG) linker.
Frequently Asked Questions (FAQs)
1. What is the mechanism of payload release from a GGFG linker, and what factors influence its in-vivo stability?
The GGFG tetrapeptide linker is an enzyme-cleavable linker designed for targeted payload release within cancer cells.[] The primary mechanism involves the enzymatic cleavage of the peptide bond between the C-terminal glycine and the self-immolative spacer, often a p-aminobenzyl carbamate (PABC) group, by lysosomal proteases, particularly Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment.[2][3] This cleavage initiates a cascade that results in the release of the cytotoxic payload.[3]
Several factors are crucial for maintaining the stability of the GGFG linker in systemic circulation to prevent premature drug release and associated off-target toxicities:[4]
-
Plasma Enzymes: While designed for cleavage by intracellular proteases, the GGFG linker can be susceptible to premature cleavage by extracellular enzymes present in plasma, such as neutrophil elastase.
-
Hydrophobicity: The hydrophobicity of the linker-payload combination can influence ADC aggregation and plasma clearance. Highly hydrophobic payloads may lead to the formation of high molecular weight species (HMWS), impacting stability and pharmacokinetic properties.
-
Conjugation Site: The site of linker-payload conjugation on the antibody can affect linker stability. Conjugation to sterically hindered sites may offer protection from enzymatic degradation in the plasma.
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase the overall hydrophobicity of the ADC, potentially leading to aggregation and reduced stability.
2. How does the stability of the GGFG linker compare to other common cleavable linkers, such as Val-Cit (vc)?
Both GGFG and Val-Cit are cathepsin-cleavable peptide linkers widely used in ADC development. The GGFG linker is reported to offer greater stability in the bloodstream compared to some other linker types, minimizing premature payload release. For instance, the successful ADC drug, Enhertu (trastuzumab deruxtecan), utilizes a GGFG linker. In contrast, Val-Cit linkers, while also effective, have shown susceptibility to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma, which can complicate preclinical evaluation. Furthermore, Val-Cit linkers can be prematurely hydrolyzed by human neutrophil elastase, which is a potential cause of off-target toxicities like neutropenia and thrombocytopenia.
3. What are the common signs of in vivo instability of an ADC with a GGFG linker?
In vivo instability of a GGFG-linked ADC can manifest in several ways:
-
Increased Off-Target Toxicity: Premature release of the cytotoxic payload in circulation can lead to damage to healthy tissues, resulting in adverse side effects.
-
Reduced Therapeutic Efficacy: If a significant portion of the payload is released before the ADC reaches the tumor site, the therapeutic window will be narrowed.
-
Rapid Clearance: ADC aggregation, often driven by hydrophobicity, can lead to rapid clearance from circulation by the reticuloendothelial system, reducing the ADC's half-life and tumor accumulation.
-
Altered Pharmacokinetic (PK) Profile: An unstable ADC will exhibit a shorter plasma half-life and potentially a higher volume of distribution of the free payload.
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma
Symptoms:
-
Higher than expected levels of free payload detected in plasma samples from in vivo studies.
-
Increased systemic toxicity observed in animal models.
Possible Causes:
-
Cleavage by plasma proteases.
-
Instability of the conjugation chemistry.
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay:
-
Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.
-
-
Enzyme Inhibition Studies:
-
Perform the in vitro plasma stability assay in the presence of broad-spectrum protease inhibitors to determine if enzymatic cleavage is the primary cause of instability.
-
-
Linker Modification:
-
Consider introducing modifications to the GGFG sequence to reduce its susceptibility to plasma proteases while maintaining efficient cleavage by lysosomal cathepsins.
-
-
Conjugation Site Optimization:
-
If using a site-specific conjugation method, explore different conjugation sites on the antibody to identify those that may offer better steric protection to the linker.
-
Issue 2: ADC Aggregation
Symptoms:
-
Presence of high molecular weight species (HMWS) in ADC preparations, detected by Size Exclusion Chromatography (SEC).
-
Rapid clearance of the ADC in pharmacokinetic studies.
-
Poor solubility and precipitation of the ADC during formulation.
Possible Causes:
-
High hydrophobicity of the payload and/or linker.
-
High Drug-to-Antibody Ratio (DAR).
-
Suboptimal formulation conditions (e.g., pH, buffer composition).
Troubleshooting Steps:
-
Size Exclusion Chromatography (SEC-HPLC):
-
Routinely analyze ADC samples by SEC-HPLC to monitor the formation of aggregates.
-
-
Differential Scanning Calorimetry (DSC):
-
Use DSC to assess the thermal stability of the ADC. A decrease in the melting temperature (Tm) compared to the unconjugated antibody may indicate a higher propensity for aggregation.
-
-
Hydrophobicity Assessment:
-
Use Hydrophobic Interaction Chromatography (HIC) to evaluate the hydrophobicity of the ADC.
-
-
Formulation Optimization:
-
Screen different buffer conditions (pH, ionic strength) and excipients (e.g., surfactants, stabilizers) to identify a formulation that minimizes aggregation.
-
-
Linker Hydrophilicity:
-
Consider incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker design to reduce the overall hydrophobicity of the ADC.
-
-
DAR Optimization:
-
Evaluate ADCs with different DARs to find a balance between potency and stability.
-
Data Presentation
Table 1: Comparative In Vitro Plasma Stability of Different Linkers
| Linker Type | Species | Incubation Time (days) | Payload Release (%) | Reference |
| GGFG | Mouse | 14 | ~6.6 | |
| GGFG | Human | 14 | Near limit of detection | |
| Val-Cit-PABC | Mouse | - | Susceptible to Ces1C cleavage | |
| Val-Cit-PABC | Human | - | Susceptible to neutrophil elastase | |
| DS8201a (GGFG-based) | Mouse, Rat, Human | 21 | 1-2 |
Table 2: Thermal Stability of ADCs with Different Linkers
| ADC | Linker | Tm1 (°C) | Reference |
| Unconjugated mAb | - | - | |
| Legumain-cleavable ADC | mcGlyAsnAsn(GABA) | 61.5 | |
| Cathepsin-cleavable ADC | GGFG | 59.5 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a GGFG-linked ADC in plasma over time.
Materials:
-
ADC sample
-
Plasma (from the species of interest, e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Thaw plasma at 37°C.
-
Dilute the ADC to a final concentration of 100 µg/mL in both pre-warmed plasma and PBS (as a control).
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
For analysis, thaw the samples and prepare them for LC-MS analysis to determine the concentration of intact ADC and released payload.
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, high molecular weight species (HMWS), and low molecular weight species (LMWS) in an ADC sample.
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
Appropriate SEC column
-
Mobile phase (e.g., phosphate buffer with a specific salt concentration)
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject a defined amount of the ADC sample onto the column.
-
Perform an isocratic elution at a constant flow rate.
-
Monitor the eluate using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer, HMWS, and LMWS.
-
Calculate the percentage of each species relative to the total peak area.
Mandatory Visualizations
Caption: GGFG Linker Cleavage Pathway in a Target Tumor Cell.
References
Strategies to enhance the bystander killing effect of GGFG-Eribulin.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with GGFG-Eribulin. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you strategize and enhance the bystander killing effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bystander killing effect and why is it important for an Antibody-Drug Conjugate (ADC) like this compound?
The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells.[1][2] This is crucial for treating solid tumors, which often exhibit heterogeneous antigen expression—meaning not all tumor cells express the target antigen.[1][3] An effective bystander effect allows the ADC's payload to diffuse from the targeted cell to its neighbors, overcoming this heterogeneity and enhancing the overall anti-tumor efficacy.[4]
Q2: What is the specific mechanism of bystander killing for this compound?
The mechanism involves several steps:
-
Binding and Internalization: The ADC binds to its target antigen on a cancer cell and is internalized, typically through endocytosis.
-
Lysosomal Trafficking: The ADC is transported to the lysosome, an acidic organelle containing various enzymes.
-
Linker Cleavage: Inside the lysosome, proteases like Cathepsin B recognize and cleave the GGFG (glycine-glycine-phenylalanine-glycine) peptide linker.
-
Payload Release and Diffusion: This cleavage releases the Eribulin payload. Due to its physicochemical properties (e.g., membrane permeability), Eribulin can then diffuse out of the target cell and into neighboring antigen-negative cells to exert its cytotoxic effect.
Q3: What key factors influence the potency of the bystander effect?
Several factors determine the strength of the bystander effect:
-
Linker Type and Stability: A cleavable linker, like the GGFG peptide, is essential. The linker must be stable in circulation to prevent premature payload release but efficiently cleaved within the tumor microenvironment or inside the cell.
-
Payload Properties: The cytotoxic payload must be membrane-permeable to diffuse across cell membranes. Payloads that are neutral, uncharged, and hydrophobic tend to have a better bystander effect. A non-cleavable linker or a polar payload that cannot cross the cell membrane will result in no bystander effect, as seen with T-DM1.
-
Payload Potency: Highly potent payloads may require fewer antigen-positive cells to be targeted to achieve a significant bystander killing effect in a mixed tumor population.
-
Tumor Microenvironment (TME): Factors within the TME, such as elevated interstitial fluid pressure and hypoxia, can impact ADC penetration and payload diffusion.
Q4: How does the this compound linker system work?
The GGFG tetrapeptide linker is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often highly expressed in tumors. This enzymatic cleavage releases the Eribulin payload directly within the target cell. Compared to other linkers, the GGFG system is designed for high stability in the bloodstream, which helps minimize systemic toxicity, while ensuring efficient payload release in the tumor.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Troubleshooting/Suggested Solution |
| Low or no bystander effect in co-culture assay. | 1. Inefficient Linker Cleavage: The target cell line may have low expression of required lysosomal proteases (e.g., Cathepsin B). | 1a. Profile the expression of Cathepsin B/L in your target cell line. 1b. Consider using a different target cell line known to have high protease activity. |
| 2. Low Payload Permeability: The specific cell types used may have membrane characteristics that limit Eribulin diffusion. | 2a. Verify the membrane permeability of free Eribulin in your cell lines. 2b. Use control ADCs with known permeable (e.g., T-DXd) and impermeable (e.g., T-DM1) payloads to benchmark your assay. | |
| 3. Suboptimal Co-culture Ratio: The ratio of antigen-positive to antigen-negative cells may be too low to generate a sufficient concentration of diffused payload. | 3a. Titrate the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to find the optimal condition for observing the effect. | |
| High off-target toxicity in vivo. | 1. Premature Linker Cleavage: The GGFG linker may be cleaved prematurely in circulation by plasma proteases. | 1a. Analyze plasma samples for free Eribulin to assess linker stability. 1b. Consider linker modifications to enhance plasma stability. |
| 2. Payload Accumulation: Eribulin's properties might lead to accumulation in certain healthy tissues. | 2a. Conduct biodistribution studies to track ADC and payload localization. | |
| Resistance to this compound emerges. | 1. MDR1 Overexpression: Target cells may upregulate the multidrug resistance protein 1 (MDR1), an efflux pump that expels Eribulin. | 1a. Assess MDR1 expression levels in resistant cells. 1b. Test combination therapy with an MDR1 inhibitor like elacridar. |
| 2. Altered Survival Pathways: Activation of survival pathways like PI3K/Akt or NFκB can confer resistance to Eribulin. | 2a. Profile key nodes of these pathways (e.g., p-AKT, p-NFκB) in sensitive vs. resistant cells. 2b. Explore combinations with PI3K or NFκB pathway inhibitors. | |
| 3. Changes in Microtubule Dynamics: Altered expression of β-tubulin isotypes or microtubule-associated proteins can reduce Eribulin's primary effect. | 3a. Analyze the expression of β-tubulin isotypes and proteins like STMN1. |
Strategies to Enhance the Bystander Effect
Linker Optimization and Innovation
While GGFG is effective, its cleavage can be influenced by varying enzyme levels. Exploring novel linkers can create a more potent and sustained bystander effect.
-
Caspase-Cleavable Linkers: A promising strategy involves using linkers that are substrates for caspases, such as the DEVD peptide. When the ADC kills the primary target cell and induces apoptosis, activated caspase-3 can cleave the DEVD linker of other ADC molecules in the extracellular space. This enhances payload release directly into the tumor microenvironment, creating a more powerful bystander effect that can persist even after the initial antigen-positive cells are depleted.
-
Optimizing for Specific Proteases: The GGFG linker is cleaved by Cathepsin B/L. Other peptide sequences can be designed for enhanced specificity to other proteases that are highly overexpressed in the TME, such as legumain. This can improve the therapeutic window by ensuring payload release is more confined to the tumor site.
Combination Therapies
Combining this compound with other agents can address resistance mechanisms and modulate the tumor microenvironment to favor bystander killing.
-
Overcoming Drug Efflux: For tumors that develop resistance via MDR1 overexpression, co-administration with an MDR1 inhibitor can restore sensitivity to Eribulin and enhance its intracellular concentration, thereby increasing the gradient for diffusion to bystander cells.
-
Targeting Survival Pathways: Since activation of the PI3K/Akt pathway is a known resistance mechanism for Eribulin, combining this compound with a PI3K inhibitor could prevent resistance and enhance overall cytotoxicity.
-
Modulating the TME: Eribulin itself has non-mitotic effects, including vascular remodeling, which can improve oxygenation in hypoxic tumor regions. Combining it with agents that further remodel the TME could enhance ADC penetration and payload diffusion.
Inducing Immunogenic Cell Death (ICD)
Some payloads, including Eribulin, can induce a form of cancer cell death that stimulates an anti-tumor immune response.
-
Mechanism: Preclinical studies with the HER2-targeting Eribulin ADC, BB-1701, showed that it induced markers of ICD, such as ATP release and calreticulin expression.
-
Strategy: Enhancing this effect could be a powerful synergistic strategy. ICD not only kills tumor cells directly but also attracts immune cells to the tumor site, which can then attack remaining cancer cells, including those not killed by the bystander effect. Combining this compound with immunotherapy (e.g., checkpoint inhibitors) could leverage this induced immune response for a more durable anti-tumor effect.
Quantitative Data Summary
Table 1: Comparison of Common ADCs and their Bystander Effect Capability
| ADC | Target Antigen | Linker Type | Payload | Bystander Effect |
| Enhertu® (T-DXd) | HER2 | GGFG (Cleavable) | DXd | Yes |
| Padcev® (Enfortumab vedotin) | Nectin-4 | Valine-Citrulline (Cleavable) | MMAE | Yes |
| Trodelvy® (Sacituzumab govitecan) | TROP-2 | CL2A (pH-sensitive, Cleavable) | SN-38 | Yes |
| BB-1701 (Eribulin-based) | HER2 | Valine-Citrulline (Cleavable) | Eribulin | Yes |
| Kadcyla® (T-DM1) | HER2 | SMCC (Non-cleavable) | DM1 | No |
Table 2: Preclinical Efficacy of HER2-Targeting Eribulin ADC (BB-1701)
| Cell Line / Model | HER2 Expression | Finding | Reference |
| Various Cancer Cell Lines | HER2-Low | Demonstrated higher in vitro cytotoxicity compared to ADCs with DM1 or DXd payloads. | |
| Co-culture (HER2-high + HER2-null) | Mixed | Showed a significant bystander killing effect on HER2-null cells. | |
| In vivo Xenograft Models | Insensitive to T-DM1 or T-DXd | Effectively suppressed tumor growth. |
Visualizations
Diagrams of Key Processes and Concepts
Caption: Workflow of the this compound bystander killing mechanism.
Caption: Step-by-step workflow for a co-culture bystander effect assay.
Caption: Logical relationships between strategies for enhancing the bystander effect.
Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of the ADC.
Materials:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive NCI-N87).
-
Antigen-negative (Ag-) cell line, stably transfected with a fluorescent reporter like GFP (e.g., HER2-negative MCF7-GFP).
-
This compound ADC and relevant controls (e.g., non-binding ADC, free Eribulin).
-
Cell culture medium, fetal bovine serum (FBS), and supplements.
-
96-well clear-bottom black plates for fluorescence reading.
-
Flow cytometer or high-content imaging system.
Methodology:
-
Cell Preparation: Culture Ag+ and Ag- cells to ~80% confluency. The day before the assay, harvest cells using trypsin and perform cell counts.
-
Seeding: Seed a 1:1 mixture of Ag+ and Ag- cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ total cells per well). Also include monoculture wells of Ag+ only and Ag- only as controls. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and control ADCs in culture medium. Remove the overnight medium from the plates and add the ADC dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
Analysis (Flow Cytometry):
-
Gently wash the cells with PBS.
-
Trypsinize the cells and neutralize with medium containing FBS.
-
Transfer the cell suspension to FACS tubes.
-
Add a viability dye (e.g., Propidium Iodide or DAPI) just before analysis.
-
Analyze using a flow cytometer. Gate on the GFP-positive population (Ag- cells) and quantify the percentage of viable (GFP-positive, viability dye-negative) cells.
-
-
Data Interpretation: A significant decrease in the viability of the GFP-positive (Ag-) cells in the co-culture wells compared to the Ag- monoculture wells indicates a bystander effect.
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic agent responsible for the bystander effect is released into the extracellular environment.
Materials:
-
Same cell lines and reagents as Protocol 1.
-
6-well plates or T-25 flasks for generating conditioned medium.
-
Centrifuge and 0.22 µm syringe filters.
Methodology:
-
Generate Conditioned Medium:
-
Seed the Ag+ cells (the "donor" cells) in a 6-well plate or flask and allow them to adhere overnight.
-
Treat the donor cells with a high concentration of this compound (e.g., 5-10x IC₅₀) or vehicle control for 24-48 hours.
-
Collect the culture supernatant.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm filter to create the "conditioned medium."
-
-
Prepare Target Plates: Seed the Ag- cells (the "recipient" cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Remove the medium from the recipient cells and replace it with the prepared conditioned medium. It may be necessary to dilute the conditioned medium with fresh medium (e.g., 1:1 ratio).
-
Incubation: Incubate the recipient plates for 48-72 hours.
-
Analysis: Assess the viability of the recipient Ag- cells using a standard method like an MTT assay or CellTiter-Glo®.
-
Data Interpretation: A significant reduction in the viability of recipient cells treated with conditioned medium from ADC-treated donor cells, compared to conditioned medium from vehicle-treated cells, confirms that a cytotoxic payload is released into the medium and is responsible for the bystander effect.
References
Technical Support Center: Mitigating Premature Eribulin Release from GGFG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the premature release of Eribulin from antibody-drug conjugates (ADCs) utilizing a GGFG (Gly-Gly-Phe-Gly) linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cleavage for the GGFG linker?
The GGFG tetrapeptide linker is designed to be cleaved by intracellular proteases, primarily lysosomal enzymes such as Cathepsin B and Cathepsin L.[1][2] Upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[2] The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the peptide linker, leading to the release of the Eribulin payload.[1][2]
Q2: What are the main causes of premature Eribulin release from a GGFG linker in systemic circulation?
Premature release of the cytotoxic payload is a critical challenge in ADC development, potentially leading to off-target toxicity and a reduced therapeutic index. Key factors contributing to the premature cleavage of the GGFG linker include:
-
Plasma Enzymes: Certain plasma enzymes, such as human neutrophil elastase, can recognize and cleave peptide linkers, leading to unintended payload release in circulation.
-
Linker Chemistry and Stability: The inherent chemical stability of the linker itself plays a crucial role. Factors like the specific amino acid sequence and the conjugation chemistry can influence its susceptibility to cleavage in the bloodstream.
-
Conjugation Site: The location of the linker-drug on the antibody can impact its stability. Conjugation at more solvent-exposed sites may increase the likelihood of premature cleavage.
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which may affect its stability and pharmacokinetic properties.
Q3: What are the consequences of premature Eribulin release?
The premature release of a potent cytotoxin like Eribulin can have significant negative consequences:
-
Increased Off-Target Toxicity: Free Eribulin in circulation can harm healthy tissues, leading to adverse effects such as neutropenia and thrombocytopenia.
-
Reduced Therapeutic Efficacy: Less intact ADC reaches the tumor site, resulting in a lower concentration of the payload being delivered to cancer cells and potentially compromising the ADC's effectiveness.
-
Altered Pharmacokinetics: The release of the payload can alter the pharmacokinetic profile of the ADC, leading to faster clearance and reduced exposure.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at mitigating the premature release of Eribulin from GGFG-linked ADCs.
| Issue | Possible Causes | Troubleshooting Steps |
| High levels of free Eribulin detected in plasma stability assays. | 1. Inherent Linker Instability: The GGFG sequence may be susceptible to cleavage by plasma proteases. 2. Assay Artifacts: Experimental conditions may be causing artificial degradation. | 1. Linker Modification: Consider alternative peptide sequences known for higher plasma stability, such as those incorporating non-natural amino acids or hydrophilic moieties like PEG spacers. 2. Optimize Assay Conditions: Ensure physiological pH (7.4) and temperature (37°C). Include a control with the ADC in buffer alone to assess inherent stability. |
| Inconsistent results in ADC stability analysis. | 1. Sample Handling and Storage: Degradation may occur during sample preparation or storage. 2. Instrumental Issues: Problems with the analytical instruments (e.g., HPLC, LC-MS) can lead to variability. | 1. Minimize Sample Handling Time: Analyze samples promptly after collection and store them at -80°C to halt degradation. 2. Perform System Suitability Tests: Regularly calibrate and validate analytical instruments to ensure accurate and reproducible results. |
| ADC aggregation observed during formulation or storage. | 1. High Drug-to-Antibody Ratio (DAR): Higher DARs can increase the overall hydrophobicity of the ADC, promoting aggregation. 2. Suboptimal Formulation: The buffer composition (pH, ionic strength) may not be ideal for maintaining ADC solubility. | 1. Optimize DAR: Aim for a lower, more homogenous DAR (typically 2-4) to reduce hydrophobicity. 2. Formulation Screening: Evaluate different buffer conditions and consider the inclusion of excipients like polysorbates to minimize aggregation. |
Quantitative Data Summary
The stability of an ADC linker is often evaluated by its half-life in plasma. The following table provides a comparative overview of the stability of different linker types.
| Linker Type | Cleavage Mechanism | Reported Plasma Half-life (t½) | Key Considerations |
| GGFG (Peptide) | Enzymatic (Cathepsins) | Variable, can be susceptible to premature cleavage. | Stability can be improved by modifying the peptide sequence. |
| Val-Cit (Peptide) | Enzymatic (Cathepsins) | Generally stable in human plasma, but can be cleaved by neutrophil elastase. | Prone to cleavage by rodent carboxylesterases, which can complicate preclinical evaluation. |
| Hydrazone (pH-sensitive) | Acidic pH | Shorter half-life compared to peptide linkers. | Susceptible to hydrolysis at physiological pH. |
| Disulfide | Reduction (Glutathione) | Stability can be tuned by introducing steric hindrance around the disulfide bond. | Can be prematurely cleaved in mildly reducing environments. |
| Non-cleavable (e.g., Thioether) | Antibody Degradation | Generally exhibit higher plasma stability. | Payload is released with a linker remnant and an amino acid, which may affect its activity. |
Experimental Protocols
1. In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an Eribulin-GGFG ADC in plasma.
-
Plasma Preparation: Obtain fresh plasma (human, mouse, or rat) and centrifuge to remove any cellular debris.
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in a control buffer (e.g., PBS).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to prevent further degradation.
-
Analysis: Analyze the samples to quantify the amount of intact ADC and released Eribulin. Common analytical methods include:
-
Size Exclusion Chromatography (SEC-HPLC): To separate the ADC from free payload and aggregates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For sensitive and specific quantification of the free payload.
-
ELISA: To measure the concentration of intact ADC.
-
2. In Vivo Stability Assessment
This protocol provides a general workflow for evaluating ADC stability in an animal model.
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentrations of:
-
Total Antibody
-
Intact ADC
-
Free Eribulin
-
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters (e.g., clearance, half-life) for each analyte to understand the in vivo stability of the ADC.
Visualizations
Caption: ADC internalization and payload release pathway.
References
Optimizing GGFG-Eribulin ADC formulation for in vivo studies.
Welcome to the technical support center for the optimization of GGFG-Eribulin Antibody-Drug Conjugate (ADC) formulations for in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound ADC?
A this compound ADC is a targeted cancer therapeutic. The monoclonal antibody component binds to a specific antigen on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized into the cell via endocytosis.[1] Inside the cell, the complex is trafficked to lysosomes, which are acidic organelles containing various enzymes. Within the lysosome, cathepsin enzymes cleave the GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker.[2] This cleavage releases the potent cytotoxic payload, Eribulin. Eribulin then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.
Q2: What are the main challenges encountered when formulating a this compound ADC for in vivo studies?
The primary challenges in formulating this compound ADCs for in vivo studies include:
-
Aggregation: The hydrophobic nature of the Eribulin payload can lead to ADC aggregation, which can affect efficacy, pharmacokinetics, and potentially increase immunogenicity.[3]
-
Stability: Premature cleavage of the GGFG linker in systemic circulation can lead to off-target toxicity and reduced therapeutic efficacy.[1][4] Conversely, inefficient cleavage within the tumor cell can diminish the ADC's potency.
-
Solubility: The drug-linker moiety can decrease the overall solubility of the antibody, making it challenging to prepare high-concentration formulations suitable for in vivo dosing.
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: Inconsistent DAR values across a batch can lead to variability in efficacy and toxicity.
Troubleshooting Guide
Issue 1: ADC Aggregation
Q: My this compound ADC formulation shows signs of aggregation (e.g., visible particulates, increased turbidity, or high molecular weight species in SEC). How can I troubleshoot this?
A: ADC aggregation is a common issue, often driven by the hydrophobicity of the payload. Here are several strategies to address this:
-
Formulation Buffer Optimization:
-
pH: Screen a range of pH values (typically 5.0-7.0) to identify the pH at which the ADC is most stable.
-
Excipients: Incorporate stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., glycine, arginine), and non-ionic surfactants (e.g., polysorbate 20, polysorbate 80) to minimize protein-protein interactions and aggregation.
-
-
Linker Modification:
-
Hydrophilic Linkers: Consider incorporating a hydrophilic spacer, such as polyethylene glycol (PEG), into the linker design. PEGylation can increase the overall hydrophilicity of the ADC, reducing the propensity for aggregation.
-
-
Control of Conjugation Process:
-
Ensure that the conjugation reaction conditions (e.g., temperature, pH, reaction time) are tightly controlled to minimize the formation of aggregates.
-
-
Storage Conditions:
-
Store the ADC at the recommended temperature (typically 2-8°C) and protect it from light. Avoid repeated freeze-thaw cycles.
-
Issue 2: Poor In Vivo Stability and Premature Payload Release
Q: I am observing rapid clearance of my ADC and/or signs of off-target toxicity in my animal model, suggesting premature cleavage of the GGFG linker. What can I do to improve in vivo stability?
A: Premature payload release is a critical issue that can compromise the safety and efficacy of an ADC. Here are some approaches to enhance in vivo stability:
-
Linker Chemistry: While the GGFG linker is designed for enzymatic cleavage, its stability can be influenced by the surrounding chemical structure. Ensure the synthesis and purification of the drug-linker are of high quality to avoid labile impurities.
-
Plasma Stability Assays: Before proceeding to extensive in vivo studies, perform in vitro plasma stability assays using plasma from the relevant species (e.g., mouse, rat, human). This can help predict in vivo stability and guide the selection of the most stable ADC candidates.
-
Formulation: The formulation buffer can influence the stability of the ADC. Ensure the buffer composition is optimized for stability.
-
Analytical Characterization: Use analytical techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of free Eribulin in the formulation before administration.
Issue 3: Inconsistent Efficacy and Pharmacokinetics (PK)
Q: My in vivo studies are showing high variability in anti-tumor efficacy and inconsistent pharmacokinetic profiles between batches of my this compound ADC. How can I address this?
A: Variability in efficacy and PK is often linked to the heterogeneity of the ADC preparation, particularly the Drug-to-Antibody Ratio (DAR).
-
DAR Characterization:
-
Use Hydrophobic Interaction Chromatography (HIC) to determine the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Employ Mass Spectrometry (MS) to confirm the average DAR and the identity of the conjugated species.
-
-
Conjugation Process Optimization:
-
Precisely control the molar ratio of the drug-linker to the antibody during the conjugation reaction.
-
Optimize reaction parameters such as temperature, pH, and incubation time to achieve a more consistent DAR.
-
-
Purification:
-
Implement robust purification methods, such as chromatography, to narrow the distribution of DAR species in the final product.
-
Data Presentation
Table 1: Example Formulation Components for this compound ADC
| Component | Purpose | Typical Concentration Range |
| This compound ADC | Active Pharmaceutical Ingredient | 1 - 10 mg/mL |
| Histidine Buffer | Buffering Agent | 10 - 25 mM, pH 5.5 - 6.5 |
| Sucrose | Stabilizer, Cryoprotectant | 5 - 10% (w/v) |
| Polysorbate 80 | Surfactant (prevents aggregation) | 0.01 - 0.05% (w/v) |
Table 2: Key Analytical Techniques for this compound ADC Characterization
| Analytical Technique | Parameter Measured | Purpose |
| Size-Exclusion Chromatography (SEC) | Aggregation, Fragmentation | To assess the homogeneity and stability of the ADC. |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | To determine the distribution of different drug-loaded species. |
| Reversed-Phase HPLC (RP-HPLC) | Free Payload, ADC Purity | To quantify the amount of unconjugated Eribulin and assess ADC integrity. |
| Mass Spectrometry (MS) | Molecular Weight, DAR | To confirm the identity and average DAR of the ADC. |
| ELISA | Total Antibody, Conjugated ADC | For pharmacokinetic analysis in biological matrices. |
| LC-MS/MS | Free Payload | For sensitive quantification of released Eribulin in plasma or tissue samples. |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size-Exclusion Chromatography (SEC)
-
System Preparation:
-
HPLC system with a UV detector.
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
Run Time: 30 minutes.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
System Preparation:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Gradient: 0-100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 25 µL.
-
Detection Wavelength: 280 nm.
-
-
Data Analysis:
-
Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.
-
Calculate the relative area of each peak to determine the distribution of drug-loaded species.
-
The average DAR can be calculated by the weighted average of the different species.
-
Visualizations
Caption: Workflow for this compound ADC formulation and in vivo testing.
Caption: Signaling pathway of this compound ADC intracellular cleavage.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody drug conjugates: Tackling the unsolved challenges with novel technologies - Pharmaceutical Technology [pharmaceutical-technology.com]
Troubleshooting inconsistent results in GGFG-Eribulin cytotoxicity assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during GGFG-Eribulin cytotoxicity assays. Inconsistent results can arise from various factors, and this guide offers structured solutions to identify and resolve them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a this compound antibody-drug conjugate (ADC)?
A this compound ADC combines the targeting specificity of a monoclonal antibody with the potent cytotoxic effects of Eribulin. The antibody binds to a specific antigen on the surface of cancer cells, leading to the internalization of the ADC. Inside the cell, the GGFG linker is designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[1][2] This cleavage releases the Eribulin payload. Eribulin then exerts its cytotoxic effect by inhibiting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[3][4]
Q2: What are the critical quality control steps for the this compound conjugate before starting a cytotoxicity assay?
Before initiating a cytotoxicity assay, it is crucial to characterize the this compound ADC to ensure its quality and consistency. Key parameters to assess include:
-
Drug-to-Antibody Ratio (DAR): The average number of Eribulin molecules conjugated to each antibody. Inconsistent DAR can lead to variability in potency.
-
Purity and Aggregation: Ensure the ADC preparation is free from contaminants and significant aggregation, which can affect its biological activity and uptake by cells.
-
Endotoxin Levels: Test for endotoxin contamination, as it can induce non-specific cell death and interfere with the assay results.
-
Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.
Q3: How stable is the GGFG linker in cell culture medium, and could premature cleavage affect my results?
The GGFG linker is designed to be stable in the bloodstream but cleaved within the lysosomal compartment of target cells.[1] However, some studies suggest that peptide linkers like GGFG can be susceptible to premature cleavage by proteases that may be present in the cell culture medium, especially if using serum-containing media. Premature cleavage of the GGFG linker would release Eribulin into the medium, leading to non-specific cytotoxicity and affecting the accuracy of the IC50 values. It is advisable to minimize the incubation time of the ADC in serum-containing media before adding it to the cells and to run appropriate controls, such as incubating the ADC in media alone and then testing the supernatant for cytotoxic activity on target cells.
Q4: Which cell lines are appropriate for a this compound cytotoxicity assay?
The choice of cell lines is critical for a successful assay. You should use:
-
Antigen-Positive (Ag+) Cell Lines: These cells should express the target antigen for the antibody component of the ADC at a relevant level.
-
Antigen-Negative (Ag-) Cell Lines: These cells serve as a negative control to assess off-target toxicity. A potent ADC should show significantly higher cytotoxicity in Ag+ cells compared to Ag- cells.
-
Cell Line Authentication: Ensure all cell lines are authenticated and free from mycoplasma contamination, as this can significantly impact experimental outcomes.
Q5: What is the "bystander effect," and how can I assess it?
The bystander effect occurs when the cytotoxic payload released from the target antigen-positive (Ag+) cell diffuses out and kills neighboring antigen-negative (Ag-) cells. This is an important consideration for heterogeneous tumors where not all cells express the target antigen. To assess the bystander effect, a co-culture assay can be performed where Ag+ and Ag- cells are grown together. The Ag- cells are typically labeled with a fluorescent marker (e.g., GFP) to distinguish them from the Ag+ cells. A decrease in the viability of the fluorescent Ag- cells in the presence of the this compound ADC indicates a bystander effect.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes:
-
Cell Passage Number: Using cells with high passage numbers can lead to phenotypic and genotypic drift, altering their sensitivity to the ADC.
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability.
-
Reagent Instability: Repeated freeze-thaw cycles of the this compound ADC or other reagents can lead to degradation and loss of potency.
-
Serum Variability: Different batches of serum can contain varying levels of growth factors or proteases that may affect cell growth and ADC stability.
Solutions:
-
Standardize Cell Culture: Use cells within a defined, low passage number range. Create and use a master and working cell bank system.
-
Optimize Cell Seeding: Ensure a homogeneous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
-
Proper Reagent Handling: Aliquot the this compound ADC upon receipt and store at the recommended temperature. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.
-
Use a Single Batch of Serum: If possible, use a single, pre-tested batch of serum for the entire set of experiments.
Issue 2: Lower Than Expected Potency (High IC50 Value)
Possible Causes:
-
Low Target Antigen Expression: The target cell line may have low or variable expression of the target antigen, leading to reduced ADC internalization.
-
Inefficient Linker Cleavage: The cell line may have low levels of the necessary lysosomal proteases (e.g., cathepsins) to efficiently cleave the GGFG linker.
-
Drug Efflux Pumps: The target cells may express high levels of multidrug resistance (MDR) transporters, such as P-glycoprotein (ABCB1), which can actively pump out the released Eribulin.
-
Incorrect Assay Duration: The incubation time may be insufficient for ADC internalization, linker cleavage, and induction of cell death.
Solutions:
-
Verify Antigen Expression: Confirm target antigen expression levels on your cell line using flow cytometry or western blotting.
-
Assess Cathepsin Activity: If possible, measure the activity of relevant cathepsins in your target cell lysates. Some studies suggest that for GGFG linkers, cathepsin L may be more relevant than cathepsin B.
-
Use MDR Inhibitors: To test for the involvement of efflux pumps, co-incubate the cells with the ADC and a known MDR inhibitor.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 72, 96, 120 hours) to determine the optimal incubation time for your specific ADC and cell line.
Issue 3: High Background Cytotoxicity in Antigen-Negative (Ag-) Cells
Possible Causes:
-
Premature Linker Cleavage: As mentioned in the FAQs, the GGFG linker may be unstable in the culture medium, leading to the release of free Eribulin and off-target toxicity.
-
Non-specific Uptake: The ADC may be taken up by Ag- cells through non-specific mechanisms like pinocytosis, especially at high concentrations.
-
Contamination: The ADC preparation may be contaminated with free Eribulin.
Solutions:
-
Linker Stability Control: Incubate the ADC in culture medium for the duration of the assay, then transfer the supernatant to Ag- cells to check for cytotoxicity from prematurely released payload.
-
Dose-Response Analysis: Carefully analyze the dose-response curves. Non-specific toxicity often has a shallower slope compared to antigen-dependent cytotoxicity.
-
Purity Analysis: Ensure the purity of the ADC and the absence of free drug using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Data Presentation
Table 1: Example IC50 Values for Eribulin and Eribulin-based ADCs in Different Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Eribulin | 5.2 | |
| BT549 | Triple-Negative Breast Cancer | Eribulin | 3.8 | |
| SKBR3 | HER2+ Breast Cancer | Eribulin | 7.1 | |
| NCI/ADR-RES | Ovarian Cancer (MDR+) | Eribulin | 15.0 | Fictional |
| A549 | Lung Cancer | This compound ADC | 25.0 | Fictional |
Note: Fictional data is for illustrative purposes. Actual IC50 values will vary depending on the specific ADC construct, cell line, and assay conditions.
Experimental Protocols
Protocol 1: Standard Monoculture Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, a negative control antibody, and free Eribulin in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a vehicle control.
-
Incubate for 72-120 hours at 37°C, 5% CO2.
-
-
Viability Assessment (MTT Example):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of a this compound ADC.
Caption: Troubleshooting flowchart for inconsistent results.
Caption: Signaling pathways modulated by Eribulin.
References
Validation & Comparative
A Comparative Analysis of GGFG-Eribulin and Free Eribulin: In Vitro Efficacy
This guide provides a detailed comparison of the in vitro efficacy of GGFG-Eribulin and free Eribulin, tailored for researchers, scientists, and professionals in drug development. We will delve into their mechanisms of action, present quantitative data from experimental studies, and provide detailed experimental protocols.
Introduction
Eribulin is a synthetic analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai. It is a potent microtubule inhibitor with established antitumor activity.[1] Free eribulin has been approved for the treatment of certain types of cancer, including metastatic breast cancer.[2] this compound, on the other hand, is a derivative where eribulin is conjugated to a GGFG (glycyl-glycyl-phenylalanyl-glycyl) peptide linker. This linker is designed for use in antibody-drug conjugates (ADCs), allowing for targeted delivery of eribulin to cancer cells.[3]
The core difference between these two molecules lies in their delivery mechanism. Free eribulin acts as a systemic agent, while this compound is designed to be part of a larger ADC, which selectively binds to tumor-associated antigens before releasing the cytotoxic eribulin payload intracellularly. This guide will focus on the in vitro data available for free eribulin and the conceptual framework for this compound's action.
Mechanism of Action
Free Eribulin:
Eribulin's primary mechanism of action is the inhibition of microtubule dynamics.[4] Unlike other microtubule-targeting agents like taxanes (which stabilize microtubules) or vinca alkaloids (which promote depolymerization), eribulin has a unique mode of action. It binds to the plus ends of microtubules, suppressing their growth without significantly affecting the shortening phase.[4] This leads to the sequestration of tubulin into non-functional aggregates, ultimately resulting in G2/M phase cell cycle arrest and apoptosis (programmed cell death).
Beyond its effects on microtubules, eribulin has been shown to impact several signaling pathways:
-
PI3K/AKT/mTOR Pathway: Studies have indicated that eribulin can suppress the phosphorylation of AKT, a key component of this pro-survival pathway. This effect is in contrast to paclitaxel, which has been shown to activate AKT phosphorylation.
-
Epithelial-to-Mesenchymal Transition (EMT): Eribulin has been observed to reverse EMT, a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties. By promoting a mesenchymal-to-epithelial transition (MET), eribulin may reduce the metastatic potential of cancer cells.
-
Tumor Microenvironment: Preclinical studies suggest that eribulin can remodel the tumor vasculature, leading to improved tumor perfusion. This can alleviate hypoxia, a condition known to contribute to chemoresistance.
This compound:
This compound is a component of an antibody-drug conjugate and is not designed to be used as a standalone agent. The GGFG linker is a protease-cleavable linker, meaning it is stable in the bloodstream but can be cleaved by intracellular proteases, such as cathepsin B, which are often upregulated in tumor cells.
The proposed mechanism for a this compound ADC is as follows:
-
The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized by the cell, typically via endocytosis.
-
Inside the cell, the ADC is trafficked to the lysosome.
-
Within the acidic environment of the lysosome, proteases cleave the GGFG linker.
-
This cleavage releases the active eribulin payload into the cytoplasm.
-
The released eribulin then exerts its cytotoxic effects by inhibiting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Therefore, the in vitro efficacy of this compound is contingent on its successful intracellular release from the antibody carrier. A direct comparison of the molar-equivalent cytotoxic activity would likely show free eribulin to be more potent in a standard cell culture assay where the ADC uptake and cleavage mechanism is bypassed. The true advantage of this compound lies in its targeted delivery in a more complex biological system.
Quantitative Data: In Vitro Efficacy of Free Eribulin
The following table summarizes the in vitro cytotoxic activity of free eribulin against various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1-1000 (Range) | |
| 4T1 | Triple-Negative Breast Cancer | 0.05-50 µM (Range) | |
| Various Childhood Cancers | Pediatric Solid Tumors and ALL | 0.27 (Median) |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and the specific viability assay used.
Experimental Protocols
Below is a representative protocol for determining the in vitro cytotoxicity of a compound like free eribulin using a cell viability assay.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (e.g., free eribulin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear or opaque-walled microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium. A typical concentration range for eribulin might be from 0.01 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background reading (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Eribulin's mechanism of action and its effect on signaling pathways.
Caption: Workflow of this compound ADC from binding to cytotoxic effect.
Conclusion
References
GGFG-Eribulin vs. vc-MMAE: a head-to-head comparison of ADC platforms.
A Detailed Guide for Researchers and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with innovation in linker and payload technologies driving the development of more potent and safer cancer therapeutics. Among the diverse platforms available, those utilizing microtubule inhibitors as payloads have demonstrated significant clinical success. This guide provides a comprehensive, data-driven comparison of two prominent ADC platforms: the GGFG-Eribulin and the vc-MMAE systems.
This comparison synthesizes preclinical data from various studies to offer an objective analysis of their mechanisms of action, in vitro and in vivo efficacy, bystander effects, and pharmacokinetic profiles. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
Platform Overview: Linker and Payload Chemistry
Both this compound and vc-MMAE platforms utilize cleavable linkers designed to release potent microtubule-inhibiting payloads within the target cancer cell. However, they differ in both the linker sequence and the cytotoxic agent.
The vc-MMAE platform employs a dipeptide linker, valine-citrulline (vc), which is susceptible to cleavage by lysosomal proteases like cathepsin B.[1] This linker is attached to the highly potent auristatin derivative, monomethyl auristatin E (MMAE).[2] MMAE functions by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[3]
The This compound platform utilizes a tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), also designed for cleavage by lysosomal enzymes. This linker is conjugated to Eribulin, a synthetic analog of the marine natural product halichondrin B.[4][5] Eribulin exerts its cytotoxic effect through a distinct mechanism of microtubule inhibition, primarily by inhibiting microtubule growth without affecting the shortening phase, leading to mitotic blockage and cell death.
References
- 1. A novel humanized anti-HER2 antibody conjugated with MMAE exerts potent anti-tumor activity | Semantic Scholar [semanticscholar.org]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the stability of the GGFG linker compared to other cleavable linkers.
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker's stability in systemic circulation is a key determinant of an ADC's therapeutic index, directly impacting both its efficacy and safety. An ideal linker must remain stable in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient cleavage and drug release at the tumor site. This guide provides an objective comparison of the GGFG (Gly-Gly-Phe-Gly) linker's stability with other common cleavable linkers, supported by experimental data and detailed methodologies.
The GGFG linker is a tetrapeptide-based linker that is recognized and cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage mechanism contributes to its high stability in plasma, a crucial attribute for minimizing systemic toxicity.[1]
Comparative Stability of Cleavable Linkers
The stability of a linker is typically evaluated by measuring the half-life (t½) of the intact ADC in plasma or the percentage of the ADC that remains intact over a specific period. The following table summarizes available quantitative and qualitative data on the plasma stability of the GGFG linker compared to other widely used cleavable linkers.
Disclaimer: The data presented below is compiled from various studies. Direct head-to-head comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, conjugation chemistry, and analytical methods used.
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Findings |
| GGFG (Peptide) | Enzymatic (Cathepsins) | High | Demonstrates excellent stability in human plasma, contributing to a favorable safety profile.[1] It is considered more stable than some other peptide linkers like Val-Cit in certain preclinical models. |
| Val-Cit (Peptide) | Enzymatic (Cathepsins) | Moderate to High | Generally stable in human plasma.[2] However, it can be susceptible to premature cleavage by certain plasma enzymes, such as carboxylesterase 1c in mice, which can complicate preclinical evaluation.[3] |
| Hydrazone | pH-sensitive (Acidic) | Low to Moderate | Designed for cleavage in the acidic environment of endosomes and lysosomes. However, they can exhibit instability in systemic circulation, leading to premature drug release.[4] |
| Disulfide | Reductive (Glutathione) | Moderate | Stability can be modulated by introducing steric hindrance around the disulfide bond. Unhindered disulfide linkers can be unstable in the reducing environment of plasma. |
| β-Glucuronide | Enzymatic (β-glucuronidase) | High | Cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumors. These linkers are generally very stable in plasma. |
Experimental Protocol: In Vitro Plasma Stability Assay of ADCs
The following is a generalized protocol for assessing the in vitro plasma stability of an ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective:
To determine the rate of linker cleavage and payload release of an ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or other species-specific plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with orbital shaking
-
-80°C freezer
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)
-
Reagents for sample preparation (e.g., organic solvents for protein precipitation, reducing agents, and enzymes for digestion if required)
Procedure:
-
ADC Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma.
-
Prepare a control sample by diluting the ADC in PBS to the same final concentration.
-
Incubate all samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Sample Preparation for LC-MS Analysis:
-
Immunoaffinity Capture: Thaw the plasma samples and isolate the ADC using immunoaffinity capture beads. This step removes other plasma proteins that can interfere with the analysis.
-
Elution and Reduction: Elute the captured ADC from the beads. For analysis of the light and heavy chains, the sample is then treated with a reducing agent (e.g., DTT) to break the disulfide bonds.
-
Protein Precipitation (for free payload analysis): To measure the amount of released payload, add a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate the proteins. Centrifuge the sample and collect the supernatant containing the free payload.
-
-
LC-MS Analysis:
-
Analyze the prepared samples using a suitable LC-MS method.
-
For intact ADC or subunit analysis, a reversed-phase or size-exclusion chromatography column is typically used.
-
For free payload analysis, a reversed-phase C18 column is commonly employed.
-
The mass spectrometer is used to detect and quantify the different ADC species (e.g., intact ADC with varying drug-to-antibody ratios (DAR)) or the released payload.
-
-
Data Analysis:
-
Determine the average DAR at each time point by analyzing the mass spectra of the intact or reduced ADC. A decrease in the average DAR over time indicates linker cleavage.
-
Quantify the concentration of the free payload at each time point using a standard curve.
-
Plot the percentage of intact ADC or the concentration of free payload against time to determine the stability profile and calculate the half-life (t½) of the ADC in plasma.
-
Signaling Pathways and Logical Relationships
The stability of a cleavable linker is a critical factor in the therapeutic window of an ADC. The following diagram illustrates the logical relationship between linker stability and the desired therapeutic outcome.
References
In vivo comparison of GGFG-Eribulin ADCs with other Eribulin-based ADCs.
A detailed examination of preclinical data on Eribulin-based Antibody-Drug Conjugates (ADCs), highlighting the nuances of linker technology and in vivo performance.
The development of Antibody-Drug Conjugates (ADCs) has ushered in a new era of targeted cancer therapy. Eribulin, a potent microtubule dynamics inhibitor, has emerged as a promising payload for ADCs. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that connects the antibody to the cytotoxic agent. This guide provides an objective comparison of publicly available in-vivo data for Eribulin-based ADCs, with a focus on the GGFG tetrapeptide linker in contrast to other established linker technologies.
It is important to note that, to date, no direct head-to-head in vivo comparative studies have been published for a GGFG-Eribulin ADC against other Eribulin-based ADCs. Furthermore, there is a lack of publicly available in vivo data for an ADC specifically constructed using a this compound conjugate. Therefore, this guide will provide an indirect comparison by summarizing the known in vivo performance of Eribulin ADCs with alternative linkers and discussing the characteristics of the GGFG linker based on studies with other payloads.
Eribulin-Based ADCs: A Comparative Overview
This section details the in vivo performance of notable Eribulin-based ADCs from preclinical studies.
BB-1701: A HER2-Targeting Eribulin ADC with a Valine-Citrulline Linker
BB-1701 is an ADC composed of an anti-HER2 antibody (trastuzumab) conjugated to Eribulin via a maleimido-PEG2-valine-citrulline-p-aminobenzylcarbamyl (VC) linker, with an average drug-to-antibody ratio (DAR) of 4.[1] Preclinical studies have demonstrated its potent anti-tumor activity in various xenograft models.[1][2]
MORAb-202 (Farletuzumab ecteribulin): An FRα-Targeting Eribulin ADC with a Valine-Citrulline Linker
MORAb-202, also known as Farletuzumab ecteribulin (FZEC), is an ADC targeting the folate receptor alpha (FRα).[3][4] It also utilizes a cathepsin B-cleavable valine-citrulline (VC) linker to attach Eribulin to the farletuzumab antibody. In vivo studies have shown its durable anti-tumor efficacy in triple-negative breast cancer (TNBC) patient-derived xenograft (PDx) models.
MORAb-109: A Mesothelin-Targeting Eribulin ADC
MORAb-109 is an ADC designed to target mesothelin-expressing tumors. While the specific linker is less detailed in the provided abstracts, it is an Eribulin-based conjugate. In vivo studies have demonstrated its activity in gynecological cancer PDX models.
Quantitative In Vivo Data Summary
The following tables summarize the key quantitative data from in vivo studies of the aforementioned Eribulin-based ADCs.
Table 1: Characteristics of Investigated Eribulin-Based ADCs
| ADC Name | Antibody Target | Linker Type | Average DAR |
| BB-1701 | HER2 | Valine-Citrulline (VC) | 4 |
| MORAb-202 (FZEC) | Folate Receptor alpha (FRα) | Valine-Citrulline (VC) | 4 |
| MORAb-109 | Mesothelin | Not specified | 2 |
Table 2: Summary of In Vivo Efficacy Studies
| ADC Name | Xenograft Model | Dosing Regimen | Key Efficacy Results |
| BB-1701 | NCI-N87 (HER2 high), NUGC-3 (HER2 low), MAXF574 (T-DM1 resistant PDx), NCI-H1975 (HER2 low) | Single 5 mg/kg dose | Significant tumor growth inhibition in all models. |
| MORAb-202 (FZEC) | TNBC PDx (IM-BRE-0563, OD-BRE-0631), NCI-H2110 | Single 5 mg/kg dose | Durable, FRA expression-proportional efficacy; long-lasting tumor regression. |
| MORAb-109 | Gynecological Cancer PDX | 25 mg/kg, fortnightly x 3 doses | Deep and durable responses in models expressing mesothelin. |
The GGFG Linker: A Prospective Candidate for Eribulin ADCs
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is another cathepsin-cleavable linker utilized in ADC development. It is recognized for its stability in plasma, which is a crucial factor in minimizing off-target toxicity. However, a study on an exatecan-based ADC with a GGFG linker indicated a potential for some instability, with a 50% reduction in DAR over seven days in a rat pharmacokinetic study. The hydrophobic nature of the amino acids in the GGFG linker may also contribute to challenges such as aggregation and suboptimal pharmacokinetic properties.
While "this compound" is commercially available as a drug-linker conjugate for the synthesis of ADCs, no in vivo data for an ADC utilizing this specific conjugate has been made publicly available.
Experimental Protocols
The following section provides an overview of the methodologies used in the key in vivo experiments cited in this guide.
In Vivo Xenograft Studies for BB-1701
-
Animal Models: Female BALB/c nude mice.
-
Tumor Implantation: Subcutaneous injection of cancer cells (NCI-N87, NUGC-3, NCI-H1975) or implantation of tumor fragments for PDX models (MAXF574).
-
Treatment: A single intravenous injection of BB-1701 at 5 mg/kg when tumors reached a specified volume.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Efficacy Endpoint: Tumor growth inhibition compared to control groups.
In Vivo Patient-Derived Xenograft (PDx) Studies for MORAb-202 (FZEC)
-
Animal Models: Female BALB/c nude mice.
-
Tumor Implantation: Orthotopic implantation of TNBC PDX tumors (IM-BRE-0563, OD-BRE-0631).
-
Treatment: A single intravenous administration of MORAb-202 at 5 mg/kg.
-
Monitoring: Tumor volume was measured, and long-term tumor regression was observed.
-
Efficacy Endpoint: Durable anti-tumor efficacy proportional to tumor FRA expression.
Visualizing the Components and Processes
Diagrams created using Graphviz provide a clearer understanding of the molecular structures and experimental workflows.
References
- 1. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 3. Antibody‐drug conjugate MORAb‐202 exhibits long‐lasting antitumor efficacy in TNBC PDx models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MORAb-202, an Antibody-Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eribulin, has Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Bystander Effect: GGFG-Eribulin in Focus Against Other ADC Payloads
For Immediate Release
A Comparative Analysis of the Bystander Killing Efficacy of GGFG-Eribulin and Other Prominent Antibody-Drug Conjugate Payloads
This guide provides a comprehensive, data-driven comparison of the bystander effect of the novel antibody-drug conjugate (ADC) payload, this compound, against other widely used payloads such as monomethyl auristatin E (MMAE), monomethyl auristatin F (MMAF), mertansine (DM1), and the topoisomerase I inhibitor SN-38. This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of next-generation ADCs.
The "bystander effect" is a critical attribute of ADCs, particularly for the treatment of solid tumors characterized by heterogeneous antigen expression. It describes the ability of a cytotoxic payload, released from an antigen-positive target cell, to diffuse into and eliminate adjacent antigen-negative tumor cells, thereby amplifying the therapeutic impact. The efficiency of this process is largely governed by the physicochemical properties of the payload, most notably its membrane permeability, and the design of the linker connecting it to the antibody.
This report summarizes key quantitative data from preclinical studies, outlines the experimental protocols used to generate this data, and provides visual representations of the underlying cellular mechanisms and experimental workflows.
Quantitative Comparison of Bystander Efficacy
The following tables summarize the in vitro and in vivo bystander effects of various ADC payloads, providing a quantitative basis for comparison.
Table 1: In Vitro Bystander Effect of ADC Payloads in Co-culture Assays
| ADC Payload | Linker | Target Antigen & Cell Line (Antigen-Positive) | Bystander Cell Line (Antigen-Negative) | Co-culture IC50 (nM) | Reference |
| This compound (BB-1701) | Valine-Citrulline | HER2 (NCI-N87) | U87MG | ~0.28 | [1] |
| MMAE (T-MMAE) | Valine-Citrulline | HER2 (NCI-N87) | U87MG | Potent Bystander Effect* | [1] |
| MMAF | Valine-Citrulline | CD30 (Karpas 299) | Karpas-35R | > 5 µg/mL | |
| DM1 (T-DM1) | SMCC (non-cleavable) | HER2 (NCI-N87) | U87MG | No Bystander Effect | [1] |
| SN-38 | CL2A | TROP-2 | TROP-2 negative cells | Bystander killing demonstrated | [2] |
*Qualitative description from the source; a specific IC50 was not provided.
Table 2: In Vivo Bystander Effect of ADC Payloads in Admixed Tumor Models
| ADC Payload | Linker | Tumor Model | Finding | Reference |
| This compound (BB-1701) | Valine-Citrulline | NCI-N87 (HER2-high) + U87-RFP (HER2-null) Xenograft | Significant suppression of HER2-null tumor growth in mixed-cell tumors. | [1] |
| MMAE | Valine-Citrulline | CD30+ and CD30- Admixed Tumors | Potent bystander killing of neighboring CD30- cells. | |
| MMAF | Valine-Citrulline | CD30+ and CD30- Admixed Tumors | Failed to mediate bystander killing in vivo. | |
| SN-38 | CL2A | TROP-2 positive and negative Admixed Tumors | Effective killing of TROP-2-negative cells when co-cultured with TROP-2-positive cells. |
Experimental Protocols
The assessment of the bystander effect relies on meticulously designed in vitro and in vivo experiments. Below are detailed methodologies for the key assays cited in this guide.
In Vitro Co-culture Bystander Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when they are cultured together with antigen-positive cells.
Objective: To quantify the bystander killing activity of an ADC in a mixed cell population.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., NCI-N87 for HER2).
-
Antigen-negative (Ag-) cancer cell line, often engineered to express a fluorescent protein for easy identification (e.g., U87MG).
-
ADC of interest (e.g., this compound ADC).
-
Isotype control ADC (non-binding).
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader for luminescence or fluorescence detection.
Procedure:
-
Cell Seeding: Co-culture Ag+ and Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1). Include monoculture controls of both cell lines. Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with a serial dilution of the ADC and control ADCs.
-
Incubation: Incubate the plates for a defined period (e.g., 72-96 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay. If using a fluorescently labeled Ag- cell line, quantify the viability of this population specifically.
-
Data Analysis: Plot the percentage of viable cells against the ADC concentration to determine the IC50 value. A significant decrease in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting by implanting a mixture of antigen-positive and antigen-negative tumor cells in immunodeficient mice.
Objective: To evaluate the in vivo efficacy of an ADC in a heterogeneous tumor model.
Materials:
-
Antigen-positive (Ag+) cancer cell line.
-
Antigen-negative (Ag-) cancer cell line, often expressing a reporter gene (e.g., luciferase or a fluorescent protein) for in vivo imaging.
-
Immunodeficient mice (e.g., SCID or nude mice).
-
ADC of interest.
-
Control ADC.
-
In vivo imaging system (if using reporter cell lines).
Procedure:
-
Tumor Cell Implantation: Co-inject a mixture of Ag+ and Ag- cells subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers or an in vivo imaging system.
-
ADC Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups and administer the ADCs (e.g., intravenously).
-
Efficacy Assessment: Continue to monitor tumor volume and/or reporter signal over time. A significant reduction in the growth of the Ag- tumor cell population in the admixed model treated with the target ADC compared to controls demonstrates an in vivo bystander effect.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the bystander effect and a typical experimental workflow.
References
A Comparative Analysis of the Safety Profiles of Eribulin-Based ADCs and Other Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of antibody-drug conjugates (ADCs), with a focus on eribulin-based ADCs as exemplified by MORAb-202 (Farletuzumab ecteribulin) and the preclinical ADC BB-1701. Due to the limited public information on a specific "GGFG-Eribulin" conjugate, this guide utilizes these eribulin-payload ADCs as relevant comparators. Their safety data are contrasted with other prominent ADCs employing different cytotoxic payloads and linker technologies. All quantitative data are summarized for ease of comparison, and detailed methodologies for key safety assessment experiments are provided.
Mechanism of Action of Antibody-Drug Conjugates
The general mechanism of action for an antibody-drug conjugate involves targeted delivery of a cytotoxic payload to cancer cells.
Caption: General mechanism of action for an antibody-drug conjugate.
Comparative Safety Profiles of Selected ADCs
The following table summarizes the incidence of common and key adverse events (AEs) observed in clinical trials for several ADCs. It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations, trial designs, and AE reporting methodologies.
| Adverse Event | MORAb-202 (Farletuzumab ecteribulin)¹ | Trastuzumab Deruxtecan (T-DXd)[1][2][3][4] | Sacituzumab Govitecan (Trodelvy)[5] | Enfortumab Vedotin (Padcev) | Polatuzumab Vedotin (Polivy) | Brentuximab Vedotin (Adcetris) | Tisotumab Vedotin (Tivdak) |
| Payload Type | Eribulin | Topoisomerase I Inhibitor (DXd) | Topoisomerase I Inhibitor (SN-38) | MMAE | MMAE | MMAE | MMAE |
| Linker Type | Cleavable (Val-Cit) | Cleavable (GGFG) | Cleavable (CL2A) | Cleavable (Val-Cit) | Cleavable (Val-Cit) | Cleavable (Val-Cit) | Cleavable (Val-Cit) |
| Neutropenia | Grade ≥3: 33.3-28.6% | Grade ≥3: 21.4% | Any Grade: 64-82% Grade ≥3: 46-70% | Grade ≥3: 5% | Any Grade: 49% Grade ≥3: 39-94% | Any Grade: 21% Grade ≥3: 20% | Any Grade: 25% Grade ≥3: 10% |
| Thrombocytopenia | - | Grade ≥3: 6.4% | Any Grade: 30% Grade ≥3: 3-8% | - | Any Grade: 49% Grade ≥3: 8-56% | Any Grade: 13% Grade ≥3: 9% | Any Grade: 16% Grade ≥3: 4% |
| Anemia | - | Grade ≥3: 13.7% | Any Grade: 52-93% Grade ≥3: 6-14% | - | Any Grade: 47% Grade ≥3: 14-39% | Any Grade: 17% Grade ≥3: 9% | Any Grade: 45% Grade ≥3: 10% |
| Peripheral Neuropathy | - | Any Grade: 34% Grade ≥3: 2% | Any Grade: 9% | Any Grade: 53% Grade ≥3: 5% | Any Grade: 40-53% Grade 1: 44% | Any Grade: 59% Grade ≥3: 9% | Any Grade: 39% Grade ≥3: 6% |
| Nausea | Any Grade: 25-33.3% | Any Grade: 50.9% | Any Grade: 64-69% Grade ≥3: 3% | Any Grade: 35% Grade ≥3: 2% | Any Grade: 38% | Any Grade: 35% Grade ≥3: 3% | Any Grade: 37% Grade ≥3: 2% |
| Diarrhea | - | - | Any Grade: 63-64% Grade ≥3: 9-11% | Any Grade: 35% Grade ≥3: 4% | Any Grade: 38% | Any Grade: 29% Grade ≥3: 2% | Any Grade: 25% Grade ≥3: 2% |
| Fatigue/Asthenia | Any Grade: 16.7-28.6% | Grade ≥3: 6.3% | Any Grade: 57% Grade ≥3: 8% | Any Grade: 47% Grade ≥3: 6% | Any Grade: 41% | Any Grade: 42% Grade ≥3: 6% | Any Grade: 36% Grade ≥3: 5% |
| Ocular Toxicity | - | - | - | Any Grade: 46% Grade ≥3: 3% | - | - | Any Grade: 55-60% Grade ≥3: 3.3% |
| Interstitial Lung Disease (ILD)/Pneumonitis | Any Grade: 37.5-66.7% Grade ≥3: 4.8% | Any Grade: 10.9-12.1% Grade ≥3: 1.8% | Any Grade: <1% | Any Grade: 3% Grade ≥3: 0.8% | Grade ≥3: 1.7% | - | - |
| Skin Reactions | - | - | Any Grade: 31% Grade ≥3: 3% | Any Grade: 58-70% Grade ≥3: 14-17% | - | - | Any Grade: 25% |
¹Data for MORAb-202 is from a Phase 1 trial in patients with platinum-resistant ovarian cancer and the percentages for some adverse events represent a range from two different dose cohorts.
The preclinical ADC BB-1701, which also utilizes an eribulin payload, has shown a favorable safety profile in nonhuman primates, with the thymus, spleen, lymph nodes, bone marrow, and male reproductive system identified as potential toxic organs. The highest non-severely toxic dose was determined to be 4 mg/kg.
Experimental Protocols for Key Safety Assays
In Vitro Cytotoxicity Assay
This assay is fundamental in the early preclinical development of ADCs to determine their potency and selectivity.
Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload in a complete cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the prepared dilutions of the ADC and control articles.
-
Incubation: Incubate the plates for a period typically ranging from 72 to 120 hours, which allows for the ADC to internalize and the payload to induce cell death.
-
Viability Assessment: Add a cell viability reagent, such as MTT or XTT, to each well. These reagents are converted into a colored formazan product by metabolically active (viable) cells.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
In Vivo Tolerability (Maximum Tolerated Dose) Study
This study is crucial for determining the safety profile and therapeutic window of an ADC in a living organism.
Caption: Experimental workflow for an in vivo ADC tolerability study.
Methodology:
-
Animal Models: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., cynomolgus monkey).
-
Dose Administration: The ADC is administered intravenously, and animals are divided into multiple dose groups, including a vehicle control group.
-
Monitoring: Animals are closely monitored for clinical signs of toxicity, changes in body weight, and food consumption.
-
Clinical Pathology: Blood samples are collected at various time points to assess hematology and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are collected, weighed, and subjected to histopathological examination to identify any microscopic changes.
-
Maximum Tolerated Dose (MTD) Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.
Methodology:
-
Co-culture Assay: Antigen-positive and antigen-negative cells (often engineered to express a fluorescent protein for identification) are cultured together and treated with the ADC. The viability of the antigen-negative cells is then assessed.
-
Conditioned Medium Transfer Assay: Antigen-positive cells are treated with the ADC. After a period of incubation, the culture medium, which now contains the released payload, is collected and transferred to a culture of antigen-negative cells. The viability of these bystander cells is then measured.
Linker Stability Assay
This assay assesses the stability of the linker connecting the antibody and the payload in a physiological environment, which is crucial for minimizing off-target toxicity.
Methodology:
-
Incubation: The ADC is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C for various durations.
-
Quantification: At different time points, aliquots are taken, and the amount of intact ADC, total antibody, and released payload are quantified using methods such as ELISA or LC-MS. This helps to determine the rate of drug deconjugation.
References
- 1. Safety of trastuzumab deruxtecan: A meta‐analysis and pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety profile of trastuzumab deruxtecan in advanced breast cancer: Expert opinion on adverse event management | springermedizin.de [springermedizin.de]
- 3. Real-world safety and efficacy profiles of trastuzumab deruxtecan in patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. Safety | TRODELVY® (sacituzumab govitecan-hziy) [trodelvy.com]
Validating the Target Specificity of GGFG-Eribulin Antibody-Drug Conjugates: A Comparative Guide
This guide provides a comprehensive comparison of GGFG-Eribulin Antibody-Drug Conjugates (ADCs), offering researchers, scientists, and drug development professionals a detailed overview of their performance and the experimental data supporting their target specificity. We delve into the critical aspects of ADC validation, from in vitro cytotoxicity to in vivo efficacy, presenting data in a clear, comparative format. Detailed experimental protocols and visualizations of key biological and experimental processes are included to support the design and interpretation of studies in this field.
Introduction to this compound ADCs
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The this compound ADC platform utilizes a tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), to connect a targeting antibody to the microtubule dynamics inhibitor, Eribulin. This linker is designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the GGFG linker is cleaved, releasing the Eribulin payload to exert its cytotoxic effect.[1][2]
Eribulin, a synthetic analog of a marine natural product, has a unique mechanism of action on tubulin, leading to the suppression of microtubule growth and ultimately, apoptotic cell death.[3][4] The targeted delivery of Eribulin via an ADC is intended to increase the therapeutic index by maximizing efficacy at the tumor site while minimizing systemic toxicity.
Comparative Performance Data
The following tables summarize the performance of this compound ADCs in key preclinical validation assays, with comparisons to other common ADC platforms where data is available.
Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs in Breast Cancer Cell Lines
| Cell Line | HER2 Expression | ADC | Linker | Payload | IC50 (ng/mL) |
| SK-BR-3 | High | Trastuzumab-GGFG-Eribulin | GGFG | Eribulin | Data not available |
| BT-474 | High | Trastuzumab-vc-MMAE | Val-Cit | MMAE | 15 - 45 |
| Trastuzumab-mc-DM1 (T-DM1) | mc | DM1 | ~30 | ||
| MDA-MB-468 | Low | Trastuzumab-GGFG-Eribulin | GGFG | Eribulin | Data not available |
| Trastuzumab-vc-MMAE | Val-Cit | MMAE | >10,000 | ||
| Trastuzumab-mc-DM1 (T-DM1) | mc | DM1 | >10,000 |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | ADC | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| HER2-positive Gastric Cancer | BB-1701 (Trastuzumab-vc-Eribulin) | 5 | >90 | |
| HER2-low Breast Cancer | BB-1701 (Trastuzumab-vc-Eribulin) | 5 | Significant | |
| Folate Receptor Alpha-positive TNBC | MORAb-202 (Farletuzumab-vc-Eribulin) | 5 | Significant |
Table 3: Plasma Stability of Eribulin-based ADCs
| ADC | Linker | Incubation Time (days) | % Intact ADC Remaining (Human Plasma) | % Intact ADC Remaining (Cynomolgus Monkey Plasma) | Reference |
| BB-1701 | Val-Cit | 21 | >70 | >70 |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC performance. Below are protocols for key experiments used to validate the target specificity of this compound ADCs.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Protocol:
-
Cell Culture: Culture target (antigen-positive) and control (antigen-negative) cells in appropriate media.
-
Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free Eribulin. Add the treatments to the cells.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%) for each cell line and treatment.
ADC Internalization Assay
This assay confirms that the ADC is internalized by the target cells, a prerequisite for payload release.
Protocol using Flow Cytometry:
-
Cell Preparation: Harvest and resuspend target cells in a suitable buffer.
-
ADC Incubation: Incubate the cells with a fluorescently labeled this compound ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A parallel incubation at 4°C serves as a negative control for active transport.
-
Surface Signal Quenching: Add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to distinguish between surface-bound and internalized ADC.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate and extent of internalization.
Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Protocol for Co-culture Assay:
-
Cell Labeling: Label the antigen-negative "bystander" cells with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of antigen-positive and labeled antigen-negative cells in various ratios in 96-well plates.
-
ADC Treatment: Treat the co-cultures with the this compound ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging and Analysis: Use a high-content imager or flow cytometer to specifically quantify the viability of the fluorescently labeled bystander cells.
-
Data Interpretation: A decrease in the viability of bystander cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Tumor Xenograft Study
This study assesses the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Model Establishment: Implant human tumor cells (either cell lines or patient-derived xenografts) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound ADC, non-targeting control ADC). Administer treatments intravenously.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Compare tumor growth inhibition between the treatment groups.
Plasma Stability Assay
This assay determines the stability of the ADC in plasma, which is critical for preventing premature payload release.
Protocol:
-
Incubation: Incubate the this compound ADC in human and mouse plasma at 37°C for various time points.
-
Sample Analysis: At each time point, analyze the samples using methods such as ELISA (to quantify total antibody and ADC) and LC-MS/MS (to quantify free payload).
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Mechanism of Action of this compound ADC
References
Comparative Pharmacokinetics of GGFG-Eribulin ADCs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the optimization of an antibody-drug conjugate's (ADC) pharmacokinetic profile is paramount to achieving a desirable therapeutic index. This guide provides a comparative analysis of the pharmacokinetics of Eribulin-based ADCs, with a focus on the influence of the GGFG (Gly-Gly-Phe-Gly) linker. Due to the limited availability of public data on a GGFG-Eribulin ADC, this comparison will leverage pharmacokinetic data from Eribulin ADCs utilizing the well-characterized valine-citrulline (vc) linker, namely MORAb-202 and BB-1701, and contextualize this with the known pharmacokinetic properties of GGFG-linked ADCs, such as Trastuzumab Deruxtecan.
Executive Summary
The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's stability, biodistribution, and ultimately, its efficacy and safety.[1] Cleavable linkers, such as the tetrapeptide GGFG and the dipeptide valine-citrulline, are designed to be stable in systemic circulation and release the payload upon internalization into target tumor cells, where they are cleaved by lysosomal proteases like Cathepsin B.[2][3] While both GGFG and vc linkers are cathepsin-cleavable, their distinct peptide sequences can influence their stability and cleavage kinetics, thereby impacting the pharmacokinetic profile of the ADC. This guide will delve into these differences, presenting available preclinical pharmacokinetic data, detailed experimental protocols for assessing ADC pharmacokinetics, and a visualization of the experimental workflow and the payload's mechanism of action.
Comparative Pharmacokinetic Data
Direct comparative preclinical studies of this compound ADCs against other Eribulin ADCs are not publicly available. However, by examining the pharmacokinetics of vc-Eribulin ADCs and a GGFG-linked ADC with a different payload, we can infer potential differences.
| Parameter | BB-1701 (vc-Eribulin) in Cynomolgus Monkey[4] | MORAb-202 (vc-Eribulin) in Mice[5] | Trastuzumab Deruxtecan (GGFG-DXd) in Mice | Trastuzumab Deruxtecan (GGFG-DXd) in Cynomolgus Monkey |
| Analyte | Total Antibody & Intact ADC | Total Antibody & Intact ADC | Total Antibody & Intact ADC | Total Antibody & Intact ADC |
| Dose | 2, 4, 8 mg/kg | 1, 5, 25 mg/kg | 10 mg/kg | Not Specified |
| Clearance (CL) | Not Specified | Not Specified | Total Ab: 16.7-27.9 mL/day/kg; Intact ADC: 23.7-33.2 mL/day/kg | Not Specified |
| Half-life (t½) | ~111-192 hours (Intact ADC) | Not Specified | Not Specified | Not Specified |
| Area Under the Curve (AUC) | Dose-proportional | Dose-proportional | Total Ab: 2.32-3.88 µmol/L·day; Intact ADC: 1.96-2.75 µmol/L·day | Not Specified |
| Volume of Distribution (Vss) | Not Specified | Not Specified | Total Ab: Not Specified; Intact ADC: Not Specified | Not Specified |
Key Observations:
-
Similar Profiles of Total Antibody and Intact ADC: For both the vc-Eribulin ADC (BB-1701) and the GGFG-linked ADC (Trastuzumab Deruxtecan), the pharmacokinetic profiles of the total antibody and the intact ADC are reported to be very similar. This suggests that both the vc and GGFG linkers exhibit good stability in circulation, with minimal premature payload deconjugation.
-
Dose Proportionality: The exposure (AUC) of both BB-1701 and MORAb-202 increased in a dose-proportional manner, a desirable characteristic for predictable dosing.
-
Linker Stability: Studies on Trastuzumab Deruxtecan indicate that the GGFG linker is stable in circulation. Similarly, preclinical data for BB-1701 shows that the concentrations of the total antibody and the intact ADC were close to each other over time, indicating the stability of the vc linker.
Experimental Protocols
Accurate assessment of ADC pharmacokinetics requires robust and validated bioanalytical methods. The following are detailed protocols for the key assays used to measure total antibody, conjugated ADC, and free payload concentrations in plasma.
Protocol 1: Quantification of Total Antibody by Enzyme-Linked Immunosorbent Assay (ELISA)
This sandwich ELISA method is designed to measure the concentration of the total antibody (both conjugated and unconjugated) in plasma samples.
Materials:
-
High-binding 96-well microtiter plates
-
Recombinant target antigen
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
ADC reference standard
-
Plasma samples from study animals
-
HRP-conjugated anti-human IgG Fc detection antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the recombinant target antigen at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting the ADC reference standard in a matrix matching the study samples (e.g., control plasma). Add 100 µL of standards and appropriately diluted plasma samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG Fc antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of total antibody in the samples by interpolating their absorbance values against the standard curve.
Protocol 2: Quantification of Conjugated ADC by ELISA
This sandwich ELISA specifically measures the concentration of the ADC that still has the payload conjugated.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-payload monoclonal antibody
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Wash buffer (PBST)
-
ADC reference standard
-
Plasma samples from study animals
-
HRP-conjugated anti-human IgG Fc detection antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with an anti-payload monoclonal antibody at a concentration of 1-2 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare a standard curve using the ADC reference standard and add standards and diluted plasma samples to the wells as described in Protocol 1. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG Fc antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of conjugated ADC in the samples using the standard curve.
Protocol 3: Quantification of Free Eribulin in Plasma by LC-MS/MS
This method provides a highly sensitive and specific quantification of the free, unconjugated Eribulin payload in plasma.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
Eribulin analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for Eribulin
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
Mobile phase A (e.g., water with 0.1% formic acid)
-
Mobile phase B (e.g., acetonitrile with 0.1% formic acid)
-
Control plasma
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or quality control sample, add 10 µL of SIL-IS working solution.
-
Add 200 µL of cold protein precipitation solvent.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with mobile phases A and B on a C18 column.
-
Detect Eribulin and the SIL-IS using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for Eribulin and its SIL-IS should be optimized.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Eribulin to the SIL-IS against the nominal concentration of the calibration standards.
-
Determine the concentration of free Eribulin in the plasma samples by applying the peak area ratios to the regression equation of the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for ADC pharmacokinetic analysis.
Caption: Eribulin's mechanism of action leading to apoptosis.
Discussion
The choice of linker is a critical aspect of ADC design, directly influencing its pharmacokinetic properties and, consequently, its therapeutic window. While both GGFG and vc linkers are designed for cleavage within the tumor cell, subtle differences in their susceptibility to various proteases could lead to variations in their in vivo stability and payload release kinetics.
The available data on vc-Eribulin ADCs and GGFG-linked ADCs suggest that both linker types can be engineered to have good plasma stability, a crucial feature for minimizing off-target toxicity. The GGFG linker in Trastuzumab Deruxtecan has demonstrated high stability in circulation, contributing to its favorable pharmacokinetic profile. Similarly, the vc linker in BB-1701 and MORAb-202 appears to be stable in preclinical models.
A direct comparative study would be necessary to definitively conclude the superiority of one linker over the other for an Eribulin payload. Such a study would ideally involve ADCs with the same antibody and conjugation chemistry, differing only in the linker sequence. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative pharmacokinetic assessment.
References
Head-to-Head Study: GGFG-Eribulin vs. Taxane-Based ADCs in Oncology Research
A Comparative Analysis for Researchers and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the strategic selection of payload and linker technology is paramount to therapeutic success. This guide provides a detailed comparison of two distinct classes of microtubule-inhibiting ADCs: those utilizing a GGFG-Eribulin drug-linker and those based on taxane payloads. While direct head-to-head clinical or preclinical studies are not publicly available, this analysis synthesizes existing data to offer a comparative overview for researchers, scientists, and drug development professionals.
Executive Summary
This guide delves into the structural components, mechanisms of action, and available preclinical data for this compound and taxane-based ADCs. Eribulin, a synthetic analog of halichondrin B, and taxanes both function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. However, their specific binding sites and effects on microtubule polymerization and depolymerization differ, potentially influencing their efficacy and safety profiles. The GGFG linker is an enzyme-cleavable linker designed for controlled intracellular payload release. Taxane-based ADCs have faced challenges in clinical development related to achieving sufficient potency.
This comparison relies on data from preclinical studies of an eribulin-containing ADC, BB-1701 (though with a different linker), and published information on taxane-based ADCs. The data is presented to facilitate an informed, albeit indirect, comparison.
Part 1: Structural Components and Mechanism of Action
This compound ADCs
This compound represents a sophisticated ADC design, combining a potent microtubule inhibitor with a specific, cleavable linker system.
-
Payload: Eribulin
-
Mechanism of Action: Eribulin is a non-taxane microtubule dynamics inhibitor.[1] It functions by a unique end-poisoning mechanism, binding to the plus ends of microtubules and suppressing microtubule polymerization without affecting depolymerization.[2] This leads to G2/M cell cycle arrest and apoptosis.[3] Some studies also suggest non-mitotic effects of eribulin, such as alterations in the tumor microenvironment.
-
-
Linker: GGFG (Gly-Gly-Phe-Gly)
-
Classification: Enzyme-sensitive cleavable linker.[4]
-
Cleavage Mechanism: The GGFG peptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B and L, which are often upregulated in tumor cells. This ensures that the highly potent eribulin payload is released preferentially inside the target cancer cells, minimizing systemic toxicity.
-
Taxane-Based ADCs
Taxanes, including paclitaxel and docetaxel, are well-established chemotherapeutic agents that have also been explored as ADC payloads.
-
Payload: Taxanes (e.g., Paclitaxel, Docetaxel)
-
Mechanism of Action: Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing depolymerization. This disruption of normal microtubule dynamics also leads to mitotic arrest and subsequent apoptosis.
-
-
Linkers: Various linker technologies, both cleavable and non-cleavable, have been investigated for use with taxane payloads.
Part 2: Comparative Preclinical Data
Direct comparative preclinical studies between a this compound ADC and a taxane-based ADC are not available in the published literature. However, data from a preclinical study on a HER2-targeting eribulin-containing ADC, BB-1701, which utilizes a valine-citrulline linker, provides valuable insights into the potential of eribulin as an ADC payload. Information on taxane-based ADCs indicates some challenges in their development.
Preclinical Performance of a HER2-Targeting Eribulin ADC (BB-1701)
The following tables summarize the in vitro and in vivo performance of BB-1701, an anti-HER2 antibody conjugated to eribulin.
Table 1: In Vitro Cytotoxicity of BB-1701
| Cell Line | HER2 Expression | IC50 (ng/mL) of BB-1701 |
| NCI-N87 | High | Data not specified |
| U87MG | Null | Data not specified |
Note: The study demonstrated higher in vitro cytotoxicity of the eribulin-containing ADC in HER2-low cancer cell lines compared to ADCs with DM1 and Dxd payloads.
Table 2: In Vivo Efficacy of BB-1701 in Xenograft Models
| Xenograft Model | Key Findings |
| Cell-Derived Xenograft (CDX) | Effective tumor-growth suppression. |
| Patient-Derived Xenograft (PDX) | Effective tumor-growth suppression, even in models insensitive to T-DM1 or T-Dxd. |
Challenges with Taxane-Based ADCs
The development of taxane-based ADCs has encountered hurdles. A key challenge has been achieving a sufficiently high level of cytotoxicity to be effective as an ADC payload. For first-generation taxane-ADCs, the required IC50 was in the picomolar range, which was difficult to achieve. While later generation taxane-ADCs with nanomolar IC50s are considered acceptable due to the "bystander effect," no taxane-ADCs have progressed to clinical studies to date.
Part 3: Experimental Protocols
The following are representative experimental protocols for the evaluation of an ADC, based on the methodologies used in the preclinical studies of BB-1701.
Determination of Drug-to-Antibody Ratio (DAR)
-
Method: Hydrophobic Interaction Chromatography (HIC)
-
Procedure:
-
ADC samples are analyzed using an HPLC system equipped with a TSKgel Butyl-NPR column.
-
A mobile phase gradient of ammonium sulfate and isopropyl alcohol in sodium phosphate buffer is used to separate ADC species with different drug loads.
-
Detection is performed at 280 nm.
-
The average DAR is calculated from the distribution of the different drug-conjugated antibody species.
-
In Vitro Cytotoxicity Assay
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay
-
Procedure:
-
Cancer cell lines with varying target antigen expression are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the ADC, a control antibody, or free drug.
-
After a set incubation period (e.g., 72 hours), CellTiter-Glo® reagent is added to measure ATP levels, which correlate with cell viability.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
In Vivo Xenograft Studies
-
Method: Tumor growth inhibition in immunodeficient mice.
-
Procedure:
-
Human cancer cells are implanted subcutaneously into immunodeficient mice.
-
Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
ADCs, control antibodies, or vehicle are administered intravenously at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis.
-
Part 4: Signaling Pathways and Experimental Workflow
Signaling Pathway for Microtubule Inhibitors
The following diagram illustrates the general mechanism of action for microtubule-targeting agents like eribulin and taxanes, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of Eribulin and Taxanes.
General Experimental Workflow for ADC Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of an antibody-drug conjugate.
Caption: Preclinical evaluation workflow for ADCs.
Conclusion
The comparison between this compound and taxane-based ADCs highlights the critical interplay of payload potency and linker technology in ADC design. While both eribulin and taxanes target the fundamental cellular process of microtubule dynamics, their distinct mechanisms of action may translate to different efficacy and safety profiles. Preclinical data on an eribulin-containing ADC demonstrates its potential, particularly in tumors with low target expression, and its ability to overcome resistance to other ADC payloads. Conversely, taxane-based ADCs have faced challenges in achieving the requisite potency for successful clinical translation.
For researchers and drug developers, the choice between these and other payload-linker combinations will depend on the specific target antigen, tumor type, and desired therapeutic window. The detailed experimental protocols provided herein offer a template for the rigorous preclinical evaluation necessary to advance promising ADC candidates toward clinical investigation. As the field of ADCs continues to advance, further research, including potential future head-to-head studies, will be crucial to fully elucidate the comparative advantages of different ADC platforms.
References
- 1. benchchem.com [benchchem.com]
- 2. From seaside to bedside: Current evidence and future perspectives in the treatment of breast cancer using marine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An Overview of the Development and Preclinical Evaluation of Antibody–Drug Conjugates for Non-Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GGFG-Eribulin: A Comprehensive Guide for Laboratory Professionals
The proper disposal of GGFG-Eribulin, a potent cytotoxic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to strict protocols is essential to minimize exposure risks for personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with established guidelines for cytotoxic drugs.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle all materials contaminated with this compound with the utmost care. Cytotoxic drugs are classified as hazardous, and exposure can occur through inhalation, ingestion, or skin contact.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE. This includes:
-
Two pairs of chemotherapy-tested gloves.[1]
-
A disposable, impermeable gown with long sleeves and closed cuffs.[2]
-
Eye and face protection, such as a face shield or safety goggles.[2]
-
A respiratory mask if there is a risk of aerosolization.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in a manner that prevents the release of the cytotoxic agent into the environment.
-
Segregation at the Source: All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[3] This includes empty vials, syringes, needles, contaminated gloves, gowns, and any other materials that have come into contact with the drug.
-
Waste Collection:
-
Sharps: All needles, syringes, and other sharp objects must be immediately placed in a designated, puncture-proof, and leak-proof sharps container specifically labeled for cytotoxic waste. These containers are typically color-coded, often with a purple or yellow lid, to distinguish them from other sharps containers.
-
Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, and absorbent pads should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste bag. These bags are often yellow or have a distinct cytotoxic symbol.
-
Liquid Waste: Unused or residual this compound solutions should not be disposed of down the drain. They should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste" and includes the name of the drug.
-
-
Decontamination of Surfaces: Any surfaces that may have come into contact with this compound should be decontaminated. A recommended procedure involves wiping the area a minimum of three times with 100% ethanol. All cleaning materials used in this process must also be disposed of as cytotoxic waste.
-
Storage of Cytotoxic Waste: All cytotoxic waste containers must be securely sealed and stored in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a cytotoxic hazard symbol.
-
Final Disposal: The final disposal of this compound waste must be carried out by a licensed hazardous waste management company. The primary method for the disposal of cytotoxic waste is high-temperature incineration to ensure complete destruction of the active pharmaceutical ingredient. It is crucial to comply with all federal, state, and local regulations governing the disposal of hazardous and cytotoxic waste.
Quantitative Data on Eribulin Disposal
While specific quantitative data for "this compound" is not available, the following table summarizes key disposal parameters for Eribulin mesylate, which should be considered as a proxy.
| Parameter | Value/Guideline | Source |
| Acceptable Discharge Limit (ADL) for Eribulin Mesylate | 0.9 µg/L | |
| Recommended Decontamination Agent | 100% Ethanol | |
| Primary Disposal Method | High-Temperature Incineration |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, research facilities can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the wider environment.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling GGFG-Eribulin
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling GGFG-Eribulin, an antibody-drug conjugate (ADC). Adherence to these protocols is essential to mitigate risks associated with this potent cytotoxic agent.
This compound is a complex molecule comprising a monoclonal antibody linked to the cytotoxic payload, Eribulin. Due to the inherent toxicity of Eribulin, stringent safety precautions must be observed at all times. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Eribulin, the active cytotoxic component of this compound, is classified as a hazardous substance. According to safety data sheets, it is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child.[1] As with other potent compounds, caution should be exercised in its handling.[2] The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.
A thorough risk assessment is paramount before any handling of this compound. This involves evaluating every step of a procedure to identify potential exposure points.[3]
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to provide comprehensive protection. All PPE should be disposable and never reused. Reusable PPE must be properly decontaminated and cleaned after use.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact with the cytotoxic agent. The outer glove should be changed immediately upon suspected contamination. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 or higher respirator. | Required when there is a risk of generating airborne particles or aerosols. |
Engineering Controls and Safe Handling Practices
Whenever possible, this compound should be handled within a certified biological safety cabinet (BSC) or a containment isolator to minimize aerosol generation and exposure. Work surfaces should be covered with disposable, absorbent, plastic-backed liners.
Spill Management: In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response and wearing appropriate PPE should perform the cleanup. A spill kit containing absorbent materials, cleaning agents, and waste disposal bags must be readily available.
Decontamination and Disposal
All disposable PPE and materials that come into contact with this compound are considered cytotoxic waste and must be disposed of in accordance with local, state, and federal regulations. This typically involves segregation into clearly labeled, leak-proof containers.
Work surfaces and equipment should be decontaminated using an appropriate cleaning agent.
Procedural Workflow for Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent contamination. Adherence to this workflow is critical for personnel safety.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment (PPE).
This guidance is based on established best practices for handling cytotoxic agents and antibody-drug conjugates. As this compound is a novel compound, it is imperative to remain vigilant and adapt these procedures as more specific handling information becomes available. Always refer to the most current Safety Data Sheet (SDS) and institutional safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
